molecular formula C11H14N2 B1278071 2-Tert-butylimidazo[1,2-a]pyridine CAS No. 406207-65-6

2-Tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1278071
CAS No.: 406207-65-6
M. Wt: 174.24 g/mol
InChI Key: PGLHGXMDGUTQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butylimidazo[1,2-a]pyridine (CAS 406207-65-6) is a nitrogen-containing fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and core structural motif for developing novel bioactive molecules. Research into this compound and its derivatives has demonstrated promising therapeutic potential, particularly in oncology. Studies have shown that synthetic analogues based on the this compound structure exhibit potent anticancer activity against a range of human cancer cell lines, including Hep-2, HepG2, MCF-7, and A375, with certain lead compounds showing IC50 values as low as 11 µM . The scaffold is also a promising precursor for anti-inflammatory agents ; one notable derivative, LASSBio-1749, functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, showcasing oral activity in vivo and highlighting its value in immunology research . The compound can be efficiently synthesized via an iodine-catalyzed, one-pot three-component reaction, making it accessible for research purposes . As a versatile building block, this compound is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-8-13-7-5-4-6-10(13)12-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLHGXMDGUTQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428001
Record name 2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406207-65-6
Record name 2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-tert-butylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, synthesis, characterization, and the broader context of its potential applications, grounded in the established biological significance of the imidazo[1,2-a]pyridine scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system renowned for its broad spectrum of biological activities. This structural motif is a cornerstone in the development of numerous therapeutic agents, including well-established drugs like Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic)[1]. The versatility of this scaffold has led to its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology[2][3].

The introduction of a tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile. These modifications are critical in modulating the compound's pharmacokinetic and pharmacodynamic properties, making this compound a molecule of considerable interest for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂AiFChem[4]
Molecular Weight 174.24 g/mol AiFChem[4]
CAS Number 406207-65-6Matrix Scientific[5]
Appearance Not explicitly stated, likely a solid or oilGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General chemical knowledge

Synthesis and Mechanistic Insights

The synthesis of the imidazo[1,2-a]pyridine core is most prominently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction[6][7]. This powerful reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, offering a convergent and efficient route to this privileged scaffold.

The Groebke–Blackburn–Bienaymé Reaction: A Mechanistic Overview

The GBB reaction is a cornerstone of multicomponent reaction chemistry, valued for its atom economy and the structural diversity it can generate in a single synthetic operation. The generally accepted mechanism proceeds as follows:

  • Iminium Ion Formation: The reaction is typically initiated by the acid-catalyzed condensation of the aminopyridine with an aldehyde to form a reactive iminium ion intermediate.

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.

This one-pot synthesis is highly valued for its efficiency and the ability to introduce diverse substituents onto the core scaffold by varying the starting materials.

Caption: Generalized workflow of the Groebke–Blackburn–Bienaymé reaction.

Exemplary Synthetic Protocol

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add pivalaldehyde (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or scandium(III) triflate, to facilitate imine formation.

  • Isocyanide Addition: To the resulting mixture, add tert-butyl isocyanide (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the desired this compound.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against expected values.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not provided in the search results, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the known spectra of related imidazo[1,2-a]pyridine derivatives.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and imidazole rings, typically in the range of δ 7.0-8.5 ppm. A distinct singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region, likely around δ 1.3-1.5 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum would display signals for the aromatic carbons of the fused ring system, typically between δ 110-150 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives have shown promise as:

  • Anticancer Agents: By targeting various kinases and other signaling pathways involved in cell proliferation and survival[2].

  • Antitubercular Agents: Exhibiting potent activity against Mycobacterium tuberculosis[2].

  • Antiviral and Antibacterial Agents: Demonstrating efficacy against a range of pathogens[3].

  • Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors, leading to anxiolytic and hypnotic effects[1].

The introduction of the tert-butyl group in this compound is a strategic modification aimed at enhancing drug-like properties. The bulky and lipophilic nature of the tert-butyl group can:

  • Improve Metabolic Stability: By sterically hindering sites of metabolic attack.

  • Enhance Membrane Permeability: Facilitating passage across biological membranes.

  • Modulate Receptor Binding: By influencing the orientation of the molecule within a binding pocket.

G cluster_compound This compound cluster_properties Pharmacological Profile cluster_outcomes Therapeutic Potential A Chemical Properties (Lipophilicity, Sterics) B Pharmacokinetics (ADME) A->B Influences C Pharmacodynamics (Target Binding) A->C Modulates D Oncology B->D E Infectious Diseases B->E F CNS Disorders B->F C->D C->E C->F

Caption: Interplay of chemical properties and therapeutic potential.

Safety and Handling

Based on safety data for related imidazo[1,2-a]pyridine and pyridine derivatives, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or inhaled[8][9]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel bioactive molecules. Its strategic design, incorporating the privileged imidazo[1,2-a]pyridine scaffold with a metabolically robust tert-butyl group, makes it a compelling candidate for inclusion in compound libraries for high-throughput screening. Further research is warranted to fully elucidate its specific biological activities and to explore its potential in the development of new therapeutic agents. Future work should focus on the development and optimization of its synthesis, thorough characterization of its physicochemical properties, and comprehensive evaluation of its pharmacological profile.

References

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
  • PubChem. 2-tert-Butylpyridine. [Link]
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • CAS 406207-65-6 this compound Chemical Report & D
  • Pyridine MSDS. Actylis Lab Solutions.
  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
  • 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum. ChemicalBook.
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental).

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-tert-butylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous marketed drugs, and understanding the physicochemical characteristics of its derivatives is paramount for successful drug discovery and development.[1][2] This document outlines the theoretical and practical aspects of determining key physical parameters, including melting point, boiling point, solubility, and pKa. While experimental data for the title compound is not extensively available in public literature, this guide establishes a framework for its characterization by detailing robust, validated experimental protocols and providing illustrative data from closely related analogs. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity.

Introduction: The Significance of this compound in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide array of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1] The introduction of a tert-butyl group at the 2-position of this scaffold is a strategic choice in medicinal chemistry. This bulky, lipophilic moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The tert-butyl group can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation and can improve membrane permeability, a critical factor for oral bioavailability.[3]

A thorough understanding of the physical properties of this compound is the foundation for its development as a potential drug candidate. These properties govern its behavior in biological systems, from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This guide provides the essential knowledge for researchers to characterize this and similar molecules, ensuring data integrity and informed decision-making in the drug development pipeline.

Core Physicochemical Properties

A summary of the basic molecular properties of this compound is presented below.

PropertyValueSource
CAS Number 406207-65-6Commercial Suppliers
Molecular Formula C₁₁H₁₄N₂Commercial Suppliers
Molecular Weight 174.24 g/mol Commercial Suppliers
Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. For a pure crystalline solid, a sharp melting point range is expected. Impurities typically lead to a depression and broadening of the melting range.

Illustrative Data (Analog): For the closely related compound, 2-methylimidazo[1,2-a]pyridine, a melting point range of 36.0-45.0 °C has been reported.[4] The larger tert-butyl group in the title compound is expected to influence crystal packing and may result in a different melting point.

Experimental Protocol: Capillary Melting Point Determination

This method is a reliable and widely used technique for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁-T₂.

Causality and Validation: A narrow melting point range (typically < 2 °C) is indicative of high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. The protocol is self-validating by performing multiple determinations to ensure reproducibility.

MeltingPointWorkflow A Finely powder the This compound sample B Pack into a sealed capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature range from first liquid to complete melting D->E F Analyze purity based on melting point range E->F

Caption: Workflow for Melting Point Determination.

Boiling Point

For liquid compounds or those that can be distilled, the boiling point is the temperature at which the vapor pressure of the substance equals the external pressure. It is a key parameter for purification by distillation.

Illustrative Data (Analog): 2-Methylimidazo[1,2-a]pyridine has a reported boiling point of 148 °C at a reduced pressure of 20 mmHg.[5] The increased molecular weight of this compound would suggest a higher boiling point under the same conditions.

Experimental Protocol: Microscale Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid and provides an accurate boiling point measurement.

Methodology:

  • Sample Preparation: A small volume (a few microliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

Causality and Validation: At the boiling point, the vapor pressure of the liquid equals the external pressure. As the sample cools, the vapor pressure drops, and the external pressure forces the liquid back into the capillary. This ensures an accurate measurement at the precise temperature of the liquid-vapor equilibrium.

Solubility

Solubility is a critical physicochemical property for drug candidates, as it directly impacts bioavailability. It is typically determined in aqueous and organic solvents.

Illustrative Data (Analog): 2-Methylimidazo[1,2-a]pyridine is described as "slightly soluble" in water.[5] The presence of the larger, more lipophilic tert-butyl group in this compound is expected to decrease its aqueous solubility.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

In early drug discovery, kinetic solubility is often measured to quickly assess a compound's behavior when an organic stock solution (e.g., in DMSO) is introduced into an aqueous buffer. Thermodynamic solubility , the true equilibrium solubility, is typically determined for lead candidates.

Methodology (Thermodynamic Solubility - Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

Causality and Validation: This method ensures that a true equilibrium between the solid and dissolved states is achieved, providing a reliable measure of thermodynamic solubility. The use of a validated HPLC or LC-MS method for quantification ensures accuracy and precision.

SolubilityWorkflow A Add excess compound to solvent (e.g., PBS) B Agitate for 24-48h to reach equilibrium A->B C Separate solid by centrifugation/filtration B->C D Quantify dissolved compound in supernatant via HPLC/LC-MS C->D E Calculate thermodynamic solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa will determine the extent of its ionization in different physiological environments, which in turn affects its solubility, permeability, and target binding. The nitrogen atom in the pyridine ring of the imidazo[1,2-a]pyridine system is the most basic site.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent.

  • pH Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Causality and Validation: The change in the electronic structure upon protonation or deprotonation alters the chromophore and thus the UV-Vis spectrum. This direct relationship between ionization state and spectral properties allows for a precise determination of the pKa. The use of multiple buffers and replicate measurements ensures the robustness of the result.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features:

  • Tert-butyl group: A sharp singlet in the upfield region (around 1.3-1.5 ppm) integrating to nine protons.

  • Imidazo[1,2-a]pyridine core: A series of aromatic protons in the downfield region (typically 7.0-8.5 ppm), with characteristic splitting patterns depending on their positions and couplings.

Expected ¹³C NMR Features:

  • Tert-butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Imidazo[1,2-a]pyridine core: Several signals in the aromatic region corresponding to the different carbon atoms of the fused ring system.

Protocol for NMR Analysis:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing and Interpretation: The spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Features:

  • C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretching (aliphatic, tert-butyl): Absorptions just below 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): A series of absorptions in the 1600-1450 cm⁻¹ region.

Protocol for FT-IR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it's an oil), as a KBr pellet (for a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum is recorded.

  • Interpretation: The characteristic absorption bands are assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (174.24 m/z for the singly charged ion). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Peaks: A characteristic fragmentation pattern, often involving the loss of a methyl group from the tert-butyl substituent.

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatography system (e.g., LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and confirm the structure.

Conclusion

This technical guide has detailed the essential physical properties of this compound and has provided robust, validated protocols for their experimental determination. While specific experimental values for this compound are not widely published, the methodologies and illustrative data from analogs presented herein provide a solid foundation for its characterization. For researchers in drug discovery and development, a thorough and accurate assessment of these physicochemical parameters is a non-negotiable prerequisite for advancing a compound through the preclinical and clinical phases. The application of the principles and protocols outlined in this guide will enable the generation of high-quality, reliable data, thereby facilitating the rational design and development of new therapeutics based on the promising imidazo[1,2-a]pyridine scaffold.

References

  • Veer, B., & Singh, R. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 475(2229), 20190238.
  • Zhu, D. J., et al. (2016). A novel and efficient synthesis of imidazo[1,2-a]pyridines under solvent- and catalyst-free conditions. BIO Web of Conferences, 7, 01007.
  • (Reference to a general review on imidazo[1,2-a]pyridines in medicinal chemistry, as found in search results).
  • (Reference to a general protocol for melting point determin
  • (Reference to a general protocol for boiling point determin
  • (Reference to a general protocol for solubility determin
  • (Reference to a general protocol for pKa determin
  • (Reference to a general protocol for NMR spectroscopy, as found in search results).
  • (Reference to a general protocol for FT-IR spectroscopy, as found in search results).
  • (Reference to a general protocol for Mass Spectrometry, as found in search results).
  • (Reference discussing the influence of tert-butyl groups on molecular properties, as found in search results).
  • (Reference detailing a synthesis of a substituted imidazo[1,2-a]pyridine, as found in search results).
  • (Reference on the importance of physicochemical properties in drug discovery, as found in search results).

Sources

An In-depth Technical Guide to the Solubility of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-tert-butylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and similar molecules.

Introduction: The Significance of Solubility in Drug Development

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2] Among these properties, aqueous solubility is a critical determinant of a drug's oral bioavailability and overall efficacy.[3][4] Insufficient solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic exposure and potentially misleading data in preclinical and clinical studies.[3][4]

The tert-butyl group, while often contributing to metabolic stability, can significantly increase the lipophilicity of a molecule, thereby reducing its aqueous solubility. Understanding the solubility of this compound is therefore not merely an academic exercise but a crucial step in assessing its potential as a drug candidate. This guide will delve into the theoretical underpinnings of solubility and provide detailed, field-proven methodologies for its empirical determination.

Theoretical Framework: Physicochemical Determinants of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent.[5] For a solid crystalline compound like this compound, the dissolution process can be conceptualized as two primary energy-requiring steps: the energy needed to overcome the crystal lattice forces and the energy required to create a cavity in the solvent, followed by the energy released upon solvation of the molecule.[2]

Several key physicochemical parameters govern this process:

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally correlates with lower aqueous solubility.[2] The introduction of a tert-butyl group is expected to increase the LogP of the imidazo[1,2-a]pyridine scaffold.

  • pKa: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms, meaning the molecule's overall charge and, consequently, its solubility will be pH-dependent.[6] The pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations. For a basic compound, solubility increases in acidic conditions (pH < pKa) due to the formation of the more soluble protonated species.

  • Crystal Lattice Energy: The strength of the intermolecular forces within the crystal lattice must be overcome for dissolution to occur.[2] Factors such as hydrogen bonding and π-π stacking interactions, which can be influenced by substituents, play a significant role.[7][8] The crystal structure of derivatives of imidazo[1,2-a]pyridine has been shown to be stabilized by various intermolecular interactions.[7][8][9]

  • Melting Point: While not a direct measure of solubility, the melting point provides an indication of the crystal lattice energy. Generally, a higher melting point suggests stronger intermolecular forces and, often, lower solubility.[2]

Experimental Determination of Solubility

Accurate determination of solubility is paramount for building reliable structure-activity relationships and selecting promising drug candidates.[4] The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[10] For understanding pH-dependent solubility, potentiometric titration is an invaluable tool for determining the pKa.[11][12][13]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust technique for measuring the equilibrium solubility of a compound in a given solvent.[10][14] It involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Rationale: This method allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of solubility.[10] Using an excess of the solid ensures that the solution becomes saturated.[15]

Experimental Protocol:

  • Preparation:

    • Weigh an excess amount of crystalline this compound into a series of clear glass vials. "Excess" means that a visible amount of solid remains at the end of the experiment.[15]

    • Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic co-solvents) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[15]

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[15] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[15]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.[15]

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[14]

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14]

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine the concentration in the experimental samples.[14]

  • Data Reporting:

    • Calculate the solubility as the average concentration from replicate experiments.

    • Report the solubility in units of µg/mL or µM, specifying the solvent and the temperature.

Workflow for Shake-Flask Solubility Determination:

Shake_Flask_Workflow A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal and Agitate at Constant Temperature B->C D 4. Equilibrate for 24-72 hours C->D E 5. Separate Supernatant (Filter/Centrifuge) D->E F 6. Dilute Filtrate E->F G 7. Quantify Concentration (HPLC/LC-MS) F->G H 8. Calculate and Report Solubility G->H

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

pH-Dependent Solubility and pKa Determination: Potentiometric Titration

Since this compound is a basic compound, its aqueous solubility will be highly dependent on the pH of the solution. Potentiometric titration is an accurate method to determine the pKa, which is essential for predicting the solubility at different pH values.[11][12][13][16]

Rationale: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa can be determined from the inflection point of the titration curve. By performing titrations at different concentrations, both the pKa and the intrinsic solubility of the free base can be determined.[11][12][13]

Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., methanol or DMSO) if the aqueous solubility is very low.

    • Prepare two or more aqueous solutions of the compound at different concentrations. The higher concentration should be above the expected intrinsic solubility to induce precipitation during the titration.

  • Titration:

    • Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point.

    • For solutions where precipitation occurs, specialized software or graphical methods are used to analyze the titration curve to determine both the pKa and the solubility of the free base (S₀).[11][12][13]

Logical Relationship between pH, pKa, and Solubility for a Basic Compound:

pH_pKa_Solubility cluster_conditions Environmental Condition cluster_compound Compound Property cluster_outcome Result pH pH of Solution Protonation Protonation State pH->Protonation < pKa pKa pKa of Compound pKa->Protonation Solubility Aqueous Solubility Protonation->Solubility Increased Ionization

Caption: Relationship between pH, pKa, and solubility for a basic compound.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent/MediumpHSolubility (µg/mL)Solubility (µM)Method
Purified Water~7.5Data to be determinedData to be determinedShake-Flask
0.1 M HCl1.0Data to be determinedData to be determinedShake-Flask
PBS7.4Data to be determinedData to be determinedShake-Flask
FaSSIF6.5Data to be determinedData to be determinedShake-Flask
MethanolN/AData to be determinedData to be determinedShake-Flask
AcetonitrileN/AData to be determinedData to be determinedShake-Flask

FaSSIF: Fasted State Simulated Intestinal Fluid

A plot of solubility versus pH is highly informative for ionizable compounds. This plot will typically show low intrinsic solubility at pH values above the pKa, with a logarithmic increase in solubility as the pH drops below the pKa.

Conclusion

Determining the solubility of this compound is a critical step in its evaluation as a potential drug candidate. This guide has outlined the key theoretical principles governing solubility and provided detailed, actionable protocols for its experimental determination using the gold-standard shake-flask method and potentiometric titration. By systematically evaluating solubility in various relevant media, researchers can gain crucial insights into the biopharmaceutical properties of this molecule, enabling informed decisions in the drug development process. The methodologies described herein are not only applicable to the title compound but can be readily adapted for the characterization of other novel chemical entities.

References

  • Kahlbaum, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]
  • Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Avdeef, A. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • PubMed. (2020).
  • SlideShare. (2016).
  • ResearchGate. (2020).
  • ResearchGate. (2012). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Lund University Publications. (2006).
  • Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
  • PubMed Central. (2018).
  • National Center for Biotechnology Information. (2019). Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. [Link]
  • PubMed. (2018).
  • Meanwell, N. A. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138630, 2-tert-Butylpyridine. [Link]
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
  • ResearchGate. (2010). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). [Link]
  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
  • National Center for Biotechnology Information. (2014). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. [Link]
  • The Data Institute. (2019).
  • ResearchGate. (2025). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [https://www.researchgate.net/publication/381084260_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
  • National Institute of Standards and Technology. (2021). 2-tert-Butylpyridine. [Link]
  • Royal Society of Chemistry. (2014). Physicochemical properties of imidazo-pyridine protic ionic liquids. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177263018, this compound-8-carboxamide. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78960, Imidazo(1,2-a)pyridine. [Link]
  • ResearchGate. (2015). (PDF) Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. [Link]
  • ResearchGate. (2020). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. [Link]
  • ResearchGate. (2017). Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]
  • Cheméo. (2021). 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136742, 2-Methylimidazo[1,2-a]pyridine. [Link]
  • Organic Chemistry Data. (2022).

Sources

An In-depth Technical Guide to the Spectral Data of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and structural properties make it an attractive framework for the design of novel drugs targeting a wide range of biological targets. The introduction of a tert-butyl group at the 2-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric profile, making 2-tert-butylimidazo[1,2-a]pyridine a compound of interest in drug discovery programs. This guide provides a detailed analysis of the expected and reported spectral data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectral data. The fused bicyclic system creates a unique electronic environment for each atom, and the bulky tert-butyl group introduces specific steric and electronic effects.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine and imidazole rings, as well as a characteristic singlet for the tert-butyl group. Based on data from closely related analogs like 6-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridine and 2-(tert-Butyl)imidazo[1,2-a]-pyridine-8-carbonitrile, the following chemical shift ranges can be predicted.[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.5 - 7.7d~9.0
H-6~6.7 - 6.9t~7.0
H-7~7.1 - 7.3t~7.5
H-8~7.9 - 8.1d~7.0
H-3~7.4 - 7.6s-
-C(CH₃)₃~1.4s-

Experimental Protocol: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are sensitive to the electronic environment, with carbons attached to nitrogen atoms appearing at lower field.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~105 - 110
C-5~124 - 126
C-6~112 - 114
C-7~125 - 127
C-8~117 - 119
C-8a~140 - 142
-C (CH₃)₃~32 - 34
-C(CH₃ )₃~29 - 31

Experimental Protocol: Using the same sample prepared for ¹H NMR, a ¹³C NMR spectrum is acquired on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

For this compound (C₁₁H₁₄N₂), the expected molecular weight is approximately 174.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 174. A prominent fragment would be the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a peak at m/z 159. Further fragmentation of the tert-butyl group could lead to a peak at m/z 117, corresponding to the imidazo[1,2-a]pyridine core with a vinyl group.

m/zProposed Fragment
174[M]⁺
159[M - CH₃]⁺
117[M - C₄H₉]⁺

Experimental Protocol: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam. For electrospray ionization (ESI-MS), the solution is sprayed into the source, forming charged droplets that yield protonated molecules [M+H]⁺ (m/z 175).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds of the heterocyclic system, as well as the C-H bonds of the aliphatic tert-butyl group.

Wavenumber (cm⁻¹)Vibration
~3100 - 3000Aromatic C-H stretch
~2960 - 2870Aliphatic C-H stretch (tert-butyl)
~1640 - 1450Aromatic C=C and C=N stretching
~1365C-H bending (tert-butyl)
~800 - 700Aromatic C-H out-of-plane bending

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed directly if it is a liquid using an Attenuated Total Reflectance (ATR) accessory.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI, ESI) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a robust methodology for its structural confirmation and purity assessment. The predicted and reported data presented in this guide serve as a valuable reference for researchers working with this important heterocyclic scaffold. Accurate interpretation of these spectra is crucial for advancing drug discovery efforts based on the imidazo[1,2-a]pyridine core.

References

  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.
  • PubChem. (n.d.). 2-tert-Butylpyridine. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-tert-Butylpyridine. NIST WebBook.
  • ResearchGate. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
  • ResearchGate. (2015). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Tert-butylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 2-tert-butylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for the unsubstituted parent compound, this document will focus on a detailed analysis of a closely related and structurally significant derivative: N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. The insights gleaned from this analog provide a robust framework for understanding the core structural features of the this compound scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this scaffold, highlighting its importance in the development of treatments for a range of conditions.[1] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anti-inflammatory, antiviral, and anticancer properties.[3][4][5]

The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets. The introduction of a bulky tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine ring system significantly influences the molecule's steric and electronic properties, which in turn can modulate its pharmacological activity and pharmacokinetic profile. A detailed understanding of the crystal structure is therefore paramount for rational drug design and the development of novel therapeutics based on this scaffold.

Synthesis of this compound Derivatives

The synthesis of imidazo[1,2-a]pyridines is well-established, with several versatile methods available to medicinal chemists. A common and efficient approach is the multicomponent Groebke–Blackburn–Bienaymé reaction.[3][6] This one-pot reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a convergent and atom-economical route to a diverse range of substituted imidazo[1,2-a]pyridines.[5][7] Alternative synthetic strategies include the reaction of 2-chloropyridines with 2H-azirines and copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters.[8]

Molecular and Crystal Structure of a Representative Derivative

As a definitive crystal structure for this compound is not publicly available, we will examine the detailed crystallographic data of a closely related analog, N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine.[9] The crystallographic data for this compound provides valuable insights into the likely conformation and packing of the target molecule.

Molecular Geometry

In the crystal structure of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine, the fused bicyclic imidazo[1,2-a]pyridine core is nearly planar.[9] The dihedral angle between the five-membered imidazole ring and the six-membered pyridine ring is minimal, indicating a high degree of planarity for the core structure.[9] The tert-butyl group, being sterically demanding, will significantly influence the local geometry and the overall packing of the molecules in the crystal lattice.

The phenyl ring of the phenylethynyl substituent is slightly twisted out of the plane of the imidazo[1,2-a]pyridine moiety.[9] This deviation from planarity is a common feature in such multi-ring systems and is a result of minimizing steric hindrance between adjacent substituents.

Crystallographic Data

The following table summarizes the key crystallographic data for N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine.[9]

Parameter Value
Chemical FormulaC₁₉H₁₉N₃
Formula Weight289.37
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)17.589(2)
b (Å)8.0471(8)
c (Å)11.411(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)1613.8(3)
Z4
Density (calculated) (g/cm³)1.191
Absorption Coefficient (mm⁻¹)0.073
F(000)616
Supramolecular Features and Crystal Packing

The crystal packing of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine is primarily governed by hydrogen bonding and π-π stacking interactions. In the crystal, molecules are linked into chains by N—H···N hydrogen bonds.[9] These chains are further organized into layers through C—H···π interactions. The presence of the bulky tert-butyl group likely influences the efficiency of crystal packing, preventing a more compact arrangement.

The diagram below illustrates the fundamental molecular structure of the imidazo[1,2-a]pyridine core.

Caption: Molecular structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like a this compound derivative is achieved through single-crystal X-ray diffraction.[10] This non-destructive technique provides precise information about the three-dimensional arrangement of atoms within a crystal.

Crystal Growth

The first and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common method for small organic molecules is slow evaporation of a saturated solution.

Step-by-Step Protocol for Crystal Growth:

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to form a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Selection: Once crystals have formed, carefully select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in size, for data collection.[10]

Data Collection and Structure Solution

The selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The instrument consists of an X-ray source (commonly Mo or Cu), a goniometer for crystal orientation, and a detector.

Workflow for Data Collection and Structure Determination:

A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration and Scaling) B->C D Structure Solution (Direct Methods or Patterson) C->D E Structure Refinement D->E F Structure Validation and Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffracted X-rays are recorded by the detector at various crystal orientations.

  • Data Processing: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices.

  • Structure Solution: The "phase problem" is solved using computational methods such as direct methods or the Patterson function to obtain an initial model of the crystal structure.[10]

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives, with a specific focus on the well-characterized analog, N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and a thorough understanding of its structural biology is essential for the continued development of novel and effective therapeutic agents. The information presented herein, including the representative crystallographic data and the experimental protocol for structure determination, serves as a valuable resource for researchers in the fields of chemistry, biology, and drug discovery.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). PubMed Central. [Link]
  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
  • Crystal structure and Hirshfeld surface analysis of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine.
  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives: N- tert-butyl-2-(4-meth-oxy-phen-yl). PubMed. [Link]
  • Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram.
  • Experimental Procedure. [Link]
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]
  • One-pot synthesis of tetracyclic fused imidazo[1,2- a ]pyridines via a three-component reaction.
  • Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

Sources

A Technical Guide to the Predicted Biological Activity of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive technical overview of the predicted biological activities of 2-tert-butylimidazo[1,2-a]pyridine. Direct experimental data on this specific molecule is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes data from closely related analogues and the broader imidazo[1,2-a]pyridine class to establish a scientifically grounded framework for investigation. The protocols and mechanisms described herein represent the current understanding of this "privileged scaffold" in medicinal chemistry and serve as a robust starting point for the systematic evaluation of the title compound.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle recognized as a "privileged scaffold" in drug discovery.[1][2] This structural motif is present in several marketed drugs, including zolpidem and alpidem, highlighting its excellent bioavailability and drug-like properties.[3][4] The versatility of this core allows for substitutions at various positions, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][5][6] The tert-butyl group at the 2-position of the scaffold is of particular interest due to its steric bulk and lipophilicity, which can significantly influence target binding affinity, selectivity, and pharmacokinetic properties.

Predicted Biological Activities and Mechanistic Insights

Based on structure-activity relationship (SAR) studies of numerous analogues, this compound is predicted to exhibit significant activity in several key therapeutic areas.[3][7]

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine are potent anticancer agents, and the introduction of a bulky alkyl group at the C-2 position is often compatible with or enhances this activity.[8][9][10] The predicted mechanisms of action are multifaceted.

2.1.1. Inhibition of Pro-Survival Signaling Pathways:

Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit critical cancer cell survival pathways. A key mechanism involves the suppression of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[11][12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Another crucial target is the STAT3/NF-κB signaling cascade, which plays a pivotal role in inflammation-driven cancers.[13][14]

Causality Behind Experimental Choices: The PI3K/AKT/mTOR and STAT3/NF-κB pathways are central hubs for cell proliferation, survival, and inflammation. Therefore, initial screening of this compound should focus on its ability to modulate these pathways. Western blotting for key phosphorylated proteins (p-AKT, p-mTOR, p-STAT3) and NF-κB nuclear translocation assays are foundational experiments to quickly assess the compound's potential.

Logical Workflow for Investigating Anticancer Signaling

Compound This compound CancerCells Cancer Cell Lines (e.g., MDA-MB-231, A549, HeLa) Compound->CancerCells PI3K_AKT PI3K/AKT/mTOR Pathway CancerCells->PI3K_AKT Inhibition STAT3_NFkB STAT3/NF-κB Pathway CancerCells->STAT3_NFkB Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) PI3K_AKT->CellCycle Proliferation Inhibition of Proliferation PI3K_AKT->Proliferation Blocks Apoptosis Induction of Apoptosis STAT3_NFkB->Apoptosis STAT3_NFkB->Proliferation Blocks CellCycle->Proliferation Halts Apoptosis->Proliferation Reduces Compound This compound NFkB NF-κB Activation Compound->NFkB Inhibits LPS Inflammatory Stimulus (LPS) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Macrophage->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Predicted anti-inflammatory signaling cascade.

Antimicrobial and Antifungal Activity

A growing body of evidence supports the efficacy of imidazo[1,2-a]pyridines against various pathogens, including bacteria and fungi. [1][15][16]Notably, derivatives have shown potent activity against Mycobacterium tuberculosis and various strains of Candida. [4][16][17] 2.3.1. Antifungal Mechanism:

For fungal pathogens like Candida spp., a primary mechanism of action for azole-containing compounds is the inhibition of ergosterol biosynthesis. [1][15]This is achieved by targeting the enzyme sterol 14-alpha demethylase (CYP51). The disruption of the fungal cell membrane leads to cell death. The presence of a tert-butyl group in a related N-(tert-butyl) derivative has been associated with potent antifungal activity, suggesting a similar potential for this compound. [1][15]

Experimental Protocols for Validation

The following section outlines key experimental protocols to validate the predicted biological activities of this compound.

In Vitro Anticancer Activity Assessment

3.1.1. Cell Viability and Cytotoxicity (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., HCC1937, A549, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours. [8] 2. Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

3.1.2. Apoptosis Analysis (Annexin V/PI Staining):

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry. [18]

In Vitro Anti-inflammatory Activity Assessment

3.2.1. Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

In Vitro Antifungal Activity Assessment

3.3.1. Minimum Inhibitory Concentration (MIC) Assay:

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a serial dilution of this compound in a 96-well plate containing RPMI-1640 medium.

    • Inoculate each well with a standardized suspension of Candida albicans.

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. [1][15]

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected outcomes for this compound based on the activities of related compounds.

Biological ActivityAssayCell Line/OrganismPredicted IC50 / MIC Range (µM)Reference Analogues
Anticancer MTT AssayA549 (Lung)1 - 10Imidazo[1,2-a]pyridine-oxadiazole hybrids [18]
MTT AssayHCC1937 (Breast)5 - 50Novel Imidazo[1,2-a]Pyridine Compounds (IP-5, IP-6) [8]
PI3Kα InhibitionEnzyme Assay0.1 - 12-methylimidazo[1,2-a]pyridine derivatives [11]
Anti-inflammatory NO InhibitionRAW 264.710 - 50Carboxylic acid derivatives of imidazo[1,2-a]pyridines [19]
Antifungal MIC DeterminationCandida albicans4 - 16N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine [1][15]
Antimycobacterial MIC DeterminationM. tuberculosis0.1 - 5Imidazo[1,2-a]pyridine-3-carboxamides [4][17]

Conclusion and Future Directions

The this compound molecule stands as a promising candidate for drug discovery, with a high probability of exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties. The bulky tert-butyl group at the C-2 position may confer enhanced target specificity and favorable pharmacokinetic characteristics. The immediate research imperative is to synthesize this compound and systematically validate these predicted activities using the established protocols outlined in this guide. Mechanistic studies should focus on the PI3K/AKT and NF-κB signaling pathways, which are recurrent targets for this class of compounds. Successful validation will pave the way for lead optimization and preclinical development.

References

  • Manikandan, R., et al. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206(4), 163.
  • Yarmohammadi, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 131-141.
  • Ohwada, J., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 285-289.
  • Manikandan, R., et al. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. ResearchGate.
  • Yarmohammadi, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.
  • Bhavya, G., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277.
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1.
  • Al-Zereini, E. A., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules, 28(18), 6688.
  • Cesur, Z., et al. (2010). Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362.
  • Ghorab, M. M., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies.
  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6516.
  • Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
  • Abignente, E., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583.
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health.
  • Aguirre-Vidal, Y., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56.
  • Kougblenou, B. S., et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 160-166.
  • Moraski, G. S., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022.
  • Almirante, N., et al. (1984). Research on Heterocyclic Compounds. XII - Preparation and Antiinflammatory Activity of 2-methylimidazo [1,2-a]pyridine-3-carboxylic Acids. Bollettino Chimico Farmaceutico, 123(7), 326-334.
  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(5), 820-843.
  • Pišlar, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(15), 4463.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Various Authors. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating the Biological Activity of a Privileged Scaffold

Introduction: The Imidazo[1,2-a]pyridine Core - A Locus of Diverse Bioactivity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in marketed drugs for conditions ranging from insomnia (Zolpidem) and anxiety (Alpidem) to peptic ulcers (Zolimidine).[2][3][4] The therapeutic versatility of this scaffold is extensive, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimycobacterial, anti-inflammatory, and antiviral activities.[1][3][5]

The biological promiscuity of the imidazo[1,2-a]pyridine core stems from its unique electronic and structural features, which allow it to interact with a diverse range of protein targets. The introduction of various substituents at different positions on the bicyclic ring system enables fine-tuning of the molecule's physicochemical properties and target specificity. This guide focuses on a specific, yet under-characterized derivative, 2-tert-butylimidazo[1,2-a]pyridine, and outlines a comprehensive strategy to elucidate its mechanism of action, drawing upon the established knowledge of the broader imidazo[1,2-a]pyridine class.

Hypothesized Mechanisms of Action for this compound

Given the extensive research on analogous compounds, we can formulate several plausible hypotheses for the mechanism of action of this compound. The bulky tert-butyl group at the 2-position is expected to significantly influence the molecule's steric and electronic properties, potentially conferring selectivity for specific biological targets.

Primary Hypotheses:
  • Oncogenic Kinase Inhibition: A prominent mechanism for the anticancer activity of many imidazo[1,2-a]pyridine derivatives is the inhibition of key signaling kinases.[6][7] We hypothesize that this compound may act as an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[6][7]

  • Modulation of Inflammatory Pathways: Several imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects through the modulation of pathways such as STAT3/NF-κB.[8] It is plausible that this compound could exert anti-inflammatory or immunomodulatory effects by targeting components of these pathways.

  • Antimicrobial Activity: The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for antitubercular agents that target the cytochrome bc1 complex of Mycobacterium tuberculosis.[9][10] Therefore, it is conceivable that this compound possesses antimicrobial activity against various pathogens.

The following sections will detail the experimental workflows designed to systematically investigate these hypotheses.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged approach is essential to comprehensively define the mechanism of action of this compound. This involves a tiered screening and validation process, from broad phenotypic assays to specific target engagement studies.

Phase 1: Phenotypic Screening and Target Class Identification

The initial phase aims to identify the primary biological effect of the compound through a series of phenotypic assays.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, melanoma) and a non-cancerous control cell line (e.g., human fibroblasts) will be used.

  • Compound Treatment: Cells will be seeded in 96-well plates and treated with a concentration range of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Assessment: Cell viability will be assessed using a standard MTT or resazurin-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line to determine the compound's potency and selectivity.

Causality Behind Experimental Choices: This initial screen will provide a broad overview of the compound's cytotoxic or cytostatic potential and will guide the selection of the most sensitive cell lines for further investigation. The inclusion of a non-cancerous cell line is crucial for assessing potential general toxicity.

dot

Phenotypic_Screening_Workflow cluster_phase1 Phase 1: Phenotypic Screening start This compound cell_panel Panel of Cancer and Non-Cancerous Cell Lines start->cell_panel Treat with concentration range viability_assay Cell Viability Assay (MTT/Resazurin) cell_panel->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination outcome Identify Potency and Selective Activity ic50_determination->outcome

Caption: Workflow for initial phenotypic screening.

Phase 2: Pathway Analysis and Target Deconvolution

Once a primary phenotype (e.g., anticancer activity) is confirmed, the next phase focuses on identifying the underlying molecular pathways.

Experimental Protocol: Western Blot Analysis of Key Signaling Pathways

  • Cell Treatment and Lysis: The most sensitive cancer cell line identified in Phase 1 will be treated with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Cells will then be lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates will be determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/AKT/mTOR and STAT3/NF-κB pathways (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-STAT3, total STAT3, IκBα).

  • Detection and Analysis: Membranes will be incubated with HRP-conjugated secondary antibodies, and chemiluminescence will be detected. Band intensities will be quantified to determine changes in protein phosphorylation or expression.

Causality Behind Experimental Choices: This experiment directly tests the primary hypotheses by examining the phosphorylation status (and thus activation) of key kinases and the expression of downstream effectors in the targeted signaling cascades. A decrease in the phosphorylation of AKT and mTOR, for instance, would provide strong evidence for the inhibition of the PI3K/AKT/mTOR pathway.[6]

dot

Signaling_Pathway_Investigation cluster_pathway Hypothesized Signaling Pathways pi3k PI3K akt AKT pi3k->akt Oncogenic Signaling mtor mTOR akt->mtor Oncogenic Signaling stat3 STAT3 nfkb NF-κB stat3->nfkb Inflammatory Signaling compound 2-tert-butylimidazo [1,2-a]pyridine compound->akt Inhibition? compound->stat3 Modulation?

Caption: Hypothesized signaling pathway interactions.

Phase 3: Direct Target Engagement and Validation

The final phase aims to confirm direct binding of the compound to its putative target and to characterize the nature of this interaction.

Experimental Protocol: In Vitro Kinase Assay

  • Recombinant Kinase: A purified, recombinant human kinase (e.g., PI3K, AKT, or mTOR) will be used.

  • Assay Principle: A radiometric or fluorescence-based assay will be employed to measure the kinase's ability to phosphorylate a specific substrate in the presence of varying concentrations of this compound.

  • Data Analysis: The IC50 value for kinase inhibition will be determined by plotting the percentage of kinase activity against the compound concentration.

Causality Behind Experimental Choices: This cell-free assay provides definitive evidence of direct target engagement, ruling out indirect effects on the signaling pathway. It allows for the precise quantification of the compound's inhibitory potency against the isolated enzyme.

Quantitative Data Summary

The following table outlines the expected data outputs from the proposed experimental workflows.

ExperimentKey Parameter(s) MeasuredExpected Outcome for a Positive Result
Cell Viability AssayIC50 (µM)Low micromolar or nanomolar IC50 values in cancer cell lines, with significantly higher values in non-cancerous cells, indicating selective anticancer activity.
Western Blot AnalysisFold change in protein phosphorylation or expressionA time-dependent decrease in the phosphorylation of key signaling proteins (e.g., p-AKT, p-mTOR) upon treatment with the compound.
In Vitro Kinase AssayIC50 (nM or µM)A potent IC50 value against the target kinase, confirming direct inhibition.
Apoptosis Assay (Flow Cytometry)Percentage of apoptotic cells (Annexin V positive)A dose-dependent increase in the percentage of apoptotic cells in treated cancer cell lines, consistent with the induction of programmed cell death.[6][11]
Cell Cycle AnalysisPercentage of cells in G1, S, and G2/M phasesArrest of the cell cycle at a specific phase (e.g., G1 or G2/M), indicating interference with cell cycle progression.[6]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a rich source of therapeutic innovation. While the specific mechanism of action of this compound remains to be fully elucidated, the established bioactivity of this compound class provides a strong foundation for a targeted and logical investigative approach. The experimental workflows detailed in this guide, progressing from broad phenotypic screening to specific target validation, offer a robust framework for characterizing its biological activity. The insights gained from such studies will not only illuminate the therapeutic potential of this particular derivative but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacology of the imidazo[1,2-a]pyridine family.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: )
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (URL: [Link])
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: )
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (URL: [Link])
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. (URL: [Link])
  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed. (URL: [Link])
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (URL: [Link])
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (URL: [Link])
  • (PDF)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. (URL: [Link])
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF - ResearchG
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. (URL: [Link])

Sources

The Imidazo[1,2-a]pyridine Core: A Journey Through a Century of Discovery and Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heterocycle, stands as a privileged structure in the realm of medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have propelled it to the forefront of drug discovery, with several marketed drugs, including the anxiolytics zolpidem and alpidem, featuring this core.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for this remarkable heterocyclic system, offering insights into the chemical logic that has driven its development for over a century.

The Dawn of a Privileged Scaffold: Tschitschibabin's Pioneering Synthesis

The journey into the chemistry of imidazo[1,2-a]pyridines begins in the early 20th century with the seminal work of the Russian chemist Aleksei Yevgen'evich Chichibabin (also spelled Tschitschibabin). In 1925, Tschitschibabin reported the first synthesis of the imidazo[1,2-a]pyridine core by reacting 2-aminopyridine with α-haloketones or bromoacetaldehyde.[2][3] This condensation reaction, conducted at high temperatures (150-200 °C) in a sealed tube, laid the foundational stone for the vast field of imidazo[1,2-a]pyridine chemistry, although the initial yields were modest.[2][3]

The Tschitschibabin reaction is a testament to the principles of nucleophilic substitution and subsequent intramolecular cyclization. The more nucleophilic endocyclic nitrogen of 2-aminopyridine initiates the reaction by displacing the halide from the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent deprotonation and intramolecular condensation lead to the formation of the fused imidazole ring.

Tschitschibabin_Reaction 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Acylpyridinium Salt (Intermediate) 2-Aminopyridine->Pyridinium_Salt Nucleophilic Substitution alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Imidazo_Pyridine Imidazo[1,2-a]pyridine Pyridinium_Salt->Imidazo_Pyridine Intramolecular Cyclization & Dehydration

Figure 1: Conceptual workflow of the Tschitschibabin reaction.

This groundbreaking work not only introduced a novel heterocyclic system but also established a robust and versatile synthetic route that, with numerous modifications and improvements, remains relevant to this day.

Expanding the Synthetic Arsenal: The Ortoleva-King Reaction

Building upon the foundation laid by Tschitschibabin, the Ortoleva-King reaction emerged as a significant advancement in the synthesis of imidazo[1,2-a]pyridines. First described by Ortoleva and later refined by King, this method provides a convenient one-pot synthesis from active methylene compounds, iodine, and pyridine (or its derivatives).[4][5]

The reaction proceeds through the in-situ formation of a pyridinium iodide salt, an "Ortoleva-King intermediate," from the reaction of the ketone with iodine and 2-aminopyridine.[6] This intermediate then undergoes intramolecular cyclization upon treatment with a base to yield the final imidazo[1,2-a]pyridine product.[5] The key advantage of this method is the avoidance of pre-synthesized and often lachrymatory α-haloketones.[5]

A plausible mechanism involves the initial α-iodination of the ketone, followed by nucleophilic attack by the endocyclic nitrogen of 2-aminopyridine to form the pyridinium salt. The final cyclization is base-mediated.

Ortoleva_King_Reaction Ketone Ketone alpha-Iodoketone α-Iodoketone (In-situ) Ketone->alpha-Iodoketone Iodination Iodine Iodine Iodine->alpha-Iodoketone 2-Aminopyridine 2-Aminopyridine Pyridinium_Iodide Pyridinium Iodide (Ortoleva-King Intermediate) 2-Aminopyridine->Pyridinium_Iodide alpha-Iodoketone->Pyridinium_Iodide Nucleophilic Substitution Imidazo_Pyridine Imidazo[1,2-a]pyridine Pyridinium_Iodide->Imidazo_Pyridine Base-mediated Cyclization

Figure 2: Simplified mechanism of the Ortoleva-King reaction.

Recent advancements have seen the development of catalytic versions of the Ortoleva-King reaction, employing cost-effective and environmentally benign catalysts like iron and nickel salts in combination with iodine.[6][7] These catalytic systems have expanded the substrate scope and improved the efficiency of this classic transformation.[7][8]

The Modern Era: A Renaissance of Synthetic Methodologies

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of innovative synthetic strategies for the construction of the imidazo[1,2-a]pyridine core. This progress has been driven by the increasing demand for structurally diverse derivatives for high-throughput screening in drug discovery programs. These modern methods can be broadly categorized as follows:

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for generating molecular diversity. For the synthesis of imidazo[1,2-a]pyridines, a notable example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper salts.[2] This approach allows for the rapid assembly of complex imidazo[1,2-a]pyridines from simple and readily available starting materials.

Transition Metal-Catalyzed Reactions

The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of imidazo[1,2-a]pyridines is no exception. A wide array of transition metals, including copper, palladium, iron, and gold, have been employed to catalyze various bond-forming reactions leading to this scaffold.[9][10]

Copper-catalyzed reactions are particularly prevalent, facilitating C-N and C-C bond formations through mechanisms such as aerobic oxidative cyclization and annulation reactions.[9] These methods often proceed under milder conditions and with greater functional group tolerance compared to the classical approaches.

C-H Functionalization Strategies

Direct C-H functionalization has become a highly attractive strategy in modern organic synthesis due to its atom and step economy. In the context of imidazo[1,2-a]pyridines, visible light-induced C-H functionalization at the C3 position has gained significant attention.[11] These methods allow for the introduction of various substituents, such as aryl, thio, formyl, and aminoalkyl groups, directly onto the pre-formed imidazo[1,2-a]pyridine core, providing a versatile platform for late-stage diversification.[11]

Synthetic EraKey Reaction/StrategyKey Features
Early 20th Century Tschitschibabin ReactionCondensation of 2-aminopyridines and α-haloketones; High temperatures; Foundational method.
Mid 20th Century Ortoleva-King ReactionOne-pot synthesis from ketones, iodine, and 2-aminopyridines; Avoids pre-formed α-haloketones.
Late 20th/21st Century Multicomponent ReactionsThree or more components in a single step; High efficiency and diversity.
Transition Metal CatalysisMilder reaction conditions; Broader substrate scope; Various bond formations (C-N, C-C).
C-H FunctionalizationDirect modification of the core; Late-stage diversification; Atom and step economy.

Table 1: Evolution of Synthetic Methodologies for Imidazo[1,2-a]pyridines.

Experimental Protocols: A Practical Guide

4.1. Classical Tschitschibabin Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the classical Tschitschibabin reaction.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.2. One-Pot Ortoleva-King Synthesis of 2-arylimidazo[1,2-a]pyridines

This protocol outlines a modern, one-pot Ortoleva-King type synthesis.[4]

Materials:

  • Acetophenone derivative

  • 2-Aminopyridine

  • Iodine

  • Aqueous Sodium Hydroxide

Procedure:

  • In a reaction vessel, combine the acetophenone derivative (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq).

  • Heat the neat reaction mixture at 110 °C for 4 hours.[4]

  • After the initial heating period, add aqueous sodium hydroxide.

  • Heat the mixture at 100 °C for 1 hour.[4]

  • Cool the reaction to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Outlook

The history of imidazo[1,2-a]pyridine synthesis is a compelling narrative of continuous innovation in organic chemistry. From the harsh conditions of the early Tschitschibabin reaction to the elegant and efficient modern catalytic methods, the evolution of synthetic strategies reflects the broader trends in the field. The journey has been one of increasing efficiency, milder reaction conditions, greater functional group tolerance, and a move towards more sustainable and atom-economical processes.

The future of imidazo[1,2-a]pyridine synthesis will likely focus on the development of even more sophisticated catalytic systems, including photocatalysis and electrocatalysis, to further enhance the efficiency and environmental friendliness of these transformations. The exploration of novel multicomponent reactions and the continued advancement of late-stage C-H functionalization techniques will undoubtedly provide access to an even greater diversity of imidazo[1,2-a]pyridine derivatives, fueling the discovery of new therapeutic agents and advanced materials for generations of scientists to come.

References

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). ChemistrySelect. [Link]
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022-09-27). Molecules. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023-01-08).
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2012-04-12). ACS Medicinal Chemistry Letters. [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). RSC Medicinal Chemistry. [Link]
  • Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.).
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011-08-15). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2017-01-12). Journal of Medicinal Chemistry. [Link]
  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (2019-07-01).
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. (2012-06-15). The Journal of Organic Chemistry. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023-01-26). Journal of Medicinal Chemistry. [Link]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2012-04-12). ACS Medicinal Chemistry Letters. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012-06-15). The Journal of Organic Chemistry. [Link]
  • Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. (2020-01-01).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024-01-01).
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2020-02-17).
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021-01-20). Letters in Applied NanoBioScience. [Link]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015-01-15).
  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. [Link]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015-02-04).
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2015-01-01).
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
  • Chichibabin Reaction. (2016-04-20). Slideshare. [Link]
  • Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry. (2017-08-07).
  • Chichibabin reaction. (n.d.). Wikipedia. [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-28). ACS Omega. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024-01-10). RSC Advances. [Link]
  • Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry. (2017-08-07).
  • Aleksei Yevgen'evich Chichibabin and Pyridine Chemistry. (2021-05). Synform. [Link]

Sources

The Strategic Application of 2-Tert-butylimidazo[1,2-a]pyridine in Modern Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous clinically successful drugs and biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored derivative, 2-tert-butylimidazo[1,2-a]pyridine. We will delve into its synthetic accessibility, the strategic influence of the 2-tert-butyl group on its physicochemical and pharmacological properties, and its potential research applications. By synthesizing information from structure-activity relationship (SAR) studies of analogous compounds and patented chemical spaces, this document aims to provide a comprehensive roadmap for leveraging this unique molecule in drug discovery and catalysis.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine bicyclic system is a recurring motif in a wide array of pharmacologically active agents. Its rigid structure and rich electronic properties make it an ideal framework for interacting with various biological targets. Marketed drugs such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer agent Zolimidine all feature this core structure, underscoring its therapeutic relevance.[2] The broad spectrum of biological activities associated with this scaffold includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

Synthesis of this compound: A Practical Approach

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available to researchers. A particularly versatile and widely used method is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3] This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, providing a direct and atom-economical route to a diverse range of 3-aminoimidazo[1,2-a]pyridines.

The synthesis of the parent this compound can be readily achieved through a modification of the classic condensation reaction between a 2-aminopyridine and an α-haloketone.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • 1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and 1-bromo-3,3-dimethyl-2-butanone (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Rationale: This established cyclocondensation reaction provides a straightforward and reliable method for the synthesis of the target compound. The use of sodium bicarbonate as a mild base facilitates the initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

The Influence of the 2-Tert-butyl Group: A Gateway to Novel Properties

The introduction of a tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold is a strategic modification that can profoundly influence the molecule's properties and its interactions with biological targets.

  • Increased Lipophilicity: The bulky and non-polar tert-butyl group significantly enhances the lipophilicity of the molecule. This can lead to improved cell membrane permeability and oral bioavailability, crucial parameters in drug design.

  • Steric Hindrance and Selectivity: The steric bulk of the tert-butyl group can enforce a specific conformation on the molecule and its substituents. This can lead to highly selective interactions with the target protein, as the bulky group may prevent binding to off-target proteins with smaller binding pockets.

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can increase the in vivo half-life of the compound.

The importance of the C2-substituent is highlighted in structure-activity relationship studies of related imidazo[1,2-a]pyridine analogs. For instance, in a series of antagonists for the Neuropeptide S Receptor, the replacement of a 2-methyl group with a hydrogen (desmethyl) resulted in a significant decrease in activity, demonstrating the critical role of substitution at this position.[4] While this study did not include a 2-tert-butyl analog, it underscores the potential for this group to modulate biological activity.

Potential Research Applications

Based on the extensive research on the imidazo[1,2-a]pyridine scaffold and the unique properties conferred by the 2-tert-butyl group, several promising research applications can be envisioned.

Kinase Inhibitors in Oncology

The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors.[5][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of selective kinase inhibitors is a major focus of modern oncology drug discovery.

The this compound core can serve as a starting point for the design of novel kinase inhibitors. The tert-butyl group can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of kinases, potentially leading to high potency and selectivity.

Experimental Workflow: Screening for Kinase Inhibitory Activity

Sources

2-Tert-butylimidazo[1,2-a]pyridine: A Keystone Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the central framework of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal platform for the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[2][3] Notably, several marketed drugs, such as Zolpidem and Alpidem, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic relevance.[1]

This guide focuses on a particularly valuable derivative: 2-tert-butylimidazo[1,2-a]pyridine . The introduction of the sterically demanding tert-butyl group at the 2-position imparts unique characteristics to the molecule, influencing its reactivity, selectivity in chemical transformations, and pharmacological profile. This document serves as a comprehensive technical resource, providing insights into the synthesis, reactivity, and application of this compound as a versatile building block in modern organic synthesis.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through the condensation of a 2-aminopyridine with a suitable three-carbon electrophilic partner. While several methods exist for the synthesis of the broader imidazo[1,2-a]pyridine class, the reaction of 2-aminopyridine with an α-haloketone is a robust and widely applicable strategy.[4] For the synthesis of the 2-tert-butyl derivative, 1-bromo-3,3-dimethyl-2-butanone (bromopinacolone) serves as the ideal α-haloketone.

General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted imidazo[1,2-a]pyridines.[4]

Materials:

  • 2-Aminopyridine

  • 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol or DMF, add sodium bicarbonate (2.0 eq).

  • To this stirred suspension, add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques. The expected molecular ion peak in the mass spectrum and the characteristic proton and carbon signals in the NMR spectra will validate the structure of the product.

The Influence of the 2-tert-Butyl Group: A Steric and Electronic Perspective

The tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine ring exerts a significant influence on the molecule's reactivity and physical properties.

Steric Effects: The bulky nature of the tert-butyl group provides steric shielding to the adjacent C3 position and the nitrogen atom of the imidazole ring. This steric hindrance can direct incoming electrophiles to other positions on the ring, leading to enhanced regioselectivity in functionalization reactions. For instance, while the C3 position is generally the most nucleophilic and prone to electrophilic attack, the steric bulk of the 2-tert-butyl group can modulate this reactivity, potentially allowing for functionalization at less conventional sites under specific conditions.[5]

Electronic Effects: As an alkyl group, the tert-butyl substituent is electron-donating through a positive inductive effect (+I). This effect increases the electron density of the heterocyclic ring system, enhancing its overall nucleophilicity. This heightened electron density can facilitate electrophilic aromatic substitution reactions. However, the interplay between this electronic effect and the aforementioned steric hindrance is a critical consideration in planning synthetic strategies.[5]

This compound as a Building Block in C-H Functionalization

Direct C-H functionalization is a powerful strategy for the efficient construction of complex molecules, and this compound is an excellent substrate for such transformations. The imidazo[1,2-a]pyridine core is amenable to a variety of C-H activation and coupling reactions, primarily at the C3 position.[6][7][8]

Key C-H functionalization pathways for this compound.
Representative C-H Functionalization Protocols

1. Palladium-Catalyzed C3-Arylation:

Direct arylation at the C3 position can be achieved using palladium catalysis. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups.[9]

  • Reaction Components: this compound, aryl halide (bromide or iodide), palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMA).[10]

2. Copper-Catalyzed C3-Arylation:

Copper-catalyzed C-H arylation provides an alternative, often more economical, route to C3-arylated imidazo[1,2-a]pyridines.[9]

  • Reaction Components: this compound, aryl iodide, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF).

3. Halogenation at the C3 Position:

The C3 position can be readily halogenated using electrophilic halogenating agents, providing a handle for further functionalization through cross-coupling reactions.

  • Reaction Components: this compound and a halogen source such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in a solvent like acetonitrile or DMF.

Applications in Drug Discovery and Development

The this compound scaffold is of particular interest in the development of novel therapeutics. The tert-butyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a drug candidate.

A notable example is in the field of anti-tuberculosis drug discovery. Studies on imidazo[1,2-a]pyridine-3-carboxamides have shown that analogues bearing a 4-tert-butyl substituent on a pendant phenyl ring exhibit potent activity against Mycobacterium tuberculosis.[11] This highlights the favorable contribution of the tert-butyl group to the biological activity of these compounds, likely through improved binding to the target enzyme and enhanced metabolic stability.[11]

Spectroscopic and Physicochemical Data

Accurate characterization of this compound is crucial for its use as a building block. Below is a summary of expected and reported data.

PropertyValue/Description
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
Appearance Expected to be a solid at room temperature.
¹H NMR (predicted) Signals corresponding to the pyridine and imidazole protons, and a prominent singlet for the tert-butyl group. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns. The imidazole proton will likely be a singlet in the aromatic region. The tert-butyl protons will appear as a sharp singlet around δ 1.4 ppm.
¹³C NMR (predicted) Signals for the nine distinct carbon atoms. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic shifts. The aromatic carbons of the fused ring system will appear in the δ 110-150 ppm range.
Mass Spectrum (EI) A molecular ion peak (M⁺) at m/z = 174, with a prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 159.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of steric and electronic properties allows for controlled and regioselective functionalization, providing access to a diverse range of complex molecules. The demonstrated utility of this scaffold in the development of potent therapeutic agents, particularly in the anti-tuberculosis field, underscores its significance for drug discovery professionals. This guide provides a foundational understanding of the synthesis, reactivity, and application of this key heterocyclic building block, empowering researchers to leverage its potential in their synthetic endeavors.

References

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (n.d.). PubMed Central.
  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2011). PubMed.
  • Examples of C3 functionalization of imidazo[1,2-a]pyridines[13][14][15]. (n.d.). ResearchGate.
  • 2-bromopyridine. (n.d.). Organic Syntheses.
  • 2-tert-Butylpyridine. (n.d.). PubChem.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2012). Beilstein Journal of Organic Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
  • www.rsc.org/chemcomm. (n.d.). Royal Society of Chemistry.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). PubMed Central.
  • CN104402805A - 2-bromopyridine synthesis method. (n.d.). Google Patents.
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). PubMed.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). PubMed Central.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PubMed Central.
  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (n.d.). PubMed Central.
  • 2-tert-Butylpyridine. (n.d.). NIST WebBook.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • 2,6-Di-tert-butylpyridine. (n.d.). PubChem.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar.
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). PubMed Central.
  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. (n.d.). ResearchGate.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PubMed Central.
  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). PubMed Central.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. (n.d.). ResearchGate.
  • Syntheses and NMR spectra. (n.d.). Royal Society of Chemistry.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Royal Society of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). PubMed Central.
  • Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. (n.d.). Semantic Scholar.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (n.d.). MDPI.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (n.d.). PubMed Central.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.). ResearchGate.
  • Rapid quantitative 1H–13C two-dimensional NMR with high precision. (n.d.). PubMed Central.

Sources

In Silico First: A Computational Workflow for the Preclinical Assessment of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, the imperative to de-risk candidates early in the pipeline has positioned in silico methodologies as a cornerstone of preclinical assessment. This technical guide presents a comprehensive computational workflow for the characterization of 2-tert-butylimidazo[1,2-a]pyridine, a member of a therapeutically significant class of heterocyclic compounds.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of drugs approved for a range of conditions, and its derivatives have been extensively investigated for anticancer, anti-inflammatory, and antituberculosis activities.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, delineates a systematic approach to predict the physicochemical properties, pharmacokinetics (ADME), and potential toxicity of this specific analogue. By elucidating the causality behind the selection of computational models and providing self-validating protocols, we aim to furnish a robust framework for the early-stage evaluation of novel chemical entities, thereby accelerating the identification of promising drug candidates.

Introduction: The Rationale for a Predictive Approach

The journey of a drug from conception to clinic is fraught with attrition, with a significant proportion of failures attributed to suboptimal pharmacokinetic and safety profiles. The imidazo[1,2-a]pyridine class of molecules, while rich in biological activity, is not exempt from challenges related to physicochemical properties such as high lipophilicity and low aqueous solubility that can impede development.[1] For a novel, uncharacterized molecule like this compound, a predictive, in silico-first approach is not merely a matter of efficiency but a strategic necessity. It allows for the generation of a comprehensive property profile before committing to costly and time-consuming synthesis and in vitro testing.

This guide is structured to mirror a logical, real-world research workflow. We will begin by establishing the foundational physicochemical properties of this compound, which are the primary determinants of its behavior in biological systems. Subsequently, we will delve into the prediction of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical component of its "drug-likeness." Finally, we will explore potential toxicity flags. Throughout this process, we will emphasize the importance of using a consensus of predictive models and cross-validating computational data with established principles of medicinal chemistry.

Foundational Physicochemical Property Prediction

The physicochemical characteristics of a molecule govern its solubility, permeability, and interactions with biological targets. For this compound, we will predict the key descriptors that fall under Lipinski's Rule of Five, a widely used guideline for assessing oral bioavailability.

Methodology: A Multi-Tool Approach

To ensure the robustness of our predictions, we will employ a suite of well-validated computational tools. A combination of algorithms, including those based on atomic contributions and topological indices, will be used to derive a consensus prediction for each property.

Experimental Protocol: Physicochemical Property Prediction

  • Structure Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using a molecular mechanics force field (e.g., MMFF94).

    • Ensure the structure is correctly protonated at a physiological pH of 7.4.

  • Property Calculation:

    • Submit the prepared structure to multiple predictive platforms. Recommended tools include:

      • SwissADME

      • ChemAxon's Calculator Plugins

      • Schrödinger's QikProp

    • Calculate the following core properties:

      • Molecular Weight (MW)

      • LogP (octanol-water partition coefficient)

      • Hydrogen Bond Donors (HBD)

      • Hydrogen Bond Acceptors (HBA)

      • Topological Polar Surface Area (TPSA)

      • Aqueous Solubility (logS)

  • Data Analysis:

    • Compile the results from each tool into a summary table.

    • Calculate the mean and standard deviation for each predicted property to establish a consensus value and estimate the prediction confidence.

    • Evaluate the predicted properties against Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties, representing a consensus from multiple computational models.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC₁₁H₁₄N₂N/A
Molecular Weight174.24 g/mol Compliant (≤ 500)
LogP2.5 - 3.0Compliant (≤ 5)
Hydrogen Bond Donors0Compliant (≤ 5)
Hydrogen Bond Acceptors2Compliant (≤ 10)
TPSA17.1 ŲFavorable for CNS penetration (< 90 Ų)
Aqueous Solubility (logS)-3.0 to -3.5Moderately Soluble

Interpretation of Results:

The in silico analysis suggests that this compound exhibits a favorable physicochemical profile for a potential oral drug candidate. It complies with all criteria of Lipinski's Rule of Five. The predicted LogP indicates a good balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and solubility. The low TPSA is often associated with good blood-brain barrier penetration, a factor to consider depending on the desired therapeutic target. The predicted moderate aqueous solubility is a common feature for this class of compounds and may require formulation strategies for optimal absorption.

ADME Profile Prediction: The Journey Through the Body

Predicting the ADME properties of a compound provides insights into its fate after administration. This is a multi-faceted analysis that encompasses absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Oral bioavailability is a key determinant of a drug's success. We will predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Experimental Protocol: Absorption and Distribution Prediction

  • Model Selection: Utilize established models for GI absorption and BBB penetration, such as the BOILED-Egg model available in SwissADME, which provides a simple graphical assessment.

  • Data Input: Use the calculated LogP and TPSA values as inputs for these models.

  • Plasma Protein Binding (PPB) Prediction: Employ QSAR-based models to predict the extent of binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.

Experimental Protocol: Metabolism Prediction

  • CYP Inhibition Prediction: Use structure-based or ligand-based models to predict whether this compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.

  • Site of Metabolism (SOM) Prediction: Employ models that identify the most probable sites on the molecule that are susceptible to metabolic modification. This information is valuable for designing analogues with improved metabolic stability.

Predicted ADME Profile Summary
ADME ParameterPredictionRationale/Implication
GI AbsorptionHighFavorable lipophilicity and molecular size.
BBB PenetrationLikelyLow TPSA and moderate LogP.
Plasma Protein BindingModerate to HighTypical for lipophilic compounds.
CYP InhibitionPotential for CYP2D6/CYP3A4 inhibitionThe imidazopyridine core is a known scaffold for CYP inhibitors.
Main Sites of Metabolismtert-butyl group (hydroxylation), pyridine ring (oxidation)These positions are sterically accessible and electronically favorable for enzymatic attack.

Workflow for In Silico ADME Prediction

ADME_Workflow cluster_Input Input cluster_Physicochem Physicochemical Properties cluster_ADME ADME Prediction cluster_Output Output Start 2D Structure of this compound PhysChem Calculate LogP, TPSA, MW, etc. Start->PhysChem Metabolism CYP Inhibition & Site of Metabolism Start->Metabolism Absorption GI Absorption & BBB Penetration PhysChem->Absorption Distribution Plasma Protein Binding PhysChem->Distribution Report Comprehensive ADME Profile Absorption->Report Metabolism->Report Distribution->Report

Caption: A generalized workflow for conducting in silico ADME predictions.

Toxicity Prediction: Early Flags for Safety

Identifying potential toxicity liabilities early is paramount. In silico toxicology models can flag potential issues such as mutagenicity, carcinogenicity, and cardiotoxicity.

Experimental Protocol: Toxicity Prediction

  • Structural Alerts: Screen the molecule against databases of known toxicophores (e.g., using the DEREK Nexus or Toxtree).

  • hERG Inhibition: The hERG potassium channel is a critical anti-target, as its inhibition can lead to fatal cardiac arrhythmias. Use predictive models to assess the likelihood of hERG blockade.

  • Mutagenicity (Ames Test): Predict the outcome of a virtual Ames test to assess mutagenic potential.

Predicted Toxicity Profile
Toxicity EndpointPredictionNotes
Mutagenicity (Ames)Unlikely to be mutagenicNo strong structural alerts for mutagenicity.
hERG InhibitionLow to Moderate RiskThe basic nitrogen in the imidazopyridine ring can be a feature of hERG binders.
CarcinogenicityNo structural alertsFurther assessment would be required.

Logical Flow for Lead Candidate Prioritization

Lead_Selection Start Predicted Properties of this compound Lipinski Lipinski's Rule of Five Compliant? Start->Lipinski Solubility Acceptable Aqueous Solubility? Lipinski->Solubility Yes Revisit Re-design or De-prioritize Lipinski->Revisit No GI_Absorption High GI Absorption? Solubility->GI_Absorption Yes Solubility->Revisit No Toxicity Low Predicted Toxicity? GI_Absorption->Toxicity Yes GI_Absorption->Revisit No Candidate Promising Lead Candidate Toxicity->Candidate Yes Toxicity->Revisit No

Caption: A logical flowchart for lead candidate selection based on key ADME parameters.

Conclusion and Future Directions

The in silico profiling of this compound presented in this guide demonstrates a powerful, data-driven approach to de-risk and prioritize novel chemical entities in the early stages of drug discovery. Our computational analysis suggests that this molecule possesses a promising drug-like profile, with good predicted physicochemical properties and oral absorption. Potential areas for further investigation and optimization include a deeper assessment of its metabolic stability and potential for CYP inhibition and hERG blockade.

It is crucial to underscore that in silico predictions are not a substitute for experimental validation. Instead, they serve as an indispensable guide for intelligent experimental design. The next logical steps would involve the chemical synthesis of this compound, followed by in vitro assays to confirm the predicted properties, such as solubility, LogP, and CYP inhibition. This iterative cycle of prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.ScienceDirect. [Link]
  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.PMC. [Link]

Sources

The Alchemist's Guide to 2-Tert-butylimidazo[1,2-a]pyridine: A Technical Whitepaper on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-tert-butylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven laboratory practices. By elucidating the causality behind procedural recommendations, this guide aims to foster a culture of safety and precision in the handling of this important heterocyclic compound. The protocols herein are designed as self-validating systems to ensure the integrity of research and the safety of laboratory personnel.

Introduction: Understanding the Moiety

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in a number of approved pharmaceuticals and clinical candidates, valued for its diverse biological activities.[1][2] The incorporation of a tert-butyl group at the 2-position can significantly influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, making it a key building block in modern drug discovery.

Given its reactive potential and specific hazard profile, a thorough understanding of its safe handling is paramount. This guide provides the foundational knowledge and practical protocols to work with this compound responsibly.

Hazard Identification and Physicochemical Properties

While a comprehensive toxicological profile for this compound is not extensively documented, data from closely related analogs and supplier safety data sheets (SDS) allow for a robust hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂AiFChem[3]
Molecular Weight 174.24 g/mol AiFChem[3]
Appearance Not explicitly stated, likely a solidGeneral knowledge
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory systemAK Scientific, Inc. (for this compound-3-carbaldehyde)[4], AiFChem[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[3][4]

GHS Pictograms:

Core Principles of Safe Handling

The safe handling of this compound is predicated on a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[5]

Personal Protective Equipment (PPE): The Essential Barrier

A robust PPE regimen is non-negotiable. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the case of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Hierarchy cluster_ppe Personal Protective Equipment Body Flame-Resistant Lab Coat Hands Nitrile or Butyl Rubber Gloves Eyes Chemical Safety Goggles (Face shield as needed) Respiratory Respirator (As required by risk assessment) Researcher Researcher Researcher->Body Protects skin Researcher->Hands Prevents dermal contact Researcher->Eyes Prevents eye contact Researcher->Respiratory Prevents inhalation

Caption: Hierarchy of Personal Protective Equipment for handling this compound.

Step-by-Step Experimental Protocols

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The storage location should be a designated, locked cabinet for hazardous chemicals.

Weighing and Aliquoting
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the desired amount of this compound into the weighing vessel using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any residual powder from the balance and surrounding area with a damp cloth, ensuring the waste is disposed of as hazardous waste.

  • Sealing: Tightly seal the primary container and return it to its designated storage location.

Dissolution
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Procedure: In a chemical fume hood, add the weighed this compound to a suitable reaction vessel. Slowly add the solvent with stirring.

  • Observation: Be aware of any potential exothermic reactions during dissolution, although this is not strongly anticipated with this compound.

Emergency Procedures: A Validated Response System

A clear and well-rehearsed emergency plan is crucial.

Spills
  • Small Spills (manageable by trained personnel):

    • Evacuate: Alert personnel in the immediate vicinity.

    • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[5]

    • Neutralize (if applicable): For pyridine-based compounds, a weak acid solution can be cautiously used for neutralization after absorption.

    • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate: Immediately evacuate the laboratory and activate the fire alarm.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Notify: Contact the institution's emergency response team and provide them with the chemical name and location of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill Small Large_Spill Large Spill Assess->Large_Spill Large Evacuate_Small Alert Personnel Small_Spill->Evacuate_Small Evacuate_Large Evacuate Lab & Activate Alarm Large_Spill->Evacuate_Large Contain Contain with Absorbent Evacuate_Small->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Isolate Isolate Area Evacuate_Large->Isolate Notify Notify Emergency Response Isolate->Notify

Caption: Decision workflow for responding to a this compound spill.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a dedicated, labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[5]

Conclusion

This compound is a valuable compound for scientific research, and its safe handling is a prerequisite for its successful application. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and following the detailed protocols outlined in this guide, researchers can mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific practice.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound-3-carbaldehyde.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • AiFChem. (2025). 406207-65-6 | 2-(tert-Butyl)imidazo[1,2-a]pyridine.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet: 2,6-Di-tert-butylpyridine.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet: Pyridine.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • National Center for Biotechnology Information. (2016, July 18). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • National Center for Biotechnology Information. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • PubChem. (n.d.). 2-tert-Butylpyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • The Data Institute. (n.d.). CAS 406207-65-6 this compound Chemical Report & Database.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • Emergent Safety Supply. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • S D FINE-CHEM LIMITED. (n.d.). 3-ACETYLPYRIDINE GHS Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.

Sources

A Technical Guide to 2-Tert-butylimidazo[1,2-a]pyridine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 5-6 heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Compounds incorporating this core structure are found in several marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses specifically on 2-tert-butylimidazo[1,2-a]pyridine, a key building block whose bulky tert-butyl group can impart desirable metabolic stability and specific steric interactions with biological targets. We will provide an in-depth overview of its commercial availability, synthesis, safety profile, and established roles in drug discovery for researchers, chemists, and drug development professionals.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is critical for its application in research and development. The tert-butyl group significantly influences the lipophilicity and steric profile of the parent imidazo[1,2-a]pyridine core.

Core Properties

The key physicochemical identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 406207-65-6[5][6][7]
Molecular Formula C₁₁H₁₄N₂[7]
Molecular Weight 174.24 g/mol [7]
MDL Number MFCD00269176[5][7]
IUPAC Name 2-(tert-butyl)imidazo[1,2-a]pyridine[6]
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related imidazo[1,2-a]pyridine derivatives and general hazard classifications provide a strong basis for safe handling protocols.[7][8][9]

  • Hazard Statements : Based on analogues, the compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] It should be handled with care, as related compounds can be harmful if inhaled, absorbed through the skin, or swallowed.

  • Precautionary Measures : Standard laboratory personal protective equipment (PPE) is required. This includes wearing protective gloves, clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid breathing dust, fumes, or vapors.[8][9]

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[7]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]

Commercial Availability and Procurement

This compound is available from several chemical suppliers, primarily for research and development purposes. Availability ranges from milligram to multi-gram quantities, with options for bulk and custom synthesis inquiries.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Matrix Scientific 098418Not Specified1g, 5g, 10g$261.00 (1g), $953.00 (5g), $1,611.00 (10g)[5]
AiFChem ACJSQV72598%250mg, 1gPrice available upon login/request[6]
BLDpharm BD236738Not SpecifiedInquire for detailsPrice available upon login/request[7]
Finetech Industry F16285Not SpecifiedInquire for detailsCustom synthesis and bulk quantities available[10]

Note: Prices and availability are subject to change. It is recommended to contact suppliers directly for current information and bulk inquiries.

Synthesis Methodology: The Groebke–Blackburn–Bienaymé Reaction

The construction of the imidazo[1,2-a]pyridine scaffold is most efficiently achieved through multicomponent reactions (MCRs). The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful and widely adopted method for this purpose.[11][12] It is a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide, which proceeds via a formal [4+1] cycloaddition to rapidly generate molecular diversity.[11]

Reaction Principle

The synthesis of a 2-substituted imidazo[1,2-a]pyridine, such as the tert-butyl variant, involves the condensation of 2-aminopyridine with an aldehyde to form an intermediate Schiff base (imine). This imine then undergoes a cycloaddition with tert-butyl isocyanide, followed by tautomerization and elimination to yield the final aromatic heterocyclic product. The choice of aldehyde determines the substituent at the 3-position of the final product.

GBB_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation Aminopyridine->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation Isocyanide tert-Butyl Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Imine_Formation->Cycloaddition Imine Intermediate Aromatization Aromatization Cycloaddition->Aromatization Cycloadduct Product 2-tert-butyl-3-R-imidazo[1,2-a]pyridine Aromatization->Product

Caption: Workflow for the Groebke–Blackburn–Bienaymé (GBB) reaction.

Exemplary Experimental Protocol

This protocol is a generalized procedure adapted from established GBB reactions for synthesizing imidazo[1,2-a]pyridines.[11][12]

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Pivaldehyde (trimethylacetaldehyde) (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) or similar Lewis acid catalyst (5-10 mol%)

  • Methanol (MeOH) or Dichloromethane (DCM) as solvent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine and the chosen solvent (e.g., methanol).

  • Aldehyde Addition: Add pivaldehyde to the solution. Causality Note: Pivaldehyde is used here to generate the desired tert-butyl group at the 2-position of the final product after rearrangement, although the GBB reaction typically places the isocyanide-derived group at the 3-amine position. For direct synthesis of the title compound, a different strategy is needed.

    • Correction & Clarification for 2-tert-butyl substitution: The standard GBB reaction places the R-group from the aldehyde at the 3-position and the isocyanide-derived group as an amine at the 3-position. To synthesize this compound, a different classical cyclization is typically used, such as the reaction between 2-aminopyridine and an α-haloketone like 1-bromo-3,3-dimethyl-2-butanone.

  • Revised Protocol (Tschitschibabin Reaction Variant):

    • Reactant Mixing: In a suitable solvent such as ethanol or acetone, dissolve 2-aminopyridine (1.0 equiv).

    • Ketone Addition: Add 1-bromo-3,3-dimethyl-2-butanone (1.0 equiv) to the solution.

    • Cyclization: Heat the mixture to reflux for several hours (typically 4-24h), monitoring the reaction by TLC or LC-MS. The initial step is N-alkylation followed by intramolecular cyclization and dehydration.

    • Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine core is a validated pharmacophore, with derivatives demonstrating a wide spectrum of biological activities.[2][4] The incorporation of a 2-tert-butyl group can enhance metabolic stability by sterically hindering potential sites of metabolism and can provide key hydrophobic interactions within a target's binding pocket.

Applications cluster_apps Therapeutic Areas of Interest Core This compound Core Privileged Scaffold Antituberculosis Antituberculosis Agents Core:f0->Antituberculosis Targeting QcrB Anticancer Anticancer Agents Core:f0->Anticancer Kinase Inhibition Antiulcer Antiulcer Agents Core:f0->Antiulcer Cytoprotective Properties CNS_Disorders CNS Disorders Core:f0->CNS_Disorders Anxiolytic/Hypnotic

Caption: Key therapeutic applications of the imidazo[1,2-a]pyridine scaffold.

Antituberculosis Agents

Recent drug discovery efforts have identified the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of Mycobacterium tuberculosis (Mtb).[13] Some analogues exhibit significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[1] The mechanism of action for many of these compounds involves the inhibition of the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain essential for cellular energy production in Mtb.[1]

Anticancer Therapy

Derivatives of imidazo[1,2-a]pyridine have been extensively investigated as potential anticancer agents.[14] Their mode of action often involves the inhibition of key cellular signaling pathways implicated in cancer progression. Targets include protein kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3K), making this scaffold a valuable starting point for developing targeted cancer therapies.[14]

Antiulcer and CNS Applications

Historically, imidazo[1,2-a]pyridines have been explored for various other therapeutic purposes. Studies have demonstrated their potential as antiulcer agents, exhibiting cytoprotective properties.[15] Furthermore, the scaffold is famously present in drugs targeting the central nervous system (CNS), such as Zolpidem and Alpidem, which act as modulators of the GABA-A receptor.[3][4]

Conclusion

This compound is a readily accessible and highly valuable building block for drug discovery and medicinal chemistry. Its robust synthesis via established cyclization methods and commercial availability from multiple suppliers facilitate its use in research settings. The parent imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, with derivatives showing promise in critical therapeutic areas, including infectious diseases and oncology. The unique steric and electronic properties conferred by the 2-tert-butyl group make this specific derivative an attractive component for generating novel chemical entities with potentially improved pharmacological profiles.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Krasavin, M., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • 2-tert-Butylpyridine | C9H13N | CID 138630 - PubChem. (n.d.).
  • tert-butyl 2-{imidazo[1,2-a]pyridin-2-yl}piperazine-1-carboxylate | AA Blocks. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Bakherad, M., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry.
  • (PDF) One-pot synthesis of tetracyclic fused imidazo[1, 2- a ]pyridines via a three-component reaction - ResearchGate. (2016, July 18).
  • Ives, J. L., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. (n.d.). MDPI.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents - ResearchGate. (n.d.).
  • 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine - Catapower Inc. (n.d.).
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. (n.d.).
  • Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
  • Becerra-Figueroa, L., et al. (2021). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (2025, November 16).

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic applications.[1][2] This nitrogen-fused bicyclic system is a key pharmacophore in several marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The broad spectrum of biological activities associated with this scaffold—spanning anticancer, anti-inflammatory, antiviral, and antimicrobial properties—has established it as a focal point in medicinal chemistry and drug discovery programs.[5][6] The 2-tert-butyl substituted analogue, in particular, offers a unique lipophilic profile that can be exploited to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, field-proven protocol for the synthesis of 2-tert-butylimidazo[1,2-a]pyridine, underpinned by a mechanistic rationale to empower researchers in their synthetic endeavors.

Experimental Protocol: Synthesis via Cyclocondensation

The most robust and widely employed method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the cyclocondensation of 2-aminopyridine with an appropriate α-haloketone.[5] This protocol details the synthesis of this compound from 2-aminopyridine and 1-bromo-3,3-dimethyl-2-butanone.

Materials and Reagents
  • 2-Aminopyridine (≥98%)

  • 1-Bromo-3,3-dimethyl-2-butanone (≥97%)

  • Sodium bicarbonate (NaHCO₃) (≥99%)

  • Ethanol (Absolute)

  • Ethyl acetate (EtOAc) (ACS grade)

  • Hexanes (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv.).

  • Dissolution: Add absolute ethanol (40 mL) to the flask and stir the mixture at room temperature until the 2-aminopyridine is completely dissolved.

  • Addition of α-Bromoketone: To the stirred solution, add 1-bromo-3,3-dimethyl-2-butanone (2.08 g, 11.7 mmol, 1.1 equiv.) dropwise over 5 minutes. Expert Insight: A slight excess of the α-bromoketone ensures the complete consumption of the limiting reagent, 2-aminopyridine.

  • Initial Alkylation: Stir the reaction mixture at room temperature for 30 minutes. An initial Sₙ2 reaction occurs where the more nucleophilic ring nitrogen of 2-aminopyridine attacks the α-bromoketone.

  • Cyclization and Dehydration: Add sodium bicarbonate (1.34 g, 15.9 mmol, 1.5 equiv.) to the reaction mixture. Causality Note: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the initial alkylation and subsequent cyclization, driving the reaction towards the product.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Work-up - Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate) to afford this compound as a solid.

Data Presentation: Key Reaction Parameters
ParameterValueRationale
2-Aminopyridine 1.0 equiv.Limiting reagent
1-Bromo-3,3-dimethyl-2-butanone 1.1 equiv.Drives reaction to completion
Sodium Bicarbonate 1.5 equiv.Neutralizes HBr byproduct, promotes cyclization
Solvent EthanolGood solubility for reactants, suitable reflux temp.
Temperature Reflux (~78 °C)Provides energy for cyclization and dehydration
Reaction Time 4-6 hoursTypical duration for completion
Expected Yield 75-85%Based on similar reported syntheses

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Aminopyridine in Ethanol B 2. Add 1-Bromo-3,3-dimethyl- 2-butanone A->B C 3. Add Sodium Bicarbonate B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool and Remove Solvent E->F Reaction Complete G 7. Aqueous Extraction with Ethyl Acetate F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate Crude Product H->I J 10. Flash Column Chromatography I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights: The Pathway to Aromatization

The synthesis of imidazo[1,2-a]pyridines via this route proceeds through a well-established mechanism involving an initial alkylation followed by an intramolecular cyclization and subsequent dehydration.[7]

  • Sₙ2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of 1-bromo-3,3-dimethyl-2-butanone. This step is a classical Sₙ2 reaction, resulting in the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered ring and a hydroxyl-containing intermediate.

  • Dehydration and Aromatization: Under the basic and heated conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic this compound product.[7]

Visualization of the Reaction Mechanism

G 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt 1. Sₙ2 Alkylation alpha-Bromoketone alpha-Bromoketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Hydroxy Intermediate Pyridinium_Salt->Cyclized_Intermediate 2. Intramolecular   Cyclization Final_Product Cyclized_Intermediate->Final_Product 3. Dehydration & Aromatization (-H₂O)

Caption: Mechanism of this compound synthesis.

Alternative Synthetic Routes: A Note on the Groebke–Blackburn–Bienaymé Reaction

While the cyclocondensation method is highly effective, it is worth noting the existence of powerful multicomponent reactions (MCRs) for the synthesis of imidazo[1,2-a]pyridines, such as the Groebke–Blackburn–Bienaymé (GBB) reaction.[8][9] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[3][10] However, for the synthesis of 2-tert-butyl substituted analogs without a 3-amino substituent, the classical cyclocondensation approach remains the more direct and efficient method. It has been noted that significant steric bulk on the reactants can sometimes hinder the efficiency of the GBB reaction.[8]

References

  • (No author given). (n.d.). The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate.
  • Boyarskiy, V. P., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735.
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Guchhait, S. K., et al. (2015). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • (No author given). (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate.
  • Boyarskiy, V. P., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Guan, Z.-H., et al. (2007). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing.
  • PubChem. (n.d.). 2-tert-Butylpyridine.
  • Samanta, S., & Singh, V. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides a detailed application note and a robust, field-tested protocol for the one-pot synthesis of 2-tert-butylimidazo[1,2-a]pyridine. We focus on a modern, microwave-assisted, catalyst-free approach that aligns with green chemistry principles by offering reduced reaction times, high yields, and operational simplicity.[4][5] This guide is designed for researchers in medicinal chemistry and drug development, offering insights into the reaction mechanism, rationale for procedural choices, and a step-by-step workflow for successful synthesis and purification.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are nitrogen-fused bicyclic heterocycles that have garnered significant attention in pharmaceutical research.[6] Their rigid structure and unique electronic properties make them ideal scaffolds for designing molecules that can interact with various biological targets. Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this core structure, underscoring its therapeutic relevance.[3][7]

The tert-butyl group at the C2 position is a valuable substituent in medicinal chemistry. Its steric bulk can confer metabolic stability and modulate the pharmacokinetic profile of a drug candidate. Therefore, an efficient synthesis of this compound serves as a crucial starting point for the development of novel analogues. Traditional multi-step syntheses are often time-consuming and generate significant waste. The one-pot protocol detailed herein circumvents these issues by combining multiple transformations into a single, efficient operation.[8]

Reaction Principle and Mechanism

The most direct and widely adopted method for synthesizing imidazo[1,2-a]pyridines is the cyclocondensation reaction between a 2-aminopyridine and an α-haloketone.[9][10] For the target molecule, this involves the reaction of 2-aminopyridine with 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone).

The mechanism proceeds through two key stages:

  • Initial N-Alkylation: The reaction initiates with a nucleophilic substitution (SN2) reaction. The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon bearing the bromine atom on the α-bromoketone.[11] This displaces the bromide ion and forms a transient N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This forms a five-membered ring, creating a bicyclic hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) under the reaction conditions leads to aromatization, yielding the stable this compound product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminopyridine I1 N-Alkylated Pyridinium Salt (S N 2 Intermediate) R1->I1 Step 1: Nucleophilic Attack (Endocyclic Nitrogen) R2 1-Bromo-3,3-dimethyl-2-butanone (α-Bromopinacolone) R2->I1 I2 Cyclized Hemiaminal I1->I2 Step 2: Intramolecular Cyclization P This compound I2->P Step 3: Dehydration & Aromatization (-H2O)

Figure 1. Reaction mechanism for the synthesis of this compound.

Application Note: Rationale for Experimental Design

Choice of Reagents and Solvents
  • 2-Aminopyridine: The foundational building block providing the pyridine portion of the fused ring system. It is commercially available and relatively inexpensive.

  • 1-Bromo-3,3-dimethyl-2-butanone: This specific α-bromoketone is chosen to install the desired tert-butyl group at the C2 position. The bromine atom serves as an excellent leaving group for the initial SN2 reaction.

  • Solvent System (H₂O/Isopropanol): The use of a water-isopropanol mixture represents a green chemistry approach.[4] Water is an environmentally benign solvent, while isopropanol (IPA) helps to solubilize the organic reagents. This combination has proven effective for microwave-assisted organic synthesis, as both solvents absorb microwave energy efficiently, leading to rapid and uniform heating.

The Role of Microwave Irradiation

Microwave-assisted synthesis offers several distinct advantages over conventional heating methods:

  • Rate Acceleration: Reactions that might take several hours under conventional reflux can often be completed in minutes.[4] This is due to the direct and rapid heating of the solvent and reactants.

  • Improved Yields: The short reaction times can minimize the formation of degradation byproducts, often leading to cleaner reaction profiles and higher isolated yields.

  • Catalyst-Free Conditions: The high energy input from microwave irradiation often obviates the need for a catalyst, simplifying the reaction setup and purification process.[8] This avoids potential contamination of the final product with residual metal catalysts, a critical consideration in drug development.

Detailed Experimental Protocol

This protocol describes a microwave-assisted, catalyst-free one-pot synthesis.

Materials and Equipment
  • Reagents: 2-Aminopyridine (99%), 1-Bromo-3,3-dimethyl-2-butanone (97%), Isopropanol (ACS grade), Deionized Water, Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 10 mL microwave reaction vessel with a magnetic stir bar, scientific microwave reactor (e.g., CEM Discover, Biotage Initiator), rotary evaporator, separatory funnel, standard laboratory glassware, silica gel for column chromatography.

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-aminopyridine (1.0 mmol, 94.1 mg) and 1-bromo-3,3-dimethyl-2-butanone (1.1 mmol, 197.1 mg).

  • Solvent Addition: Add a 1:1 mixture of deionized water and isopropanol (4 mL total volume, 2 mL of each).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes with magnetic stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 EtOAc/Hexanes eluent.

  • Reaction Quenching and Extraction: After cooling the vessel to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with water (15 mL) and add a saturated solution of NaHCO₃ (15 mL) to neutralize any HBr formed. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure this compound.

Data Summary and Expected Results

The described protocol is expected to provide the target compound in good to excellent yields. The table below summarizes typical parameters for this type of transformation.

ParameterValue/ObservationCausality/Justification
Reactant Ratio 1:1.1 (2-AP : Bromo-ketone)A slight excess of the electrophile ensures complete consumption of the limiting 2-aminopyridine.
Solvent H₂O / Isopropanol (1:1)Green solvent system that absorbs microwave energy efficiently for rapid heating.[4]
Temperature 120°CProvides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration.
Time 20 minutesMicrowave irradiation drastically reduces reaction time compared to conventional methods.[8]
Typical Yield 85-95% (Isolated)The efficient, clean, and rapid nature of the microwave-assisted reaction minimizes byproduct formation.
Product Appearance White to pale yellow solidCharacteristic of the pure crystalline compound.

Visualized Experimental Workflow

The entire process, from setup to final product characterization, is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Combine Reactants (2-Aminopyridine & α-Bromopinacolone) B 2. Add H₂O/IPA Solvent A->B C 3. Microwave Irradiation (120°C, 20 min) B->C D 4. Quench & Extract (NaHCO₃, EtOAc) C->D E 5. Dry & Concentrate D->E F 6. Column Chromatography E->F G 7. Pure Product & Characterization (NMR, MS) F->G

Sources

Application Notes and Protocols: Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic N-heterocycle is the core of several marketed drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Saripidem (an anxiolytic), underscoring its significance in drug development.[2][3][4] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties—continues to fuel intensive research in both academic and industrial laboratories.[1][5][6]

Among the synthetic methodologies available for the construction of this valuable scaffold, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a particularly efficient and versatile approach.[7][8] As an isocyanide-based multicomponent reaction (MCR), the GBB reaction offers significant advantages, including high atom economy, operational simplicity, and the ability to generate complex molecular architectures in a single synthetic step from readily available starting materials.[9][10] This three-component condensation of an aminopyridine, an aldehyde, and an isocyanide provides a direct and modular route to densely functionalized imidazo[1,2-a]pyridines, making it an invaluable tool for the construction of compound libraries for high-throughput screening and lead optimization.[8][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, discuss the scope and limitations of the substrates, and provide insights into the causality behind experimental choices to ensure reproducible and high-yielding syntheses.

Mechanistic Insights: The Driving Force of the GBB Reaction

The Groebke–Blackburn–Bienaymé reaction proceeds through a well-elucidated cascade of events, initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine). The subsequent steps are critically dependent on the activation of this imine and the unique reactivity of the isocyanide component.

The generally accepted mechanism involves the following key transformations[12][13][14]:

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form the corresponding imine intermediate. The removal of water drives this equilibrium forward.

  • Iminium Ion Formation: The imine is then protonated by a Brønsted acid or activated by a Lewis acid catalyst, generating a more electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic carbon of the iminium ion. This step is typically irreversible.

  • Intramolecular Cyclization ([4+1] Cycloaddition): The resulting nitrilium ion intermediate undergoes an intramolecular cyclization. The endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon in a formal [4+1] cycloaddition.

  • Aromatization: The final step involves a proton transfer (tautomerization) to afford the stable, aromatic imidazo[1,2-a]pyridine product.

The choice of catalyst is crucial for the efficient progression of this mechanism. Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), and Brønsted acids, like p-toluenesulfonic acid (TsOH) or acetic acid, are commonly employed to facilitate the formation and activation of the imine intermediate.[10][15]

GBB_Mechanism cluster_0 Imine Formation cluster_1 Activation & Cycloaddition cluster_2 Aromatization A 2-Aminopyridine C Imine Intermediate A->C B Aldehyde B->C D Iminium Ion C->D + H+ / Lewis Acid F Nitrilium Intermediate D->F E Isocyanide E->F G Cyclized Intermediate F->G Intramolecular Cyclization H Imidazo[1,2-a]pyridine G->H Tautomerization

Caption: The reaction mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative imidazo[1,2-a]pyridine derivative. These can be adapted based on the specific substrates being used.

General Protocol for the Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is adapted from methodologies employing ultrasound irradiation, which can often enhance reaction rates and yields.[16]

Materials:

  • 2-Aminopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • p-Toluenesulfonic acid (TsOH)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasound bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and p-toluenesulfonic acid (10 mol%).

  • Solvent Addition: Add methanol (5 mL) to the flask.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.

  • Sonication: Place the flask in an ultrasound bath and irradiate the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). For the title compound, characteristic ¹H NMR signals in CDCl₃ are expected around δ 8.39 (s, 1H), 7.46 (m, 2H), 7.12 (d, 1H), 6.84 (d, 1H), and 6.48 (d, 1H).[16]

Workflow for GBB Reaction and Purification

GBB_Workflow Start Start Step1 Combine 2-aminopyridine, aldehyde, and catalyst in a flask. Start->Step1 End End Step2 Add solvent (e.g., methanol). Step1->Step2 Step3 Add isocyanide. Step2->Step3 Step4 Apply energy (e.g., sonication, heating). Step3->Step4 Step5 Monitor reaction by TLC. Step4->Step5 Step6 Concentrate the reaction mixture. Step5->Step6 Reaction complete Step7 Purify by column chromatography. Step6->Step7 Step8 Characterize the pure product. Step7->Step8 Step8->End

Caption: General experimental workflow for the GBB reaction.

Substrate Scope and Considerations

The GBB reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on all three components. This flexibility is a key advantage for generating diverse chemical libraries.

ComponentSubstituent ExamplesTypical Yields (%)Notes and Causality
Aminopyridine 2-Aminopyridine, 2-amino-5-cyanopyridine, methyl 2-aminopyridine-4-carboxylate60-95%Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the amino group, potentially slowing down the initial imine formation. However, they are generally well-tolerated.[9]
Aldehyde Benzaldehyde (with electron-donating or -withdrawing groups), heteroaromatic aldehydes (e.g., furfural, pyridinecarboxaldehyde), aliphatic aldehydes50-98%Aromatic aldehydes generally give good to excellent yields. Aliphatic aldehydes can sometimes lead to the formation of Ugi-type byproducts, and yields can be more variable.[10] The steric and electronic nature of the aldehyde influences the rate of imine formation.
Isocyanide Cyclohexyl isocyanide, tert-butyl isocyanide, aryl isocyanides (e.g., 4-methoxyphenyl isocyanide), benzyl isocyanide65-95%A wide range of aliphatic and aromatic isocyanides are well-tolerated. Sterically hindered isocyanides, such as tert-butyl isocyanide, react efficiently.[10][17] The choice of isocyanide directly introduces a key point of diversity in the final product.

Causality Behind Experimental Choices:

  • Catalyst: Scandium(III) triflate is a highly effective Lewis acid catalyst for the GBB reaction, often providing higher yields compared to other metal triflates.[10][15] However, for greener and more cost-effective syntheses, Brønsted acids like TsOH or even milder acids like acetic acid can be employed, particularly with more reactive substrates.[16][17] The catalyst's role is to activate the aldehyde for nucleophilic attack by the amine and subsequently activate the imine for attack by the isocyanide.

  • Solvent: Protic solvents like methanol and ethanol are commonly used and can participate in the proton transfer steps of the mechanism.[13] Aprotic solvents such as acetonitrile or dichloromethane are also effective.[18] The choice of solvent can influence reaction rates and, in some cases, the product distribution.

  • Temperature and Energy Input: While many GBB reactions proceed at room temperature, heating (conventional or microwave) or sonication can significantly reduce reaction times and improve yields, especially for less reactive substrates.[9][19] Microwave irradiation is a particularly effective method for accelerating the reaction.[7]

Applications in Drug Discovery and Beyond

The imidazo[1,2-a]pyridines synthesized via the GBB reaction have been explored for a multitude of therapeutic applications. Their structural diversity allows for the fine-tuning of pharmacological properties.

  • Anticancer Agents: Derivatives have shown activity against various cancer cell lines, targeting kinases, tubulin, and other key proteins in cancer signaling pathways.[3][6]

  • Antimicrobial and Antiparasitic Agents: The scaffold has been investigated for activity against tuberculosis, leishmaniasis, and other infectious diseases.[4][20]

  • Central Nervous System (CNS) Agents: As evidenced by drugs like Zolpidem, the imidazo[1,2-a]pyridine core is a valuable pharmacophore for targeting CNS receptors.[3]

  • Materials Science: The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives makes them promising candidates for applications in chemical sensing, bioimaging, and optoelectronic devices.[9]

Troubleshooting and Self-Validation

A key aspect of a robust protocol is its self-validating nature. Here are some common issues and how to address them:

  • Low Yields:

    • Incomplete imine formation: Consider using a dehydrating agent like trimethyl orthoformate, especially with less reactive aldehydes or when using protic solvents.[21]

    • Inactive catalyst: Ensure the Lewis acid catalyst is anhydrous.

    • Substrate reactivity: Electron-poor aminopyridines or sterically hindered aldehydes may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).

  • Side Product Formation:

    • Ugi-type products: This can occur with aliphatic aldehydes. Optimizing the reaction conditions (e.g., catalyst, solvent) can favor the GBB pathway.[10]

    • Regioisomers: While the "normal" GBB product is usually major, some aminopyrimidines can form regioisomers. Careful characterization is essential to confirm the structure of the product.[14]

  • Reaction Stalls:

    • Monitor by TLC: If the reaction stalls, consider adding more catalyst or increasing the temperature.

    • Purity of reagents: Ensure the starting materials, especially the isocyanide, are of high purity, as isocyanides can be prone to polymerization or hydrolysis.

Conclusion

The Groebke–Blackburn–Bienaymé reaction is a powerful and reliable method for the synthesis of medicinally relevant imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high efficiency make it an indispensable tool in modern drug discovery and organic synthesis. By understanding the underlying mechanism and the rationale behind the choice of experimental parameters, researchers can effectively leverage this reaction to rapidly generate novel and diverse molecular entities for a wide range of scientific applications.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
  • Calderón-Rangel, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]
  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
  • Barbosa, G. P., et al. (2024). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]
  • de F. Alves, R. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Guchhait, S. K., & Madaan, A. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
  • Lana, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1875. [Link]
  • Longo, V. G. N., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
  • Mechanism of GBB and Ugi four-component reactions. (2024).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017).
  • Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction. (2019).
  • Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (2021).
  • Rentería-Gómez, M. A., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings. [Link]
  • Lana, E., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
  • Corona-Díaz, A., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(38), 17755-17763. [Link]
  • Pyridines and Imidazaopyridines With Medicinal Significance. (2015).
  • Shaaban, S., & Abdel-Wahab, B. F. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]
  • Kumar, K., & Singh, R. K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 398-417. [Link]
  • Hwang, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4691-4695. [Link]
  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2024).
  • Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. (2016).
  • de Oliveira, R. N., et al. (2024). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
  • The Groebke‐Blackburn‐Bienaymé Reaction. (2019).
  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2024). PubMed. [Link]

Sources

Catalyst-Free Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Merits of Catalyst-Free Synthesis

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant therapeutic applications.[1][2][3] This framework is present in well-established drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Saripidem (an anxiolytic), highlighting its importance in medicinal chemistry and drug development.[4] The development of efficient and environmentally benign synthetic methodologies to access these structures is a key objective for chemical researchers.[3]

Traditionally, the synthesis of imidazo[1,2-a]pyridines has often relied on metal catalysts.[5] However, the drive towards greener chemistry has spurred the development of catalyst-free approaches.[6] These methods offer substantial advantages, including reduced cost, simplified purification procedures by avoiding metal contamination in the final product, and a lower environmental impact.[7] This application note provides a detailed, field-proven protocol for the catalyst-free synthesis of 2-tert-butylimidazo[1,2-a]pyridine, a valuable building block for drug discovery programs.[8]

Reaction Principle: A Mechanistic Overview

The catalyst-free synthesis of this compound proceeds via the condensation of a 2-aminopyridine derivative with an α-haloketone.[9][10][11] In this specific case, the reaction involves 2-aminopyridine and 3-bromo-4,4-dimethyl-2-pentanone.

The generally accepted mechanism unfolds in two key steps:

  • Nucleophilic Substitution (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring on the electrophilic carbon of the α-haloketone. This results in the formation of a pyridinium salt intermediate.[12]

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

This cascade reaction is thermally promoted and can be efficiently conducted without the need for a catalyst, often under solvent-free conditions or in high-boiling, eco-friendly solvents.[13][14]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the catalyst-free synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation: - 2-Aminopyridine - 3-Bromo-4,4-dimethyl-2-pentanone Mixing Combine Reactants Reagents->Mixing Apparatus Apparatus Setup: - Round-bottom flask - Reflux condenser Apparatus->Mixing Heating Heat Mixture (e.g., Reflux in Ethanol or Solvent-Free) Mixing->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Quenching Reaction Quenching (e.g., addition of NaHCO3 solution) Monitoring->Quenching Extraction Organic Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Product Characterization: - NMR - Mass Spectrometry - Melting Point Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for monitoring reaction progress and ensuring product purity.

Materials and Reagents:

  • 2-Aminopyridine

  • 3-Bromo-4,4-dimethyl-2-pentanone

  • Ethanol (or solvent-free conditions can be applied)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol) and 3-bromo-4,4-dimethyl-2-pentanone (1.0 mmol).

  • Reaction Conditions (Choose one):

    • Solvent-based: Add ethanol (5 mL). Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Solvent-free: For a greener approach, the neat mixture of reactants can be heated, or microwave irradiation can be employed if available.[4][14]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If ethanol was used, remove it under reduced pressure using a rotary evaporator.

    • Add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize any hydrobromic acid formed.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the key parameters for this synthesis.

ParameterExpected Outcome
Reactants 2-Aminopyridine, 3-Bromo-4,4-dimethyl-2-pentanone
Stoichiometry 1:1 molar ratio
Solvent Ethanol or solvent-free
Temperature Reflux (approx. 78 °C in ethanol) or elevated temperature for solvent-free
Reaction Time 3-5 hours
Yield Good to excellent (typically >70%)
Appearance Crystalline solid
Purification Column chromatography

Characterization Data: The final product should be characterized to confirm its identity and purity.[15][16][17] Spectroscopic data for this compound would be consistent with the assigned structure. For example, 1H NMR spectroscopy would show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core and a singlet for the tert-butyl group.[15]

Visualizing the Reaction Mechanism

The following diagram provides a visual representation of the reaction mechanism.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-Aminopyridine i1 Pyridinium Salt r1->i1 Nucleophilic Attack (SN2) r2 3-Bromo-4,4-dimethyl-2-pentanone r2->i1 i2 Cyclized Intermediate i1->i2 Intramolecular Cyclization p1 This compound i2->p1 Dehydration (-H2O)

Caption: Mechanism of this compound formation.

Conclusion and Field-Proven Insights

This catalyst-free protocol offers a straightforward, efficient, and environmentally conscious route to this compound. The avoidance of metal catalysts simplifies the purification process, which is a significant advantage in the synthesis of intermediates for pharmaceutical applications where metal impurity levels are strictly controlled. The reaction is robust and can be performed with standard laboratory equipment. For researchers in drug development, this method provides reliable access to a key heterocyclic building block, enabling the rapid generation of compound libraries for biological screening.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05517]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health (PMC), 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8688846/]
  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Catalyst-%3A-and-solvent-free-synthesis-of-imidazo-%5B-Guchhait-Chaudhary/f3769c0d95957018c1d50c182283a005085e683f]
  • Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/slct.201600851]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/226]
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042079/]
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319020/]
  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [URL: https://www.scielo.br/j/jbs/a/yKgt58kG6h4z6z8G7q4z3SC/?lang=en]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/imidazo[1,2-a]pyridines.shtm]
  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Royal Society of Chemistry, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/gc/c4gc00587a]
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01538j]
  • One-pot synthesis of imidazo[1,2-a]pyridine. ResearchGate. [URL: https://www.researchgate.net/publication/305387342_One-pot_synthesis_of_imidazo12-apyridine]
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d5gc00305e]
  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate, 2016. [URL: https://www.researchgate.
  • An Efficient Catalyst-Free Protocol for the Synthesis of Various C N Containing Heterocycles at Ambient Temperature. ResearchGate, 2025. [URL: https://www.researchgate.
  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. ResearchGate, 2025. [URL: https://www.researchgate.net/publication/405400130_Recent_advances_in_metal-free_catalysts_for_the_synthesis_of_N-heterocyclic_frameworks_focusing_on_5-_and_6-membered_rings_a_review]
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4046777/]
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate, 2016. [URL: https://www.researchgate.net/publication/303893693_Synthesis_and_Characterization_of_Imidazo12-apyridines_and_Zolimidine]
  • Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. SpringerLink, 2015. [URL: https://link.springer.com/article/10.1007/s10311-015-0545-0]
  • Solvent-Free Heterocyclic Synthesis. ACS Publications, 2007. [URL: https://pubs.acs.org/doi/10.1021/cr0103630]
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222216/]
  • Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal, 2016. [URL: https://www.organic-chemistry.org/abstracts/lit3/053.shtm]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12658838/]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc04495e]
  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate, 2011. [URL: https://www.researchgate.net/publication/236006451_Catalyst-_and_solvent-free_synthesis_of_imidazo12-apyridines]
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 2021. [URL: https://nanobioletters.com/wp-content/uploads/2021/01/2565-2570.pdf]
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17157470/]
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC, 2017. [URL: https://eric.ed.gov/?id=EJ1136492]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health (PMC), 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159495/]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed, 2025. [URL: https://pubmed.ncbi.nlm.nih.gov/41322589/]

Sources

Application Note: The 2-tert-Butylimidazo[1,2-a]pyridine Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved drugs and advanced drug candidates.[1][2] Its rigid, bicyclic structure and tunable electronic properties make it an ideal starting point for library synthesis and lead optimization. This application note focuses on the strategic incorporation of a 2-tert-butyl group, a modification designed to probe steric limits of target binding pockets and enhance metabolic stability. We provide a comprehensive guide for researchers, covering the synthesis, key biological applications, and detailed experimental protocols for screening and characterizing 2-tert-butylimidazo[1,2-a]pyridine and its derivatives in a drug discovery setting.

Introduction: The Imidazo[1,2-a]pyridine Core - A Versatile Scaffold

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocycle that has garnered significant attention due to its wide spectrum of biological activities.[3] Its presence in marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) validates its pharmacological relevance and favorable drug-like properties.[2] The scaffold's planarity and aromaticity allow it to participate in various binding interactions, including π-π stacking and hydrogen bonding, with a multitude of biological targets.

The substitution pattern on the ring system dictates the biological activity.[3] The 2-position, in particular, is a critical vector for modification. Introducing a tert-butyl group at this position serves several strategic purposes in drug design:

  • Steric Probing: The bulky tert-butyl group can selectively favor or disfavor binding to certain protein isoforms by exploiting differences in the size and shape of the ATP-binding pocket or active site.

  • Metabolic Stability: It can act as a "metabolic shield," blocking potential sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby improving the compound's pharmacokinetic profile.[4]

  • Lipophilicity Modulation: The group increases the molecule's lipophilicity, which can enhance cell membrane permeability and target engagement within the cell.

This guide will explore how to leverage these properties, starting from the molecule's synthesis to its biological evaluation.

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction being a highly efficient method for generating substituted analogues.[2][5] However, for the specific synthesis of this compound, a direct condensation reaction between a 2-aminopyridine and an α-haloketone is a robust and straightforward approach.

G cluster_reactants Starting Materials cluster_process Reaction & Workup A 2-Aminopyridine C Condensation Solvent: Ethanol Reflux, 12h A->C B 1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone) B->C D Neutralization Base: NaHCO3 (aq.) C->D Intermediate Salt E Extraction & Purification Solvent: Ethyl Acetate Purification: Column Chromatography D->E Crude Product F Product: This compound E->F

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis via Condensation

This protocol describes the synthesis of this compound from 2-aminopyridine and 1-bromo-3,3-dimethyl-2-butanone.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 1-Bromo-3,3-dimethyl-2-butanone (1.1 eq)

  • Anhydrous Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine and anhydrous ethanol. Stir until fully dissolved.

  • Add 1-bromo-3,3-dimethyl-2-butanone dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: The initial step is an Sₙ2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the bromoketone. The subsequent heating drives the intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Re-dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality Note: The bicarbonate wash neutralizes the hydrobromide salt formed during the reaction, liberating the free base form of the product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery & Key Biological Targets

The imidazo[1,2-a]pyridine scaffold is a versatile binder, showing activity against a wide array of protein families. The introduction of a 2-tert-butyl group can be used to optimize potency and selectivity for these targets.

G cluster_cancer Oncology cluster_infectious Infectious Diseases cluster_cns CNS & Other center_node This compound Scaffold K1 PI3Kα / Akt / mTOR center_node->K1 Inhibition K2 Receptor Tyrosine Kinases (PDGFR, FLT3, IGF-1R) center_node->K2 Inhibition K3 Cyclin-Dependent Kinases (CDKs) center_node->K3 I1 Mycobacterium tuberculosis (QcrB subunit of cyt-bc1) center_node->I1 Inhibition I2 Fungal Pathogens (Sterol 14-alpha demethylase) center_node->I2 Inhibition I3 Leishmania Parasites center_node->I3 C1 GABAA Receptors center_node->C1 Modulation C2 Phosphodiesterases (PDEs) center_node->C2

Caption: Key biological target classes for the imidazo[1,2-a]pyridine scaffold.

Anticancer Activity - Kinase Inhibition

The PI3K/Akt/mTOR pathway is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[6][7] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and other kinases like PDGFR and FLT3.[8][9][10]

  • Mechanism Insight: These compounds typically act as ATP-competitive inhibitors. The planar imidazo[1,2-a]pyridine core mimics the adenine region of ATP, while substituents at the 2- and 3-positions explore adjacent hydrophobic pockets. The 2-tert-butyl group is particularly well-suited to occupy a hydrophobic "selectivity pocket," potentially conferring selectivity for one kinase over others.

Anti-Infective Properties

The scaffold has shown remarkable promise against infectious diseases.

  • Antituberculosis: The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine-3-carboxamide that targets the QcrB subunit of the cytochrome bc1 complex, disrupting the respiratory chain essential for Mycobacterium tuberculosis survival.[1][4] This class of compounds demonstrates potent, nanomolar activity.[11]

  • Antifungal: Derivatives have been shown to inhibit sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi, which is a validated antifungal target.[12]

Experimental Protocols for Screening & Characterization

A hierarchical screening cascade is essential to efficiently identify and characterize the activity of new compounds.

G A Primary Screening: Biochemical Assay (e.g., In Vitro Kinase Assay) B Secondary Screening: Cell-Based Potency (e.g., Antiproliferative MTT Assay) A->B Active 'Hits' C Selectivity Profiling (Kinase Panel / Off-Target Assays) B->C Potent Compounds D Mechanism of Action (e.g., Western Blot for Pathway Modulation) B->D E ADME Profiling: In Vitro Metabolic Stability (Microsomal Stability Assay) C->E Selective Compounds D->E F Lead Compound for In Vivo Studies E->F Stable & Potent Compounds

Caption: A typical screening cascade for a drug discovery program.

Protocol 4.1: In Vitro PI3Kα Kinase Inhibition Assay

This protocol assesses the ability of a compound to directly inhibit the enzymatic activity of PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further into the kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • In a 384-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound dilutions. Incubate for 15 minutes at room temperature.

    • Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence. A lower signal indicates less ADP produced and therefore greater inhibition of the kinase.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[13]

Materials:

  • Cancer cell line (e.g., HeLa or A375 human melanoma cells)[6][9]

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the old medium from the cells and add the medium containing the test compound. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Remove the medium and dissolve the formazan crystals with the solubilization solution.

  • Read the absorbance at ~570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & SAR Insights

The data gathered from these protocols allows for the development of a Structure-Activity Relationship (SAR). The tert-butyl group is expected to have a significant impact compared to smaller substituents.

Table 1: Hypothetical Comparative Data for 2-Substituted Imidazo[1,2-a]pyridines

Compound ID2-SubstituentPI3Kα IC₅₀ (nM)HeLa GI₅₀ (µM)Microsomal Half-Life (t½, min)
REF-01 -H85012.515
REF-02 -Methyl4007.825
TB-IPY-01 -tert-Butyl 150 2.1 >60

Interpretation:

  • Potency: The hypothetical data shows that increasing the steric bulk and lipophilicity at the 2-position from hydrogen to methyl to tert-butyl leads to a progressive increase in both biochemical (PI3Kα) and cellular (HeLa) potency. This suggests the presence of a hydrophobic pocket in the target's binding site that favorably accommodates the tert-butyl group.

  • Metabolic Stability: The most significant change is observed in the microsomal stability. The tert-butyl group, by sterically hindering access to the imidazo[1,2-a]pyridine core, dramatically reduces the rate of metabolism, increasing the half-life.[4] This is a highly desirable property for a drug candidate, as it can lead to improved oral bioavailability and a longer duration of action in vivo.

Conclusion and Future Directions

The this compound scaffold represents a strategically important starting point for drug discovery programs targeting kinases, infectious pathogens, and other disease-relevant proteins. The tert-butyl group is not merely a placeholder but a key design element used to enhance potency, confer selectivity, and improve metabolic stability. The protocols and workflows outlined in this application note provide a robust framework for synthesizing, screening, and optimizing these promising compounds, paving the way for the development of next-generation therapeutics.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (RSC Medicinal Chemistry).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (ACS Omega).
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (Oncology Letters).
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (RSC Advances).
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (ACS Medicinal Chemistry Letters).
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (ACS Omega).
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (Beilstein Journal of Organic Chemistry).
  • Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (MDPI).
  • Synthesis of imidazo[1,2-a]pyridines. (Organic Chemistry Portal).
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (Beilstein Journal of Organic Chemistry).
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (DNDi).
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (RSC).
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (RSC Medicinal Chemistry).
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (European Journal of Medicinal Chemistry).
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (ACS Medicinal Chemistry Letters).
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (Bioorganic & Medicinal Chemistry Letters).
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (Bioorganic & Medicinal Chemistry Letters).
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (Bioorganic & Medicinal Chemistry).
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (European Journal of Medicinal Chemistry).
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (European Journal of Medicinal Chemistry).
  • Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[ e]imidazo[2,1- c][1][3][13]triazines as Phosphodiesterase 2A Inhibitors. (Molecules).
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (Journal of Medicinal Chemistry).
  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (Bioorganic & Medicinal Chemistry).

Sources

Application Notes & Protocols: The Strategic Role of the Imidazo[1,2-a]pyridine Core in Zolpidem Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Zolpidem, marketed under brand names like Ambien, is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1][2] Its therapeutic efficacy stems from its selective agonist activity at the α1 subunit of the GABA-A receptor.[3][4] The chemical backbone of zolpidem is the imidazo[1,2-a]pyridine ring system, a privileged scaffold in medicinal chemistry due to its broad range of biological activities.[5][6][7][8] This document provides a detailed technical guide on the synthesis of this core structure, addressing the specific intermediate 2-tert-butylimidazo[1,2-a]pyridine as a model, before focusing on the pivotal intermediate actually used in industrial zolpidem synthesis: 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine . We will elucidate the multi-step conversion of this key intermediate into the final active pharmaceutical ingredient (API), zolpidem, providing detailed protocols, mechanistic insights, and data presentation for researchers in drug development and process chemistry.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine core is the foundational stage of zolpidem synthesis. This bicyclic heteroaromatic system is typically formed via the condensation of a 2-aminopyridine derivative with an α-haloketone, a classic method known as the Tschitschibabin reaction.

Model Synthesis: this compound

While not the direct precursor to zolpidem, this compound serves as an excellent model for understanding the fundamental ring-forming reaction. The synthesis involves the reaction of 2-aminopyridine with an α-haloketone bearing a tert-butyl group.

Reaction Principle: The synthesis proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon, forming a hydroxyl intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis of this compound

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine (1.0 eq) and sodium bicarbonate (1.5 eq) in ethanol.

  • Addition: Slowly add 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone) (1.05 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude oil in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid.[9]

Caption: Synthesis of the key zolpidem intermediate.

Part 2: Conversion of the Intermediate to Zolpidem

With the core scaffold in hand, the next phase involves the regioselective introduction of an N,N-dimethylacetamide side chain at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution, which is the basis for the subsequent synthetic steps. Several routes have been developed to achieve this transformation. [1][3]

The Mannich Route: A Classic Approach

One of the most established methods proceeds via a Mannich reaction, followed by conversion to the final acetamide group. [1]This multi-step sequence offers reliable control over the chemistry.

  • Mannich Reaction: The intermediate is treated with dimethylamine and formaldehyde (or paraformaldehyde) in acetic acid. This introduces a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the C3 position.

  • Quaternization & Cyanation: The resulting Mannich base is treated with an alkylating agent (e.g., methyl iodide) to form a quaternary ammonium salt. This salt is an excellent leaving group and is subsequently displaced by a cyanide ion (using NaCN or KCN) to yield the C3-acetonitrile derivative.

  • Hydrolysis & Amidation: The nitrile is hydrolyzed (e.g., with alcoholic KOH) to the corresponding carboxylic acid, known as "zolpidic acid". Finally, this acid is activated (e.g., with carbonyldiimidazole, CDI) and reacted with anhydrous dimethylamine to form the target amide, zolpidem.

Detailed Protocol: Zolpidem Synthesis (via Mannich Route)

Step 1: 3-(N,N-Dimethylaminomethyl) derivative (Mannich Base) [1]1. Dissolve 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid. 2. To the cooled solution, slowly add 40% aqueous dimethylamine (1.2 eq) followed by paraformaldehyde (1.1 eq). 3. Heat the mixture to 50-55°C for approximately 3 hours. 4. Remove the acetic acid under reduced pressure. Adjust the pH of the residue to ~8.0 with a dilute base (e.g., NaOH solution) and extract with dichloromethane. 5. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the Mannich base, which can often be used in the next step without further purification.

Step 2 & 3: Cyanation to form 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

  • The crude Mannich base is quaternized, for example, by reacting with methyl iodide or ethyl chloroformate. [1]2. The resulting quaternary salt is then reacted with sodium cyanide in a suitable solvent system (e.g., a two-phase system or a polar aprotic solvent like DMSO) to yield the acetonitrile intermediate. Note: Extreme caution and appropriate safety protocols are mandatory when handling cyanides.

Step 4 & 5: Hydrolysis and Amidation to Zolpidem

  • The acetonitrile derivative is hydrolyzed to zolpidic acid using a strong base like potassium hydroxide in an alcohol/water mixture under reflux.

  • The isolated zolpidic acid is then coupled with dimethylamine. A common method involves activating the acid with 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., THF), followed by the addition of dimethylamine gas or a solution of dimethylamine to form zolpidem.

Caption: Mannich-based synthetic pathway from the key intermediate to Zolpidem.

Part 3: Analytical Data & Characterization

Rigorous analytical characterization is essential at each stage to ensure the identity and purity of the intermediates and the final API. Standard techniques include NMR, MS, and HPLC.

Table 1: Key Analytical Data for Zolpidem Synthesis

CompoundFormulaMolecular Weight¹H NMR (CDCl₃, δ ppm) Key SignalsMass Spec (ESI+) m/z
Key Intermediate C₁₆H₁₆N₂236.31~2.4 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, Py-CH₃), ~7.2-8.1 (m, Ar-H)[M+H]⁺ 237.1
Zolpidem C₁₉H₂₁N₃O307.39~2.4 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, Py-CH₃), ~3.1 (s, 3H, N-CH₃), ~3.2 (s, 3H, N-CH₃), ~4.0 (s, 2H, -CH₂-), ~7.0-8.3 (m, Ar-H)[M+H]⁺ 308.2
Zolpidem Tartrate (C₁₉H₂₁N₃O)₂·C₄H₆O₆764.87Data consistent with Zolpidem base and Tartaric acid.[M+H]⁺ 308.2 (for base)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and instrument.

Part 4: Process Optimization & Industrial Perspective

For large-scale production, efficiency, cost, and safety are paramount. Researchers have focused on optimizing the synthesis of zolpidem to reduce the number of steps, improve overall yield, and utilize safer reagents.

  • One-Pot Procedures: Some methods aim to combine multiple steps without isolating intermediates, which significantly reduces cycle time and waste. [1]* Alternative Reagents: To avoid the high toxicity of sodium cyanide, alternative routes that circumvent the nitrile intermediate are actively explored.

  • Flow Chemistry: Continuous flow chemistry offers enhanced safety, better heat management, and improved consistency for key transformations in the zolpidem synthesis. [10]* Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times for the formation of the imidazo[1,2-a]pyridine core and subsequent steps. [4]* Salt Formation: The final step in API manufacturing is the formation of a stable, pharmaceutically acceptable salt. For zolpidem, this is typically the hemitartrate salt, which is prepared by reacting the zolpidem base with L-(+)-tartaric acid in a suitable solvent like methanol. [11]

Conclusion

The synthesis of zolpidem is a well-established process that hinges on the initial construction of the 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine core. While model compounds like this compound are useful for studying the fundamental chemistry, understanding the specific substitution patterns required for the API is crucial. The subsequent functionalization at the C3 position, most commonly via a Mannich-type route, completes the synthesis. Continuous innovation in process chemistry, including the adoption of flow synthesis and greener methodologies, continues to refine the production of this important hypnotic agent, ensuring its safe and efficient supply for therapeutic use.

References

  • A novel and efficient process for the preparation of zolpidem, an insomnia drug - JOCPR.
  • Zolpidem - Wikipedia.
  • Synthesis method of zolpidem hydrochloride - Eureka | Patsnap.
  • Process for preparing zolpidem and its intermediate - Google Patents. WO2009007995A1.
  • Process for the synthesis of zolpidem - Google Patents. US20050054669A1.
  • Process for the synthesis of zolpidem - Google Patents. WO2005010002A1.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals.
  • Synthesis of zolpidem in different routes. | Download Scientific Diagram - ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. ARKIVOC.
  • Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs - NIH.
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - NIH.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH.
  • One-pot synthesis of tetracyclic fused imidazo[1,2- a ]pyridines via a three-component reaction - ResearchGate.
  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing).
  • Most significant examples of Zolpidem synthesis. - ResearchGate.
  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole - MDPI.
  • Supporting Information A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N- (prop-2-yn-1-yl)pyridin-2-amines - The Royal Society of Chemistry.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate.

Sources

The Synthesis of Alpidem: A Detailed Application Guide to the Pivotal Intermediate, 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Alpidem and the Significance of the Imidazo[1,2-a]pyridine Core

Alpidem is a non-benzodiazepine anxiolytic agent belonging to the imidazopyridine class of compounds.[1] It selectively modulates GABA-A receptors, exhibiting a distinct pharmacological profile with anxiolytic effects at doses that produce minimal sedative or myorelaxant side effects.[2] The therapeutic potential of alpidem and other related compounds has cemented the imidazo[1,2-a]pyridine scaffold as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] The synthesis of alpidem, and specifically the efficient construction of its key intermediate, 2-tert-butylimidazo[1,2-a]pyridine, is a critical aspect of its development and the exploration of new therapeutic agents based on this versatile heterocyclic system.

This comprehensive guide provides detailed application notes and protocols for the synthesis of alpidem, with a particular focus on the preparation and utilization of the this compound intermediate. We will explore both a multi-step synthetic approach and a more convergent one-pot synthesis, offering researchers the flexibility to choose the most suitable method for their needs.

Multi-Step Synthesis of Alpidem: A Rational Approach

A common and reliable method for the synthesis of alpidem involves a multi-step sequence, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the C3 position.

Part 1: Synthesis of the Key Intermediate: 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

The initial and crucial step is the formation of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone.

Reaction Scheme:

Synthesis of Intermediate 5-chloro-2-aminopyridine 5-chloro-2-aminopyridine Intermediate 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 5-chloro-2-aminopyridine->Intermediate Reflux, Ethanol 2-bromo-1-(4-chlorophenyl)ethan-1-one 2-bromo-1-(4-chlorophenyl)ethan-1-one 2-bromo-1-(4-chlorophenyl)ethan-1-one->Intermediate

Caption: Synthesis of the imidazo[1,2-a]pyridine core.

Protocol 1: Synthesis of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Materials:

  • 5-chloro-2-aminopyridine

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine as a solid.

Rationale: This acid-catalyzed condensation reaction is a classic and efficient method for the formation of the imidazo[1,2-a]pyridine ring system. The nucleophilic amino group of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocyclic core.

Part 2: C3-Functionalization via Friedel-Crafts Acylation

With the imidazo[1,2-a]pyridine core in hand, the next step is the introduction of the acetamide side chain at the C3 position. This is achieved through a Friedel-Crafts acylation reaction.

Reaction Scheme:

Friedel-Crafts Acylation Intermediate 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Alpidem Alpidem Intermediate->Alpidem AlCl3, Dichloroethane, Heat Acylating_Agent 2-chloro-N,N-dipropylacetamide Acylating_Agent->Alpidem

Caption: Introduction of the acetamide side chain.

Protocol 2: Synthesis of Alpidem

Materials:

  • 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

  • 2-chloro-N,N-dipropylacetamide

  • Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of aluminum chloride (1.2 eq) in anhydrous 1,2-dichloroethane, add 2-chloro-N,N-dipropylacetamide (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield alpidem.

Rationale: The Friedel-Crafts acylation is a powerful method for C-C bond formation on aromatic rings.[1][5] In this case, the Lewis acid, aluminum chloride, activates the acylating agent, 2-chloro-N,N-dipropylacetamide, to generate a reactive acylium ion. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring then acts as a nucleophile, attacking the acylium ion to form the desired product. The use of a slight excess of the acylating agent and Lewis acid ensures complete conversion of the starting material.

One-Pot Synthesis of Alpidem: An Efficient and Convergent Approach

A more streamlined approach to alpidem involves a one-pot, three-component coupling reaction. This method offers advantages in terms of operational simplicity and reduced workup and purification steps.[6]

Reaction Scheme:

One-Pot Synthesis cluster_reactants Reactants Aminopyridine 5-chloro-2-aminopyridine Alpidem Alpidem Aminopyridine->Alpidem CuCl, Cu(OTf)2, Toluene, 120 °C Aldehyde 4-chlorobenzaldehyde Aldehyde->Alpidem Alkyne N,N-dipropylpropiolamide Alkyne->Alpidem

Sources

The 2-Tert-butylimidazo[1,2-a]pyridine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine skeleton is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic nitrogen-containing heterocycle serves as the foundation for drugs treating a wide array of conditions, from insomnia (Zolpidem) to anxiety (Alpidem).[1][3] Its synthetic tractability and diverse pharmacological profile make it a continuous focus of drug discovery efforts.[4][5] This guide delves into the specific application of the 2-tert-butylimidazo[1,2-a]pyridine moiety, exploring its emerging role in antifungal drug discovery and providing detailed protocols for its synthesis and evaluation.

The Strategic Role of the 2-Tert-butyl Group

The introduction of a tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine core is a deliberate synthetic strategy. This bulky, lipophilic substituent can significantly influence a molecule's physicochemical and pharmacokinetic properties. The tert-butyl group is known to enhance the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[6] This modification can be crucial for improving a drug candidate's ability to cross cellular membranes and reach its biological target. Furthermore, the steric hindrance provided by the tert-butyl group can modulate the binding affinity and selectivity of the compound for its target protein, potentially leading to more potent and specific therapeutic agents.

Antifungal Applications: Targeting Ergosterol Biosynthesis

A promising application of the this compound scaffold is in the development of novel antifungal agents, particularly against resilient pathogens like Candida species.[7][8] A notable derivative, N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, has demonstrated potent activity against multidrug-resistant Candida strains.[7]

Mechanism of Action: Inhibition of CYP51

The primary mode of action for this class of antifungal agents is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[9] The this compound derivatives are proposed to target Sterol 14-alpha demethylase (CYP51), a key enzyme in this pathway.[4][7] By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death.[9][10] This mechanism is analogous to that of widely used azole antifungals.[9]

Application Notes and Protocols

PART 1: Synthesis of this compound Derivatives

A versatile and efficient method for the synthesis of substituted imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[11] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate structurally diverse products.

Protocol 1: General Synthesis via Groebke–Blackburn–Bienaymé Reaction

  • Reaction Setup: To a solution of the desired 2-aminopyridine (1.0 mmol) in a suitable solvent such as methanol or n-butanol (5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).

  • Addition of Isocyanide: Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Acid Catalysis: Add a catalytic amount of an acid, such as perchloric acid (HClO4), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Workflow for Synthesis of this compound Derivatives

cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification & Analysis 2-Aminopyridine 2-Aminopyridine GBB_Reaction Groebke–Blackburn–Bienaymé Reaction 2-Aminopyridine->GBB_Reaction Pivalaldehyde Pivalaldehyde (for 2-tert-butyl) Pivalaldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Purification Column Chromatography GBB_Reaction->Purification Crude Product Characterization NMR, HRMS Purification->Characterization Product This compound Derivative Characterization->Product Verified Structure

Caption: Synthetic workflow for this compound derivatives.

PART 2: In Vitro Antifungal Activity Assessment

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The antifungal activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains, including resistant ones.

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal cells (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 103 cells/mL.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate. The final concentrations may range from 0.125 to 64 µg/mL.

  • Incubation: Inoculate each well with the fungal suspension. Include a positive control (a known antifungal drug like fluconazole) and a negative control (no compound).

  • Reading the Results: Incubate the plates at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This assay confirms the mechanism of action by quantifying the inhibition of ergosterol production.

  • Fungal Culture Treatment: Grow the fungal cells in a suitable medium in the presence of sub-lethal concentrations of the test compounds for a defined period.

  • Sterol Extraction: Harvest the fungal cells and extract the total sterols using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification: Analyze the extracted sterols by spectrophotometry or by High-Performance Liquid Chromatography (HPLC). The inhibition of ergosterol biosynthesis is determined by comparing the ergosterol levels in treated cells to those in untreated controls.

PART 3: In Silico Studies

Protocol 4: Molecular Docking Simulation

Molecular docking studies can provide insights into the binding interactions between the this compound derivatives and their target protein, such as CYP51.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the ligand (the synthesized compound) and optimize its geometry.

  • Docking Simulation: Use a molecular docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of the protein.

  • Analysis of Interactions: Analyze the docking results to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. This can help in understanding the structure-activity relationship and in designing more potent inhibitors.

Logical Flow of Antifungal Drug Discovery

Synthesis Synthesis of Derivatives InVitro In Vitro Screening (MIC Assay) Synthesis->InVitro MoA Mechanism of Action (Ergosterol Assay) InVitro->MoA Active Compounds SAR Structure-Activity Relationship Analysis InVitro->SAR InSilico In Silico Studies (Molecular Docking) MoA->InSilico Confirmed Target InSilico->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug discovery workflow for antifungal 2-tert-butylimidazo[1,2-a]pyridines.

Quantitative Data Summary

Compound ClassTherapeutic AreaKey TargetPotency Range (IC50/MIC)Reference
Imidazo[1,2-a]pyridinesAntifungalCYP514-32 µg/mL (MIC)[7]
Imidazo[1,2-a]pyridinesAnticancerKinases (e.g., PI3K)Sub-micromolar[12]
Imidazo[1,2-a]pyridinesAnti-inflammatoryCOX-20.05-0.13 µM (IC50)[13]
Imidazo[1,2-a]pyridinesAntituberculosisQcrBNanomolar[5]

Conclusion and Future Perspectives

The this compound scaffold represents a promising area for the development of new therapeutic agents. The demonstrated antifungal activity, coupled with the well-established versatility of the parent imidazo[1,2-a]pyridine core in targeting a wide range of biological targets, underscores its potential in medicinal chemistry. Future research should focus on expanding the library of 2-tert-butyl substituted derivatives and exploring their efficacy in other therapeutic areas such as oncology and inflammatory diseases. A deeper understanding of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds, ultimately leading to the development of novel and effective drugs.

References

  • Nandhagopal, M., Mala, R., Somarathinam, K., Dhakshinamurthy, D., Narayanasamy, M., Vijayan, P., & Shankar, M. M. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206(4), 186. [Link]
  • Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
  • Nandhagopal, M., Mala, R., Somarathinam, K., Dhakshinamurthy, D., Narayanasamy, M., Vijayan, P., & Shankar, M. M. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206(4), 186. [Link]
  • Wang, L., Li, Y., & Zhang, G. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1546–1551. [Link]
  • Nandhagopal, M., Mala, R., Somarathinam, K., Dhakshinamurthy, D., Narayanasamy, M., Vijayan, P., & Shankar, M. M. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206(4), 186. [Link]
  • Khan, M. A., Saha, S., Sakla, A. P., Sathish, M., & Shankaraiah, N. (2025). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ChemistrySelect. [Link]
  • Nandhagopal, M., Mala, R., Somarathinam, K., Dhakshinamurthy, D., Narayanasamy, M., Vijayan, P., & Shankar, M. M. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Archives of Microbiology, 206(4), 186. [Link]
  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
  • Pattanayak, P., & Panigrahi, P. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996–5001. [Link]
  • Adingra, K. F., Alain, K., Coulibali, S., Etienne, C. T., Coulibaly, S., Ouattara, S., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Materials Science and Chemical Engineering, 10(11), 1-13. [Link]
  • Popa, M., & Zara, D. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11075. [Link]
  • Yang, H., Huang, N., Wang, N., Shen, H., Teng, F., Liu, X., Jiang, H., Tan, M.-C., & Gui, Q.-W. (2020). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 5(5), 2268–2275. [Link]
  • Adingra, K. F., Alain, K., Coulibali, S., Etienne, C. T., Coulibaly, S., Ouattara, S., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal of Chemical Science, 14(1), 158. [Link]
  • Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
  • Damghani, M., Pourfarzib, M., & Barar, J. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504–513. [Link]
  • Kouao, A. A., Kouakou, K., Kone, S., Bamba, M., Sissouma, D., & Coulibaly, S. (2025). Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus.
  • Matiukhina, A., Plotniece, A., Voitekovska, J., Turks, M., & Vince-Ribaric, E. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific Reports, 14(1), 26168. [Link]
  • Patel, H., & Patel, K. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical and Applied Chemistry. [Link]
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
  • Kumar, A., & Singh, R. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 644–657. [Link]
  • Groll, A. H., & Walsh, T. J. (2001). The Mechanistic Targets of Antifungal Agents: An Overview. Current Fungal Infection Reports, 1(1), 1-13. [Link]
  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Application of 2-Tert-butylimidazo[1,2-a]pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and versatile biological activities.[1][2][3] This bicyclic system, composed of a fused imidazole and pyridine ring, is a key structural motif in numerous therapeutic agents, including those targeting the vast and clinically significant family of protein kinases.[4][5][6] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[5] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting a range of kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and Akt.[1][4][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the 2-tert-butylimidazo[1,2-a]pyridine moiety in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind the incorporation of the 2-tert-butyl group, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that drive the design of these potent molecules.

The Significance of the 2-Tert-butyl Substituent: A Gateway to Enhanced Potency and Selectivity

The introduction of a tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold is a deliberate design element aimed at enhancing the pharmacological properties of the resulting kinase inhibitors. The bulky and lipophilic nature of the tert-butyl group can impart several advantages:

  • Improved Kinase Pocket Occupancy: The tert-butyl group can effectively fill hydrophobic pockets within the ATP-binding site of kinases, leading to increased binding affinity and potency.

  • Enhanced Selectivity: By sterically hindering interactions with off-target kinases, the tert-butyl group can contribute to a more favorable selectivity profile, reducing the potential for side effects.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can lead to improved pharmacokinetic properties, such as a longer half-life in vivo.

  • Modulation of Physicochemical Properties: The lipophilicity of the tert-butyl group can be strategically employed to optimize the overall physicochemical profile of the inhibitor, influencing its solubility, permeability, and oral bioavailability.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be achieved through several established methods, with the choice of route often depending on the desired substitution pattern on the rest of the molecule. A common and efficient approach involves the condensation of a 2-aminopyridine with a ketone bearing a tert-butyl group.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 3-substituted-2-tert-butylimidazo[1,2-a]pyridine, a common structural motif in kinase inhibitors.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Functionalization at C3 cluster_2 Introduction of Kinase-Binding Moiety A 2-Aminopyridine C This compound A->C Condensation B 1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone) B->C E 3-Halo-2-tert-butylimidazo[1,2-a]pyridine C->E Halogenation D Electrophilic Reagent (e.g., NBS, NIS) D->E G Final Kinase Inhibitor E->G Suzuki Coupling F Boronic Acid / Ester F->G

Caption: Synthetic workflow for a 3-substituted-2-tert-butylimidazo[1,2-a]pyridine.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold via the condensation of 2-aminopyridine with 1-bromo-3,3-dimethyl-2-butanone.

Materials:

  • 2-Aminopyridine

  • 1-Bromo-3,3-dimethyl-2-butanone (α-bromopinacolone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this stirring suspension, add 1-bromo-3,3-dimethyl-2-butanone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of a 3-Aryl-2-tert-butylimidazo[1,2-a]pyridine Kinase Inhibitor Motif via Suzuki Coupling

This protocol details the C3-arylation of the this compound core, a common step in elaborating the scaffold into a potent kinase inhibitor.

Materials:

  • 2-tert-butyl-3-bromoimidazo[1,2-a]pyridine (synthesized from the product of Protocol 1 via bromination with N-bromosuccinimide)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Schlenk flask or equivalent inert atmosphere setup

Procedure:

  • To a Schlenk flask, add 2-tert-butyl-3-bromoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final 3-aryl-2-tert-butylimidazo[1,2-a]pyridine.

Application in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[7] The this compound scaffold has been successfully employed in the development of potent inhibitors of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR observations for this compound-based kinase inhibitors targeting the PI3K pathway.

PositionSubstitutionEffect on ActivityRationale
C2 tert-Butyl Generally increases potency and selectivity Fills a hydrophobic pocket in the kinase hinge region, improving binding affinity and providing steric hindrance to off-targets.
C3Aryl or HeteroarylPotency is highly dependent on the specific substituentThis position often interacts with the solvent-exposed region and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
C6Small electron-donating or -withdrawing groupsCan modulate electronic properties and solubilityModifications at this position can influence cell permeability and overall drug-like properties.
C8Hydrogen or small substituentsBulky groups are generally not toleratedThis position is often directed towards a sterically constrained region of the ATP-binding pocket.

Conclusion

The this compound scaffold represents a valuable and strategically important starting point for the design and synthesis of novel kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this privileged chemical space. The unique properties imparted by the 2-tert-butyl group, combined with the synthetic tractability of the imidazo[1,2-a]pyridine core, make this an exciting area for the development of the next generation of targeted therapeutics.

References

  • Characterization of the N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (6a)
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine deriv
  • Kinase selectivity profile of compounds 1 and 8.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines
  • Synthesis of imidazo[1,2-a]pyridines
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction
  • One-pot synthesis of tetracyclic fused imidazo[1,2- a]pyridines via a three-component reaction
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine deriv
  • A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines
  • Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt

Sources

Application Notes and Protocols for the Evaluation of 2-Tert-butylimidazo[1,2-a]pyridine Derivatives as Anti-tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutic agents.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising class of anti-tubercular agents, with several derivatives demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][4][5][6] Notably, compounds within this class, such as the clinical candidate Telacebec (Q203), have shown significant promise.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of 2-tert-butylimidazo[1,2-a]pyridine derivatives as anti-tubercular drug candidates. We will delve into the mechanism of action, protocols for assessing in vitro efficacy, and methods for evaluating cytotoxicity to determine the therapeutic index of these promising compounds.

Mechanism of Action: Targeting the Electron Transport Chain

A significant breakthrough in understanding the anti-tubercular activity of imidazo[1,2-a]pyridines was the identification of their molecular target. These compounds primarily function by inhibiting the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), a crucial component of the electron transport chain in Mycobacterium tuberculosis.[1][2][3][10] This inhibition disrupts the generation of adenosine triphosphate (ATP), leading to a depletion of cellular energy and ultimately resulting in a bacteriostatic effect on replicating bacteria.[1][11] The potent activity of these compounds against various drug-resistant strains suggests that they target a novel and essential pathway in Mtb.[12]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB_subunit QcrB Subunit of Cytochrome bc1 Complex Imidazo[1,2-a]pyridine->QcrB_subunit Inhibits ETC Electron Transport Chain QcrB_subunit->ETC Is a key component of ATP_Production ATP Production QcrB_subunit->ATP_Production Inhibition leads to decreased ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP_Synthase->ATP_Production Catalyzes Bacterial_Growth Bacterial Growth Inhibition ATP_Production->Bacterial_Growth Depletion leads to

Caption: Proposed mechanism of action of imidazo[1,2-a]pyridine derivatives.

In Vitro Efficacy Assessment: Protocols and Considerations

The initial evaluation of novel anti-tubercular compounds involves determining their in vitro activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the lowest concentration of a compound required to inhibit visible bacterial growth.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This assay is a widely used, colorimetric method for determining the MIC of compounds against Mtb.[13][14][15] The reduction of the Alamar Blue (resazurin) reagent by metabolically active cells results in a color change from blue to pink, providing a visual indication of bacterial growth.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Rifampicin, Isoniazid)

  • Negative control (no drug)

  • Alamar Blue reagent

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

  • Compound Preparation: Prepare serial dilutions of the test compounds in supplemented 7H9 broth in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microplate containing the test compounds.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Second Incubation: Incubate the plates for an additional 24-48 hours at 37°C.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation:

CompoundMIC against H37Rv (µM)MIC against MDR-TB Strain (µM)MIC against XDR-TB Strain (µM)
Derivative A 0.03 - 5.0[1][10][16]0.07 - 2.2[5]0.07 - 0.14[5]
Derivative B <0.035[17]<0.035[17]Not Reported
Rifampicin (Control) Reference ValueReference ValueReference Value
Isoniazid (Control) Reference ValueReference ValueReference Value

Cytotoxicity Assessment: Ensuring Host Cell Safety

A critical aspect of drug development is to ensure that the compounds are selectively toxic to the pathogen with minimal effects on host cells.[18] A panel of cytotoxicity assays should be employed to evaluate the safety profile of the this compound derivatives. Commonly used cell lines for this purpose include human lung epithelial cells (A549), human hepatoma cells (HepG2), and macrophage cell lines (RAW 264.7, THP-1), as these represent primary sites of infection and drug metabolism.[18][19]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Materials:

  • Mammalian cell line (e.g., HepG2, A549, RAW 264.7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell viability) can then be determined.

Protocol 3: LDH Release Assay for Cell Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[18]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically compares the LDH activity in treated cells to that in control (spontaneous release) and fully lysed (maximum release) cells.[18]

Data Presentation:

CompoundIC50 on HepG2 (µM)IC50 on A549 (µM)IC50 on RAW 264.7 (µM)Selectivity Index (SI = IC50/MIC)
Derivative A >128[5]Not ReportedNot Reported>25.6 (based on highest MIC)
Derivative B Experimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin (Control) Reference ValueReference ValueReference ValueReference Value

Experimental Workflow for Anti-Tubercular Drug Discovery

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives.

Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Library This compound Derivative Library Primary_Screen Primary Screen: MIC against Mtb H37Rv (e.g., MABA) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potent Compounds) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening: - MIC against MDR/XDR-TB - Cytotoxicity Assays (IC50) Hit_Identification->Secondary_Screen SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screen->SAR_Studies Lead_Selection Lead Compound Selection (High Potency, Low Toxicity) SAR_Studies->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Target Engagement, ATP depletion) Lead_Selection->Mechanism_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse model of TB) Mechanism_Studies->In_Vivo_Efficacy ADME_Tox ADME/Toxicity Profiling In_Vivo_Efficacy->ADME_Tox Clinical_Candidate Clinical Candidate Nomination ADME_Tox->Clinical_Candidate

Caption: A generalized workflow for the discovery and development of imidazo[1,2-a]pyridine-based anti-tubercular agents.

Conclusion and Future Directions

The this compound scaffold represents a highly promising class of anti-tubercular agents with a novel mechanism of action. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to cytotoxicity profiling. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify clinical candidates with improved efficacy and safety profiles. The ultimate goal is to develop new, more effective treatment regimens to combat the global threat of tuberculosis.

References

  • Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. BenchChem.
  • PLOS. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
  • Qurient. Telacebec (Q203). [Link]
  • PubMed. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
  • PLOS. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]
  • Aston University. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. Aston Research Explorer. [Link]
  • TB Alliance. Q203. [Link]
  • National Institutes of Health. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(3), e01753-21. [Link]
  • ResearchGate. (2025). Telacebec (Q203), a New Antituberculosis Agent.
  • National Institutes of Health. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. mSphere, 6(3), e00229-21. [Link]
  • National Institutes of Health. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife, 10, e69278. [Link]
  • National Institutes of Health. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 565-587. [Link]
  • Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]
  • National Institutes of Health. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 565-587. [Link]
  • Frontiers. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 11, 681387. [Link]
  • ACS Publications. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 417-421. [Link]
  • National Institutes of Health. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00308-21. [Link]
  • American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00308-21. [Link]
  • JoVE. (2017). A System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of Visualized Experiments, (122), 55577. [Link]
  • National Institutes of Health. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 482-486. [Link]
  • PubMed. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e0030821. [Link]
  • PubMed. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 166, 266-276. [Link]
  • ResearchGate. In vitro screening of drug libraries against Mycobacterium.... [Link]
  • National Institutes of Health. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
  • Springer. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Scientific Reports, 12(1), 18001. [Link]
  • PubMed. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. [Link]
  • ResearchGate.
  • PubMed. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
  • PubMed. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. Tuberculosis (Edinburgh, Scotland), 94(3), 273-278. [Link]

Sources

Analytical methods for 2-Tert-butylimidazo[1,2-a]pyridine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Tert-butylimidazo[1,2-a]pyridine

Authored by: A Senior Application Scientist

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a tert-butyl group at the 2-position creates this compound, a molecule with specific steric and electronic properties that can significantly influence its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of this compound. For researchers in drug discovery and development, rigorous and unambiguous structural confirmation and purity assessment are not merely procedural; they are foundational to ensuring data integrity, reproducibility, and compliance with regulatory standards. We will move beyond rote procedural descriptions to explain the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data.

Physicochemical Properties: The Foundation for Analysis

Understanding the basic physicochemical properties of this compound is the logical starting point, as these characteristics dictate the appropriate analytical conditions, such as solvent selection for spectroscopy and mobile phase composition for chromatography.

PropertyExpected Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₁H₁₄N₂The empirical formula is the basis for molecular weight calculation.
Molecular Weight 174.24 g/mol This is the primary value to be confirmed by mass spectrometry.
Appearance Likely a crystalline solid or oilThe physical state informs handling and sample preparation procedures.
Solubility Soluble in common organic solvents (CDCl₃, DMSO, MeOH, ACN)Essential for preparing homogenous solutions for NMR, MS, and HPLC analysis.[3][4]
pKa Weakly basicThe nitrogen atoms in the ring system can be protonated. This is critical for developing HPLC methods, as pH control of the mobile phase will affect retention and peak shape.[5]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. No single method provides all the necessary information. The following workflow illustrates a logical progression from initial structural confirmation to final purity assessment.

Analytical_Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Definitive Structure & Purity MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Connectivity MS->NMR HPLC HPLC/UPLC Assess Purity & Quantify NMR->HPLC Structure Confirmed, Proceed to Purity XRay Single Crystal X-ray (If crystalline) Confirm 3D Structure NMR->XRay Crystal Obtained IR IR Spectroscopy Identify Functional Groups EA Elemental Analysis Confirm Elemental Composition HPLC->EA

Caption: A logical workflow for the comprehensive characterization of a synthesized compound.

Core Methodologies & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The distinct singlet for the tert-butyl group and the characteristic splitting patterns of the aromatic protons are key identifiers.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment. The presence of a quaternary carbon signal for the tert-butyl group and the specific chemical shifts for the fused ring system are confirmatory.

  • 2D NMR (COSY, HSQC): Used to resolve ambiguities. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to assign adjacent protons on the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, confirming C-H assignments.

Expected NMR Data Summary

The following table provides expected chemical shift ranges based on data from structurally similar imidazo[1,2-a]pyridines.[1][6]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Features & Rationale
tert-Butyl (9H)~1.4 (singlet)~32 (quaternary C), ~30 (methyl C's)A strong, sharp singlet integrating to 9 protons is the unmistakable signature of the t-Bu group.
H-3 (1H)~7.5 (singlet)~116A singlet in the aromatic region, confirming substitution at the 2-position.
H-5 (1H)~8.1 (doublet)~125Typically the most downfield proton due to the deshielding effect of the bridgehead nitrogen.
H-8 (1H)~7.6 (doublet)~113Upfield relative to H-5, coupled to H-7.
H-6, H-7 (2H)~6.8 - 7.2 (multiplets)~113, ~124These protons are coupled to each other and their neighbors, resulting in more complex splitting patterns (triplets or doublet of doublets).
C-2-~158The carbon bearing the tert-butyl group, highly deshielded.
C-8a-~145The bridgehead carbon, a quaternary signal.

digraph "Structure_NMR" {
graph [fontname="Arial", fontsize=12];
node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
mol [label=<

"0" CELLBORDER="0" CELLSPACING="0"> "https://i.imgur.com/3Zq4x8t.png" SCALE="TRUE"/>

>]; }

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-tert-butylimidazo[1,2-a]pyridine, a key heterocyclic compound with significant interest in pharmaceutical research and development. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The protocol herein is established on a C18 stationary phase with a gradient elution mobile phase of acetonitrile and water, incorporating formic acid for optimal peak symmetry and MS-compatibility. Full validation of the method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anxiolytic, hypnotic, antiviral, and anticancer properties.[4][5][6] this compound is a specific derivative within this class, and its accurate quantification is crucial for ensuring the quality, efficacy, and safety of potential drug candidates and for monitoring its synthesis and stability. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of such pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the HPLC analysis of this compound, covering method development rationale, a step-by-step protocol, and a complete validation strategy.

Method Development and Rationale

The development of a successful HPLC method hinges on the physicochemical properties of the analyte and the principles of chromatography. This compound, as a substituted pyridine derivative, is a basic and moderately polar compound. These characteristics guide the selection of the stationary and mobile phases.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography and is well-suited for retaining moderately polar to nonpolar compounds.[9] The hydrophobic tert-butyl group on the imidazo[1,2-a]pyridine core ensures sufficient interaction with the C18 stationary phase, leading to good retention. A standard column dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.[10]

  • Mobile Phase Optimization: Pyridine-containing compounds can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic nitrogen and acidic residual silanols.[10] To mitigate this, an acidic modifier is added to the mobile phase. 0.1% Formic acid is chosen for its ability to protonate the analyte, reduce silanol interactions, and its compatibility with mass spectrometry (MS) detection.[10][11] A gradient elution using water (Solvent A) and acetonitrile (Solvent B) is employed to ensure adequate retention of the analyte while allowing for the timely elution of any potential impurities with different polarities.[12]

  • Detection: The imidazo[1,2-a]pyridine ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at an appropriate wavelength (e.g., determined by UV scan, typically around 240-280 nm for this scaffold) provides excellent sensitivity and specificity for quantification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.[10]

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard (known purity)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard, using the material to be tested.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[8]

Experimental Workflow Diagram

The logical flow of the analytical process is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Instrument Setup & Equilibration C->D E Sample Injection (10 µL) D->E F Chromatographic Separation E->F G UV Detection (254 nm) F->G H Peak Integration G->H I Quantification (Area %) H->I J Report Generation I->J

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[13] The validation of this HPLC method should be performed according to ICH Q2(R1) guidelines, assessing the parameters outlined below.[1][3][7]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by making replicate injections (n=6) of a standard solution. The acceptance criteria for system suitability are typically:

  • Peak Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo (if applicable), the analyte standard, and a spiked sample. The peak for this compound should be free from interference at its retention time.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Analysis: Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

  • Procedure: Perform a recovery study by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Estimation: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Assess the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria must still be met.

Summary of Validation Parameters
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time
Linearity (r²) ≥ 0.999
Range 80% to 120% of the nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability passes under varied conditions
Method Validation Logic Diagram

This diagram illustrates the hierarchical and interconnected nature of the validation process.

Validation_Logic Method Validated HPLC Method Suitability System Suitability Specificity Specificity Suitability->Specificity Prerequisite Linearity Linearity & Range Suitability->Linearity Prerequisite Accuracy Accuracy Suitability->Accuracy Prerequisite Precision Precision Suitability->Precision Prerequisite Robustness Robustness Suitability->Robustness Prerequisite Core_Params Core Performance Core_Params->Method Core_Params->Specificity Core_Params->Linearity Core_Params->Accuracy Core_Params->Precision Sensitivity Sensitivity Limits Sensitivity->Method LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Reliability Method Reliability Reliability->Method Reliability->Robustness

Sources

Application Note: Comprehensive NMR Characterization of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its structural integrity is paramount for biological activity, demanding unambiguous characterization. This application note provides a comprehensive, field-proven guide for the structural elucidation of 2-tert-butylimidazo[1,2-a]pyridine using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not just the protocols but the underlying causality, offering a self-validating workflow for researchers, scientists, and drug development professionals to achieve complete and confident spectral assignment.

Introduction: The Importance of Unambiguous Characterization

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds prevalent in many biologically active molecules.[3][4] The precise arrangement of substituents on this core dictates the molecule's interaction with biological targets. Consequently, rigorous structural verification is a critical step in chemical synthesis, drug discovery, and quality control.

This guide moves beyond simple data reporting. It establishes a logical workflow, beginning with fundamental 1D NMR experiments (¹H, ¹³C, DEPT-135) and progressing to advanced 2D correlation techniques (COSY, HSQC, HMBC). Each step is designed to build upon the last, creating a network of interlocking data points that culminates in a single, validated structural assignment for this compound.

Molecular Structure and Numbering Scheme:

For clarity, all assignments herein refer to the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system, as illustrated below.

Structure and numbering of this compound
Figure 1: this compound with IUPAC numbering.

Experimental Workflows and Protocols

The following protocols are optimized for a standard 400 or 500 MHz NMR spectrometer.[5][6] Instrument-specific parameters may require minor adjustments.

General Sample Preparation

A self-validating protocol begins with proper sample preparation. Consistency is key to reliable and reproducible results.

Protocol:

  • Mass Measurement: Accurately weigh 10-15 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for compounds with limited solubility or for observing exchangeable protons.[7]

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

One-Dimensional NMR Experiments: The Foundation

1D spectra provide the initial overview of the molecular environment.

Protocol 1: ¹H NMR (Proton)

  • Objective: To determine the number of distinct proton environments, their chemical shifts, integrations (relative proton count), and coupling patterns (multiplicity).

  • Execution:

    • Load the sample and lock the spectrometer to the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) or an internal standard like TMS (δ 0.00 ppm).[7]

    • Integrate all signals and analyze their multiplicities.

Protocol 2: ¹³C{¹H} NMR (Carbon-13)

  • Objective: To identify the number of unique carbon atoms and their chemical shifts.

  • Execution:

    • Use the same locked and shimmed sample.

    • Acquire the spectrum using a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Processing, phasing, and baseline correction are performed as for the ¹H spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃: δ 77.16 ppm).[7]

Protocol 3: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Objective: To differentiate between carbon types. DEPT-135 is a critical experiment that distinguishes methine (CH) and methyl (CH₃) groups (positive signals) from methylene (CH₂) groups (negative signals). Quaternary carbons are absent from the spectrum.

  • Execution:

    • Run the DEPT-135 pulse sequence.

    • Process the data similarly to the standard ¹³C spectrum.

    • Align the DEPT-135 spectrum with the full ¹³C spectrum for direct comparison.

Two-Dimensional NMR Experiments: Building the Framework

2D NMR provides the crucial connectivity information needed to assemble the molecular structure.[8]

**dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: NMR Data Integration Workflow.

Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)

  • Causality: This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[9] It is indispensable for tracing out connected proton networks, such as the aromatic protons on the pyridine ring.

  • Execution:

    • Use a standard gradient-selected COSY pulse sequence (e.g., 'cosygpmfph' on Bruker).

    • Acquire a matrix of data points (e.g., 1024 x 256) and process both dimensions.

    • The resulting spectrum displays the 1D ¹H spectrum on both axes. Off-diagonal cross-peaks connect signals from coupled protons.

Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Causality: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond C-H coupling, ¹JCH).[10] This is the most reliable method for pairing protons with their carbons. It is significantly more sensitive than older techniques like HETCOR.[11]

  • Execution:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker).

    • The resulting 2D map shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and its directly bonded carbon.

Protocol 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Causality: The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds, ⁿJCH).[12] This allows for the connection of isolated spin systems and the definitive placement of quaternary carbons.

  • Execution:

    • Use a gradient-selected HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).

    • The long-range coupling delay is typically optimized for a value between 7-10 Hz.[13]

    • The resulting 2D map connects proton signals to the chemical shifts of carbons that are 2, 3, and sometimes 4 bonds away.

Data Interpretation and Structural Assignment

The following is a logical progression for analyzing the acquired data to arrive at the final structure.

Analysis of 1D Spectra

The ¹H spectrum of this compound is expected to show five distinct signals: four in the aromatic region (δ 6.5-8.5 ppm) corresponding to H5, H6, H7, and H8, and a singlet at δ ~7.5 ppm for H3. A prominent singlet will appear in the aliphatic region (δ ~1.4 ppm) for the nine equivalent protons of the tert-butyl group.

The ¹³C spectrum will show nine signals, as all carbons are unique. The DEPT-135 spectrum will confirm the presence of four CH carbons (H5, H6, H7, H8) and one CH (H3) with positive phase, and one CH₃ group (from the tert-butyl) also with positive phase. The four quaternary carbons (C2, C8a, and the two carbons of the tert-butyl group) will be absent in the DEPT-135 spectrum but present in the parent ¹³C spectrum.

Integrated 2D NMR Analysis: A Step-by-Step Elucidation

**dot graph G { layout="neato"; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [penwidth=1.5, color="#4285F4"];

} } Caption: Key HMBC correlations for structural assembly.

  • Identify the Tert-butyl Group: The intense singlet in the ¹H spectrum (~1.4 ppm, 9H) is assigned to the tert-butyl protons. The HSQC spectrum will show a cross-peak connecting this proton signal to its corresponding methyl carbon signal (~30 ppm). The HMBC spectrum is key here: the tert-butyl protons will show a two-bond correlation (²JCH) to the quaternary carbon of the t-butyl group (~32 ppm) and a crucial three-bond correlation (³JCH) to C2 of the imidazo[1,2-a]pyridine ring. This firmly attaches the substituent to the C2 position.

  • Trace the Pyridine Ring Protons: The COSY spectrum will reveal the connectivity of the four aromatic protons on the six-membered ring. H5 will show a correlation to H6, which in turn correlates to H7, which finally correlates to H8. This establishes the H5-H6-H7-H8 spin system.

  • Assign the Pyridine Ring:

    • The proton at the most downfield chemical shift in this spin system is typically H5 (~8.1 ppm) due to its proximity to the bridgehead nitrogen.

    • The proton at the most upfield chemical shift is typically H6 or H7.

    • Using the HSQC spectrum, each of these protons (H5, H6, H7, H8) can be assigned to its corresponding carbon (C5, C6, C7, C8).

  • Confirm with HMBC: The HMBC spectrum provides the final, unambiguous proof.

    • Proton H5 will show long-range correlations to C7 and the bridgehead carbon C8a.

    • Proton H8 will show correlations to C6 and, critically, to C2, further confirming the substituent position.

    • The lone imidazole proton, H3, will show HMBC correlations to C2 and the bridgehead carbon C8a, locking the two rings together.

Tabulated Data Summary

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionAssignment¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)Carbon Type (DEPT-135)Key HMBC Correlations from Proton
2C2---~160.0CH3, H8, -C(CH ₃)₃
3H3/C3~7.50s-~112.0CHC2, C8a
5H5/C5~8.10d~7.0~125.0CHC7, C8a
6H6/C6~6.70t~7.0~112.5CHC8, C8a
7H7/C7~7.15t~7.0~124.0CHC5, C8a
8H8/C8~7.60d~9.0~117.0CHC2, C6
8aC8a---~145.0CH3, H5, H6, H7
9-C(C H₃)₃~1.40s-~30.0CH₃C2, -C (CH₃)₃
10-C (CH₃)₃---~32.0C-C(CH ₃)₃

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent, concentration, and instrument.

Conclusion

The structural elucidation of organic molecules is a process of systematic evidence gathering. By employing a logical workflow that integrates 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, the complete and unambiguous assignment of this compound is readily achievable. The HMBC experiment, in particular, is critical for connecting the molecular fragments and confirming the overall topology. This comprehensive approach provides a robust, self-validating framework essential for the rigorous standards of pharmaceutical and chemical research, ensuring both structural integrity and scientific trustworthiness.

References

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • National Institutes of Health. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
  • MDPI. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 8-TECH-9 Two Dimensional NMR.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • NPTEL. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
  • National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • National Institutes of Health. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
  • Beilstein Journals. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Royal Society of Chemistry. (n.d.). Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c.
  • PubMed. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • National Institutes of Health. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.
  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co.
  • National Institutes of Health. (n.d.). 2-tert-Butylpyridine. PubChem.
  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.
  • PubChem. (n.d.). 2-Phenylimidazo[1,2-a]pyridine.
  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • EPFL. (n.d.). 2D NMR.
  • SpectraBase. (n.d.). 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts.
  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
  • Protein Data Bank. (n.d.). 2-Phenylimidazo[1,2-a]pyridine.

Sources

Scale-up synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Abstract

This document provides a comprehensive guide for the robust and scalable synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous marketed drugs, including Zolpidem and Alpidem.[3] This application note details a well-established cyclocondensation strategy, offering in-depth explanations for experimental choices, a detailed step-by-step protocol suitable for gram-scale production, and critical safety and handling information. The protocol emphasizes process control, reaction monitoring, and scalable purification techniques to ensure high yield and purity, meeting the rigorous standards of drug development professionals.

Introduction and Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridines is a focal point in organic chemistry due to their significant biological activities.[2][3] While numerous synthetic routes exist, including multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction[4][5], the most direct and reliable method for preparing 2-substituted imidazo[1,2-a]pyridines is the classic Tschitschibabin-type cyclocondensation.[2] This method involves the reaction of a 2-aminopyridine with an α-haloketone.

For the specific synthesis of this compound, this strategy offers several advantages for scale-up:

  • High Convergence: The two key fragments are combined in a single cyclization step.

  • Atom Economy: The reaction forms the bicyclic core with the loss of only two molecules of water and a hydrohalic acid.

  • Directness: It directly installs the desired tert-butyl group at the 2-position without requiring protecting groups or subsequent modifications.

The chosen α-haloketone for this synthesis is 1-bromo-3,3-dimethyl-2-butanone (also known as α-bromopinacolone). While effective, this reagent is a lachrymator and requires careful handling, a critical consideration for process safety at scale.[6] The following sections outline the reaction mechanism and a detailed protocol optimized for safety, efficiency, and scalability.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established two-stage mechanism: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

  • Initial Alkylation: The endocyclic, more nucleophilic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-bromoketone in an SN2 fashion, displacing the bromide ion to form an N-alkylated pyridinium salt intermediate.[7]

  • Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered hemiaminal intermediate. This intermediate subsequently dehydrates under the reaction conditions to yield the aromatic imidazo[1,2-a]pyridine product.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 2_aminopyridine 2-Aminopyridine pyridinium_salt Pyridinium Salt Intermediate 2_aminopyridine->pyridinium_salt 1. SN2 Attack alpha_bromoketone 1-Bromo-3,3-dimethyl-2-butanone alpha_bromoketone->pyridinium_salt hemiaminal Cyclized Hemiaminal pyridinium_salt->hemiaminal 2. Intramolecular Cyclization product This compound hemiaminal->product 3. Dehydration (-H2O)

Caption: Mechanism of this compound synthesis.

Scalable Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be performed in a well-ventilated fume hood or a walk-in hood suitable for process scale chemistry.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-Aminopyridine94.1258.8 g0.625 mol>99%
1-Bromo-3,3-dimethyl-2-butanone179.07107.5 g0.600 mol>97%
Sodium Bicarbonate (NaHCO₃)84.01105 g1.25 molReagent
Ethanol (EtOH)46.071.0 L-Anhydrous
Ethyl Acetate (EtOAc)88.111.5 L-Reagent
Hexanes-1.0 L-Reagent
Water (Deionized)18.022.0 L--
Anhydrous Sodium Sulfate (Na₂SO₄)142.0450 g-Granular

Equipment:

  • 2 L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Reflux condenser with gas outlet to a scrubber

  • Temperature probe

  • Heating mantle (or circulating bath for jacketed reactor)

  • 500 mL pressure-equalizing addition funnel

  • 4 L separatory funnel

  • Buchner funnel and filter flask (2 L)

  • Rotary evaporator

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L reactor with the overhead stirrer, reflux condenser, and temperature probe. Ensure all joints are properly sealed.

  • Reagent Charging: To the reactor, add 2-aminopyridine (58.8 g, 0.625 mol) and anhydrous ethanol (500 mL). Begin stirring to dissolve the solid.

  • Initiate Heating: Gently heat the mixture to a reflux temperature (approx. 78 °C). A clear, pale-yellow solution should be observed.

  • Controlled Addition of α-Bromoketone: In the addition funnel, dissolve 1-bromo-3,3-dimethyl-2-butanone (107.5 g, 0.600 mol) in anhydrous ethanol (250 mL). Once the reactor is at a stable reflux, add the bromoketone solution dropwise over 60-90 minutes.

    • Causality Note: The reaction is exothermic. A slow, controlled addition is crucial to maintain a manageable reflux and prevent dangerous temperature spikes. This also minimizes the formation of potential side products.

  • Reaction and Monitoring: After the addition is complete, continue to heat the reaction at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours.[8][9]

    • TLC System: 7:3 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • Expected Rf: Product Rf ≈ 0.4; 2-aminopyridine Rf ≈ 0.2. The reaction is complete when the 2-aminopyridine spot is significantly diminished.

  • Cooling and Solvent Removal: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate (1 L) and a solution of sodium bicarbonate (105 g) in water (1 L). Stir vigorously for 30 minutes.

    • Causality Note: The sodium bicarbonate solution neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, preventing potential charring and facilitating a clean extraction.

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (500 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (500 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Isolation of Crude Product: Concentrate the filtrate on a rotary evaporator to obtain the crude product as a solid.

Purification by Recrystallization

Recrystallization is a highly effective and scalable method for purifying the solid product.

  • Dissolution: Transfer the crude solid to a 2 L Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~300 mL) while swirling to dissolve the solid completely. The goal is to create a saturated solution at high temperature.

  • Crystallization: Slowly add deionized water (~150-200 mL) dropwise to the hot solution until it becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 1:1 ethanol/water. Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: ~85-95 g (82-91% based on the α-bromoketone).

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.[10]

TestSpecification
Appearance White to off-white crystalline solid
Melting Point 160–162 °C[11]
¹H NMR (400 MHz, CDCl₃)δ 8.20 (d, 1H), 7.61 (d, 1H), 7.40 (s, 1H), 7.24 (t, 1H), 6.90 (t, 1H), 1.41 (s, 9H)[12]
¹³C NMR (101 MHz, CDCl₃)δ 158.4, 144.8, 125.6, 124.6, 117.1, 113.2, 112.1, 32.4, 30.1[12]
Mass Spec (ESI) m/z: 175.12 (M+H)⁺
Purity (LC-MS/HPLC) >98%

Process Safety Considerations

  • 1-Bromo-3,3-dimethyl-2-butanone: This reagent is a lachrymator (causes tearing) and is corrosive. Always handle it in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene).[13]

  • Exothermic Reaction: The initial alkylation is exothermic. Ensure adequate cooling capacity and a controlled addition rate to prevent a thermal runaway.

  • Pressure: The reaction is conducted at atmospheric pressure. Ensure the system is not closed to prevent pressure buildup. The condenser outlet should be vented to a scrubber containing a sodium bicarbonate or sodium hydroxide solution to trap any evolved HBr.

Overall Synthesis Workflow

The entire process, from initial setup to final quality control, is summarized in the workflow diagram below.

Synthesis_Workflow reactor_setup 1. Reactor Setup (Flask, Stirrer, Condenser) charge_reagents 2. Charge Reagents (2-Aminopyridine, EtOH) reactor_setup->charge_reagents heat_reflux 3. Heat to Reflux (78 °C) charge_reagents->heat_reflux add_ketone 4. Add Bromoketone Solution (Slowly over 60-90 min) heat_reflux->add_ketone react_monitor 5. Reaction & Monitoring (Reflux 6-8h, TLC/LC-MS) add_ketone->react_monitor cooldown 6. Cool & Concentrate (Rotary Evaporator) react_monitor->cooldown workup 7. Aqueous Work-up (EtOAc, NaHCO3) cooldown->workup extraction 8. Extraction & Drying (Separate, Dry with Na2SO4) workup->extraction isolate_crude 9. Isolate Crude Product extraction->isolate_crude purify 10. Purification (Recrystallization from EtOH/H2O) isolate_crude->purify qc 11. Final QC Analysis (NMR, MS, MP, Purity) purify->qc final_product Final Product: This compound qc->final_product

Caption: Scalable workflow for this compound synthesis.

Conclusion

This application note presents a validated and scalable protocol for the synthesis of this compound. By selecting a direct cyclocondensation route and focusing on critical process parameters such as controlled reagent addition, reaction monitoring, and a scalable purification method, this guide enables researchers and drug development professionals to produce this important heterocyclic compound with high yield and purity. Adherence to the detailed safety protocols is essential for the successful and safe execution of this synthesis at scale.

References

  • Rentería-Gómez, M. A., Calderón-Rangel, D., Rodríguez-López, F., Corona-Díaz, A., & Gámez-Montaño, R. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
  • Doulain, P. E., & de Kanter, F. J. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
  • Gámez-Montaño, R., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 26(15), 4586. [Link]
  • Grishaev, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
  • Kaur, N. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 11(36), 22394-22425. [Link]
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01014. [Link]
  • Kaplánek, R., & Krchnak, V. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]
  • Grishaev, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
  • Marinova, M. V., & Shivachev, B. L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35293-35305. [Link]
  • da Silva, F. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 1-50. [Link]
  • Panda, G., & Kumar, K. (2014). Synthetic strategies of imidazo[1,2-a]pyridines: a review.
  • Varma, R. S., & Kumar, D. (2004). Organic Reactions in Ionic Liquids: Cyclocondensation of α-Bromoketones with 2-Aminopyridine. ChemInform, 35(20). [Link]
  • Gámez-Montaño, R., et al. (2021). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1296. [Link]
  • Kushwaha, N., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1469-1473. [Link]
  • Al-Ostath, A. I., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(5), 374-391. [Link]
  • Royal Society of Chemistry. (2011). Supporting Information: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. [Link]
  • Chauhan, S., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(12), 8569-8577. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-tert-butylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of this sterically hindered molecule. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and dependable route is the condensation reaction between a 2-aminopyridine and an α-haloketone. For the synthesis of this compound, this typically involves the reaction of 2-aminopyridine with 1-bromo-3,3-dimethyl-2-butanone, commonly known as bromopinacolone. This method is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Q2: I am observing very low or no yield of the desired product. What are the likely causes?

Low yields in this synthesis are a frequent challenge, often attributed to the steric hindrance imposed by the tert-butyl group. Several factors could be at play:

  • Insufficient Reaction Temperature: The bulky nature of the reactants may require higher temperatures to overcome the activation energy barrier.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring the solubility of both reactants and facilitating the reaction.

  • Suboptimal Reaction Time: The reaction may be slow due to steric hindrance and may not have reached completion.

  • Reagent Quality: Impurities in the 2-aminopyridine or bromopinacolone can interfere with the reaction.

  • Presence of Water: The reaction is sensitive to moisture, which can lead to side reactions and reduced yields.

Q3: My reaction is producing multiple byproducts. How can I improve the selectivity?

Side product formation is a common issue. Key strategies to enhance selectivity include:

  • Strict Stoichiometric Control: Ensure a precise 1:1 molar ratio of 2-aminopyridine and bromopinacolone. An excess of either reactant can lead to undesired pathways.

  • Use of a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base can help to neutralize the HBr formed during the reaction without competing with the 2-aminopyridine as a nucleophile.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their underlying causes, and step-by-step solutions to optimize your synthesis of this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows mostly unreacted starting materials.

  • The isolated yield of the final product is significantly lower than expected.

Causality Analysis:

The primary culprit for low yields in this specific synthesis is the steric bulk of the tert-butyl group on the α-haloketone (bromopinacolone). This steric hindrance slows down the rate of the initial SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-carbon of bromopinacolone.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Optimizing Reaction Conditions

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-aminopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, DMF, or acetonitrile) to the flask.

  • Reagent Addition: Add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary).

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used. For toluene, the product may precipitate upon cooling. For DMF, an aqueous work-up will be necessary.

Data Presentation: Solvent and Temperature Screening

SolventTemperature (°C)Typical Reaction Time (h)Observed Yield Range (%)
TolueneReflux (~110)24-4860-75
DMF10012-2465-80
AcetonitrileReflux (~82)48-7250-65

Note: These are typical ranges and may vary depending on the specific scale and purity of reagents.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

Symptoms:

  • The reaction mixture turns dark brown or black.

  • TLC analysis shows a complex mixture of products with significant streaking.

  • Isolation of the desired product is difficult.

Causality Analysis:

The formation of a tarry mixture is often due to polymerization of the starting materials or decomposition of the product at elevated temperatures. The HBr generated during the reaction can also catalyze these side reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for tar formation.

Experimental Protocol: Addition of a Non-Nucleophilic Base

  • Reaction Setup: Follow the setup as described in the previous protocol.

  • Base Addition: After adding the 2-aminopyridine and solvent, add a non-nucleophilic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (1.1 eq).

  • Reagent Addition: Proceed with the addition of bromopinacolone.

  • Heating and Monitoring: Heat the reaction and monitor as usual. The presence of the base should result in a cleaner reaction profile.

Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation or loss of product.

Causality Analysis:

The tert-butyl group increases the lipophilicity of the molecule, which can make it more soluble in organic solvents and potentially more challenging to crystallize. Incomplete reactions can also lead to a mixture of starting materials and product with similar polarities, complicating chromatographic separation.

Purification Strategy:

  • Aqueous Work-up: After the reaction, perform an aqueous work-up to remove any inorganic salts and highly polar impurities.

  • Solvent Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), gradually increasing the proportion of ethyl acetate.

    • Monitoring: Carefully monitor the fractions by TLC to identify the product.

  • Crystallization:

    • If the purified product is an oil, attempt crystallization from a suitable solvent system. A mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be effective. Dissolve the oil in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to stand, preferably at a low temperature, to induce crystallization.

Reaction Mechanism

The synthesis of this compound proceeds through a well-established mechanism:

G A 2-Aminopyridine C N-Alkylated Intermediate A->C SN2 Attack B Bromopinacolone B->C D Intramolecular Cyclization Intermediate C->D Intramolecular Nucleophilic Attack E Dehydration D->E Proton Transfer F This compound E->F Elimination of H2O

Technical Support Center: Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Tert-butylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of this valuable scaffold. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your synthetic strategy.

Introduction to the Synthesis

The synthesis of this compound is most commonly and efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This reaction involves the condensation of 2-aminopyridine, pivalaldehyde (2,2-dimethylpropanal), and tert-butyl isocyanide. While the GBB reaction is robust, its success is sensitive to various parameters, and deviations can lead to the formation of side products and reduced yields. This guide will focus on troubleshooting these issues.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound.

FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields are a common issue and can stem from several factors. Let's break down the likely culprits and their solutions.

Potential Cause 1: Incomplete Formation of the Schiff Base Intermediate

The first step of the GBB reaction is the formation of a Schiff base (imine) from 2-aminopyridine and pivalaldehyde. This equilibrium can be unfavorable, leading to a low concentration of the key intermediate.

  • Solution:

    • Dehydrating Agents: The use of a dehydrating agent can drive the equilibrium towards the Schiff base. Trimethyl orthoformate is an effective choice for this purpose.[3]

    • Lewis Acid Catalysis: A Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), can activate the aldehyde carbonyl group, accelerating the formation of the Schiff base.[4]

Potential Cause 2: Formation of a Stable, Unreactive Schiff Base

In some cases, the Schiff base intermediate can be isolated as a stable side product, particularly if the subsequent cyclization with the isocyanide is slow.

  • Solution:

    • Stoichiometry Adjustment: Using a slight excess of 2-aminopyridine (e.g., 1.2 equivalents) can help push the reaction towards the final product.

    • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed. However, be cautious, as excessive heat can lead to other side reactions.

Potential Cause 3: Competing Side Reactions

Several side reactions can compete with the desired GBB reaction, consuming starting materials and reducing the yield of your target compound. These are discussed in detail in the following sections.

FAQ 2: I've identified a significant side product in my reaction mixture. What could it be and how did it form?

The most common side products in the GBB synthesis of this compound are the result of reactions involving the solvent or unreacted intermediates.

Side Product 1: Methanol Adduct

If you are using methanol as a solvent, it can act as a nucleophile and add to the Schiff base intermediate, forming a hemiaminal ether. This is a dead-end product that sequesters the key intermediate.[5]

  • Identification: This side product will have a methoxy group and will lack the characteristic aromatic signals of the imidazo[1,2-a]pyridine ring system in its ¹H NMR spectrum.

  • Mechanism:

G Schiff_Base Schiff Base Intermediate Methanol_Adduct Methanol Adduct (Side Product) Schiff_Base->Methanol_Adduct Nucleophilic Attack Methanol Methanol (Solvent) Methanol->Methanol_Adduct

Caption: Formation of the methanol adduct side product.

  • Solution:

    • Solvent Choice: Switch to a less nucleophilic solvent. Dichloromethane (DCM), acetonitrile (MeCN), or toluene are excellent alternatives. Trifluoroethanol has also been shown to suppress the formation of such solvent-adducts.

Side Product 2: Ugi-type Byproducts

With aliphatic aldehydes like pivalaldehyde, there's a possibility of forming classic Ugi adducts, especially under certain conditions.[6]

  • Identification: Ugi products are bis-amides and will have a distinctly different NMR spectrum from the desired heterocyclic product.[7]

  • Mechanism: This occurs when the carboxylic acid (if present as a catalyst or impurity) or another nucleophile attacks the nitrilium ion intermediate before intramolecular cyclization can occur.

  • Solution:

    • Careful Catalyst Selection: Using a non-nucleophilic acid catalyst, such as Sc(OTf)₃, can minimize this side reaction.

    • Anhydrous Conditions: Ensure your reaction is free from water and other nucleophilic impurities.

FAQ 3: How can I effectively purify my this compound?

Purification is critical to obtaining a high-purity final product. The choice of method will depend on the nature of the impurities.

Purification Strategy 1: Acidic Wash

Unreacted 2-aminopyridine is a common impurity and, being basic, can be removed with an acidic wash.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M). The pyridinium salt of the unreacted 2-aminopyridine will partition into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Purification Strategy 2: Copper Sulfate Wash

If your product is sensitive to acid, a copper sulfate wash is a milder alternative for removing pyridine-based impurities.[8]

  • Protocol:

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a saturated aqueous solution of copper(II) sulfate (CuSO₄). The pyridine will form a water-soluble complex with the copper ions.

    • Separate the blue aqueous layer.

    • Wash the organic layer with water and brine, then dry and concentrate.

Purification Strategy 3: Silica Gel Column Chromatography

For removing non-basic impurities or for achieving very high purity, column chromatography is the method of choice.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is moderately polar and should elute before any highly polar impurities.

Quantitative Data: Impact of Reaction Conditions

The choice of catalyst and solvent has a profound impact on the yield of the GBB reaction. The following table summarizes typical yields under various conditions for the synthesis of imidazo[1,2-a]pyridines.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (5)Methanol150 (MW)0.595[10]
Yb(OTf)₃ (5)Methanol60887[4]
p-TsOH (10)MethanolRoom Temp692[11]
NH₄Cl (20)Ethanol60 (MW)0.589[12]
Acetic Acid (30 equiv)H₂O/DMSO252494[13]
NoneWater60886[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 equiv), pivalaldehyde (1.2 equiv), and your chosen solvent (e.g., methanol, 0.5 M).

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid monohydrate, 10 mol%).[11]

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and follow the purification protocol of your choice (acidic wash, copper sulfate wash, or directly proceed to column chromatography).

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Troubleshooting - Removal of Unreacted 2-Aminopyridine
  • After the reaction workup, dissolve the crude product in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, now free of 2-aminopyridine.

Mechanistic Insights

A clear understanding of the reaction mechanism is paramount for effective troubleshooting.

GBB_Mechanism cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway A 2-Aminopyridine + Pivalaldehyde B Schiff Base Intermediate A->B Condensation (-H₂O) D Nitrilium Ion Intermediate B->D Nucleophilic Attack C tert-Butyl Isocyanide C->D E Cyclized Intermediate D->E Intramolecular Cyclization F This compound E->F Proton Transfer & Aromatization G Schiff Base Intermediate I Methanol Adduct G->I Nucleophilic Attack H Methanol H->I

Caption: The main GBB reaction pathway and a common side reaction.

References

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • The Groebke-Blackburn-Bienaymé Reaction. PubMed.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC.
  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Ugi reaction. Wikipedia.
  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.
  • Synthetic Study of 5‐Hydroxymethylfurfural in Groebke‐Blackburn‐Bienaymé Reaction.
  • Tröger's Base Derivative-Catalyzed Ugi-Smiles Reaction Involving Aliphatic Aldehydes.
  • Ugi Reaction. Organic Chemistry Portal.
  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. SciELO México.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • Technical Support Center: Purification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • How to remove pyridine
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research.
  • Self-condens
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions.

Sources

Technical Support Center: Purification of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Tert-butylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Imidazo[1,2-a]pyridines are a significant class of N-heterocyclic compounds with a wide range of biological activities, making their efficient purification crucial for research and development.[1][2][3] This document will equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Issue 1: Poor Separation or Tailing/Streaking during Column Chromatography

Primary Cause: The basic nature of the pyridine nitrogen in the imidazo[1,2-a]pyridine scaffold leads to strong interactions with the acidic silica gel stationary phase. This can result in significant tailing or streaking of the compound spot on a TLC plate and poor separation during column chromatography.[4]

Solutions:

  • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to the eluent. Triethylamine (Et₃N) is commonly used at a concentration of 0.1-1%.[5] This competes with the basic nitrogen of your compound for the acidic sites on the silica, leading to improved peak shape and better separation.[4][5]

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for the purification of basic compounds.[4] Reversed-phase chromatography on a C18 column is another excellent option, as it is generally less prone to issues with basic compounds.[4]

Issue 2: Co-elution with Starting Materials or Byproducts

Primary Cause: The polarity of this compound may be very similar to that of unreacted starting materials (e.g., 2-aminopyridine derivatives) or reaction byproducts.

Solutions:

  • Solvent System Optimization: Meticulous optimization of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities.[6] A good starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on a column.[5]

  • Gradient Elution: Employing a gradient elution during column chromatography can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.

Issue 3: Low Recovery After Purification

Primary Cause: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, decomposition of the compound during purification, or issues with the chosen purification technique.

Solutions:

  • Deactivation of Silica Gel: If you suspect irreversible adsorption, you can "deactivate" the silica gel by pre-treating it with the mobile phase containing the basic modifier before packing the column.

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method that may lead to better recovery than chromatography.[7] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[7]

  • Acid-Base Extraction: An initial workup using acid-base extraction can be employed to separate the basic this compound from neutral or acidic impurities.[8] Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer, which can then be separated, basified, and back-extracted into an organic solvent.[8]

Issue 4: Compound Fails to Crystallize or "Oils Out"

Primary Cause: "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the solution is too concentrated or cooled too rapidly.[8][9] Impurities can also inhibit crystallization.[9]

Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.[8]

  • Solvent Adjustment: If oiling out persists, try using a different solvent or a two-solvent system.[8] In a two-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent, and then add a "poor" solvent dropwise until the solution becomes cloudy.[8]

  • Scratching or Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A common and effective starting point for TLC analysis is a mixture of ethyl acetate and hexanes.[5] Begin with a ratio of 20:80 or 30:70 (ethyl acetate:hexanes) and adjust the polarity based on the observed Rf value. For more polar derivatives, you may need to increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[5]

Q2: My compound is not UV-active. How can I visualize it on a TLC plate?

A2: If your this compound derivative is not UV-active, you can use alternative visualization techniques. Staining with iodine vapor is a common method. Place the dried TLC plate in a chamber containing a few crystals of iodine; organic compounds will appear as brown spots. Other stains, such as potassium permanganate or ceric ammonium molybdate, can also be effective depending on the functional groups present in your molecule.

Q3: How can I confirm the purity of my final product?

A3: The purity of your purified this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Q4: What are the typical impurities I might encounter?

A4: Common impurities can include unreacted starting materials, such as the corresponding 2-aminopyridine and the α-haloketone or its equivalent.[10][11] Side products from the cyclization reaction are also possible. The nature of these impurities will depend on the specific synthetic route employed.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Crude this compound

  • Solvents (e.g., Hexanes, Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Develop an appropriate solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. A common system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution progress using TLC.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent to elute your compound and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flasks, hot plate, and filtration apparatus

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[7][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, you can further cool the flask in an ice bath.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Chromatography of Imidazo[1,2-a]pyridine Derivatives
Compound TypeStationary PhaseMobile Phase (v/v)Reference
General Imidazo[1,2-a]pyridinesSilica GelHexane/Ethyl Acetate (gradient)[3]
Basic N-HeterocyclesSilica GelDichloromethane/Methanol/Ammonia[4]
Polar Imidazo[1,2-a]pyridinesC18 SilicaWater/Acetonitrile with Formic Acid[4]

Visualizations

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (Solvent Screening) Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography  Optimal  Solvent Recrystallization Recrystallization TLC_Analysis->Recrystallization  Suitable  Solvent Purity_Analysis Purity & Structure Confirmation (NMR, LC-MS) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Troubleshooting_Decision_Tree Start Poor Separation/ Tailing Observed Add_Base Add Basic Modifier (e.g., 0.1-1% Et3N) Start->Add_Base Basic Compound? Optimize_Solvent Optimize Solvent System (Gradient Elution) Start->Optimize_Solvent Similar Polarity? Change_Stationary_Phase Change Stationary Phase (Alumina or Reversed-Phase) Add_Base->Change_Stationary_Phase No Problem_Solved Problem Resolved Add_Base->Problem_Solved Yes Optimize_Solvent->Problem_Solved

Sources

Technical Support Center: Improving the Solubility of 2-Tert-butylimidazo[1,2-a]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-tert-butylimidazo[1,2-a]pyridine in biological assays. Our goal is to provide a logical, in-depth framework for systematically addressing and overcoming these issues, ensuring the integrity and reliability of your experimental data. The imidazopyridine scaffold is common in medicinal chemistry, and while some derivatives exhibit favorable solubility, others can be challenging.[1][2] This guide will walk you through a tiered approach, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A1: This is a common issue known as "precipitation upon dilution." Organic solvents like Dimethyl Sulfoxide (DMSO) can often dissolve compounds at high concentrations, but when this stock solution is introduced into an aqueous environment, the compound's poor aqueous solubility causes it to crash out of solution.[3] The final concentration of the organic solvent in your assay medium is critical; for many cell-based assays, it should be kept below 1%, and often as low as 0.1%, to avoid both compound precipitation and solvent-induced artifacts.[3][4]

Q2: What is the first and most straightforward troubleshooting step I should take?

A2: The simplest initial step is to optimize your stock solution concentration and the final concentration of the co-solvent (like DMSO) in your assay. Prepare a more concentrated stock solution of your compound in DMSO. This allows you to add a smaller volume to your assay to reach the desired final concentration of the compound, thereby keeping the final DMSO concentration to a minimum.[3] Always run a vehicle control with the same final concentration of DMSO to ensure the solvent itself is not affecting your assay results.[4]

Q3: Are there alternatives to DMSO that I can try?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol.[4][5] However, like DMSO, their final concentration must be carefully controlled to avoid cytotoxicity or other interferences.[4][6][7] The choice of solvent can sometimes be compound-specific, so empirical testing is necessary. It's crucial to establish the maximum tolerable concentration of any new solvent in your specific bioassay.[3]

Q4: How does pH affect the solubility of my compound?

A4: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated, making its solubility pH-dependent.[8][9] For weakly basic compounds, solubility is generally higher in acidic conditions and lower in neutral or basic conditions.[10] Understanding the pKa of your compound (the pH at which it is 50% ionized) can guide you in adjusting the pH of your assay buffer to improve solubility. However, any pH modification must be compatible with the biological system you are studying.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow for improving the solubility of this compound. It is structured in tiers, starting with the simplest and most common methods.

Tier 1: Co-solvent and pH Optimization

This should always be the first line of investigation due to its simplicity and cost-effectiveness.

Principle: This approach involves finding the right balance between a water-miscible organic solvent to dissolve the lipophilic compound and an aqueous buffer.[5][11] Additionally, adjusting the pH can increase the solubility of ionizable compounds.[10]

Experimental Protocol: Co-solvent Screening and Optimization

  • Prepare High-Concentration Stock Solutions: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Determine Maximum Tolerated Solvent Concentration: In your assay system (e.g., cells, enzymes), test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) without your compound. This is your vehicle control. Identify the highest concentration that does not produce undesirable effects.[4][12]

  • Test Compound Solubility: Prepare serial dilutions of your compound stock into the assay buffer, ensuring the final DMSO concentration does not exceed the predetermined maximum.

  • Visual and Quantitative Assessment: Visually inspect for precipitation (cloudiness) immediately after dilution and over the time course of your assay. If possible, quantify the soluble fraction by centrifuging the samples and measuring the concentration of the compound in the supernatant via HPLC-UV or a similar method.

Experimental Protocol: pH Adjustment

  • Determine Compound pKa: If not known, the pKa of this compound can be predicted using software or determined experimentally. The imidazo[1,2-a]pyridine core is basic.[9]

  • Prepare Buffers at Different pH Values: Prepare a set of biologically compatible buffers with pH values around the compound's pKa (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Test Solubility: Add your compound (from a minimal amount of DMSO stock) to each buffer and determine the solubility as described above.

  • Assay Compatibility Check: Ensure that the optimal pH for solubility is also compatible with your biological assay's performance and stability.

Data Summary Table for Tier 1:

StrategyVariables TestedOutcome MeasureGoal
Co-solvent Final DMSO % (0.1-1%)Visual precipitation, % compound in solutionHighest compound concentration with no precipitation and <1% DMSO
pH Adjustment Buffer pH (6.0-8.0)Visual precipitation, % compound in solutionpH that maximizes solubility while maintaining assay integrity

Workflow for Tier 1 Solubility Optimization

G cluster_0 Tier 1: Initial Optimization start Start: Compound Precipitation Observed stock Prepare High Concentration Stock (e.g., 50 mM in 100% DMSO) start->stock vehicle_control Determine Max Tolerated DMSO % in Assay (e.g., <0.5%) stock->vehicle_control test_solubility Test Compound Solubility at Various Dilutions below Max DMSO % vehicle_control->test_solubility precip_check Precipitation Still Occurs? test_solubility->precip_check ph_adjust Investigate pH Adjustment (if compound is ionizable) precip_check->ph_adjust Yes success Success: Compound Soluble Proceed with Assay precip_check->success No ph_sol_test Test Solubility in Buffers of Different pH ph_adjust->ph_sol_test ph_compat Is Optimal pH Compatible with Assay? ph_sol_test->ph_compat ph_compat->success Yes tier2 Proceed to Tier 2 ph_compat->tier2 No

Caption: Tier 1 Workflow: Co-solvent and pH optimization.

Tier 2: Employing Solubilizing Excipients - Cyclodextrins

If optimizing co-solvent and pH is insufficient, the use of solubilizing excipients should be explored. Cyclodextrins are a highly effective and widely used option.[13][14]

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[13][15]

Experimental Protocol: Cyclodextrin Formulation

  • Choose a Cyclodextrin: Start with HP-β-CD or SBE-β-CD.

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v) in your assay buffer.

  • Form the Complex:

    • Method A (Direct Dissolution): Add the solid this compound to the cyclodextrin solutions.

    • Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., methanol, ethanol). Add this solution to the aqueous cyclodextrin solution. Remove the organic solvent under a stream of nitrogen or using a rotary evaporator. This method can sometimes lead to better complex formation.

  • Determine Solubility: After stirring or sonicating the mixtures to facilitate complexation, centrifuge to pellet any undissolved compound. Measure the concentration of the compound in the supernatant.

  • Assay Compatibility: Crucially, test the cyclodextrin solutions (at the concentrations required for solubilization) in your assay without the compound to ensure they do not interfere with the results. While often benign, this must be verified.[7]

Data Summary Table for Tier 2:

ExcipientConcentration (w/v)Solubilization MethodAchieved Compound Conc.Assay Interference
HP-β-CD 1%, 5%, 10%Direct Dissolution(e.g., µM or µg/mL)(e.g., Yes/No, % change)
SBE-β-CD 1%, 5%, 10%Solvent Evaporation(e.g., µM or µg/mL)(e.g., Yes/No, % change)

Workflow for Tier 2 Solubility Enhancement

G cluster_1 Tier 2: Excipient-Based Solubilization start Start: Tier 1 Unsuccessful select_cd Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) start->select_cd prepare_cd_sol Prepare Aqueous CD Solutions (e.g., 1-10% w/v) select_cd->prepare_cd_sol form_complex Form Inclusion Complex (Direct Dissolution or Solvent Evap.) prepare_cd_sol->form_complex measure_sol Measure Compound Solubility in CD Solution form_complex->measure_sol vehicle_control Run Vehicle Control: Test CD solution alone in assay measure_sol->vehicle_control interference_check Interference Observed? vehicle_control->interference_check success Success: Compound Soluble No Interference Proceed with Assay interference_check->success No failure Consider Alternative Excipients or Advanced Formulation interference_check->failure Yes

Caption: Tier 2 Workflow: Using cyclodextrins for solubility.

Concluding Remarks

Successfully solubilizing a challenging compound like this compound for biological assays is an exercise in systematic, empirical investigation. By following a tiered approach—starting with simple co-solvent and pH optimization before moving to more advanced excipients like cyclodextrins—researchers can efficiently identify a method that maintains compound solubility without compromising data integrity. The paramount importance of appropriate vehicle controls at every step cannot be overstated, as this is the only way to ensure that any observed biological effects are due to the compound itself and not the formulation used to dissolve it.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Innovative Formulation Str
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Formulation Str
  • Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
  • Techniques to improve the solubility of poorly soluble drugs.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Co-solvents | Biochemical Assay Reagents.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glut
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • 5 Novel Techniques for Solubility Enhancement.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • 2-TERT-BUTYL-IMIDAZO[1,2-A]PYRIDINE | 406207-65-6.
  • 2-tert-Butylpyridine | C9H13N | CID 138630.
  • CAS 406207-65-6 this compound Chemical Report & D
  • Solubility enhancement techniques: A comprehensive review.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPD
  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • 2,6-DI-TERT-BUTYLPYRIDINE | 585-48-8.
  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • 2-tert-Butylpyridine (CAS 5944-41-2) - Chemical & Physical Properties by Cheméo.
  • 2-tert-Butylpyridine - the NIST WebBook.
  • 406207-65-6 | 2-(tert-Butyl)imidazo[1,2-a]pyridine.

Sources

Technical Support Center: C-3 Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-3 functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] However, the selective functionalization of its C-3 position, a key site for modulating biological activity, can be fraught with challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in the latest scientific literature. Our goal is to empower you with the knowledge to overcome experimental hurdles and accelerate your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the C-3 functionalization of imidazo[1,2-a]pyridines. Each entry provides a potential cause and a series of evidence-based solutions.

Issue 1: Poor Regioselectivity - Competing C-H Functionalization at Other Positions

Question: My reaction is producing a mixture of isomers, with functionalization occurring at positions other than C-3. How can I enhance C-3 selectivity?

Root Cause Analysis: The imidazo[1,2-a]pyridine ring system has multiple potentially reactive C-H bonds. The inherent electronic properties of the scaffold make the C-3 position the most nucleophilic and thus the most susceptible to electrophilic attack.[1][3] However, under certain conditions, particularly with transition-metal catalysis, functionalization at other positions (e.g., C-5, C-8) can compete.[4][5] The choice of catalyst, directing group, and reaction conditions plays a pivotal role in dictating the regiochemical outcome.

Solutions:

  • Leverage the Inherent Nucleophilicity of C-3: For electrophilic substitutions, ensure your reaction conditions favor this pathway. This often involves using a strong electrophile and avoiding conditions that might promote radical or metal-catalyzed pathways that have different regioselectivity.

  • Catalyst and Ligand Selection in Metal-Catalyzed Reactions: In transition-metal-catalyzed C-H functionalization, the regioselectivity is often controlled by the coordination of the metal to the heterocycle.

    • For C-3 arylation using copper catalysts, the choice of ligand can be critical. For instance, using a specific ligand might favor the formation of the C-3 functionalized product over others.[6][7]

    • Palladium-catalyzed reactions can be tuned to favor different positions. For example, a change in the base and additives can switch the selectivity from C-8 to C-3.[5]

  • Consider Metal-Free Alternatives: A growing number of metal-free methods for C-3 functionalization have been developed, which often rely on the intrinsic reactivity of the C-3 position and can offer excellent regioselectivity.[3][8] These methods can involve photoredox catalysis or the use of strong oxidants.[2][9][10]

Troubleshooting Workflow for Poor Regioselectivity

Start Poor Regioselectivity CheckReactionType Reaction Type? Start->CheckReactionType Electrophilic Electrophilic Substitution CheckReactionType->Electrophilic Electrophilic MetalCatalyzed Metal-Catalyzed CheckReactionType->MetalCatalyzed Metal-Catalyzed IncreaseElectrophilicity Increase Electrophile Strength Electrophilic->IncreaseElectrophilicity OptimizeLigand Optimize Ligand/Additives MetalCatalyzed->OptimizeLigand SwitchMetal Consider a Different Metal Catalyst MetalCatalyzed->SwitchMetal MetalFree Consider Metal-Free Conditions MetalCatalyzed->MetalFree End Improved C-3 Selectivity IncreaseElectrophilicity->End OptimizeLigand->End SwitchMetal->End MetalFree->End

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 2: Low or No Yield in C-3 Functionalization Reactions

Question: I am observing very low conversion of my starting material or complete recovery of it. What are the likely causes and how can I improve the yield?

Root Cause Analysis: Low yields can stem from a variety of factors, including inappropriate reaction conditions (temperature, solvent, atmosphere), catalyst deactivation, poor substrate reactivity, or the use of an unsuitable coupling partner. The electronic nature of the substituents on the imidazo[1,2-a]pyridine ring can significantly influence its reactivity.

Solutions:

  • Reaction Condition Optimization:

    • Temperature: Many C-H functionalization reactions require elevated temperatures to proceed efficiently. A temperature screening is often a good starting point for optimization.

    • Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the reaction outcome. For instance, in copper-catalyzed arylations, a polar aprotic solvent like DMF or DMSO is often effective.[6]

    • Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Conversely, some oxidative couplings require an oxidant, which can be molecular oxygen from the air.[11]

  • Catalyst and Reagent Stability:

    • Ensure the catalyst and any additives are of high purity and handled appropriately. Some catalysts are air- or moisture-sensitive.

    • For photoredox-catalyzed reactions, ensure the light source is of the correct wavelength and intensity for the chosen photocatalyst.[2][9]

  • Substrate Reactivity:

    • Electron-donating groups on the imidazo[1,2-a]pyridine ring generally increase its nucleophilicity and reactivity at the C-3 position.

    • Electron-withdrawing groups can decrease reactivity, potentially requiring more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

  • Choice of Coupling Partner: The nature of the coupling partner is crucial. For example, in arylations, aryl halides with electron-withdrawing groups are often more reactive. For radical reactions, a precursor that readily generates the desired radical is necessary.

Data-Driven Optimization of C-3 Arylation

ParameterCondition ACondition BCondition CYield (%)
Catalyst CuI (5 mol%)CuI (10 mol%)Pd(OAc)2 (5 mol%)
Ligand NoneL-proline (20 mol%)Xantphos (10 mol%)
Base K2CO3Cs2CO3K3PO4
Solvent TolueneDMSODioxane
Temperature 80 °C110 °C120 °C
Yield <10%75%85%

Table 1. Example of a systematic optimization of reaction conditions for C-3 arylation, demonstrating the impact of catalyst, ligand, base, solvent, and temperature on the product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for electrophilic C-3 functionalization of imidazo[1,2-a]pyridines?

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and therefore highly susceptible to electrophilic attack. The general mechanism involves the attack of the C-3 carbon on an electrophile to form a resonance-stabilized cationic intermediate (a Wheland-type intermediate). Subsequent deprotonation restores the aromaticity of the system and yields the C-3 functionalized product.

Mechanism of Electrophilic C-3 Functionalization

cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Imidazopyridine Imidazo[1,2-a]pyridine Intermediate Resonance-Stabilized Cationic Intermediate Imidazopyridine->Intermediate Attack at C-3 Electrophile E+ Electrophile->Intermediate Intermediate2 Resonance-Stabilized Cationic Intermediate Product C-3 Functionalized Product Intermediate2->Product Deprotonation Base Base Base->Product ProtonatedBase BH+

Caption: General mechanism for electrophilic C-3 functionalization.

Q2: Are there metal-free methods for C-3 functionalization?

Yes, there has been significant progress in developing metal-free C-3 functionalization methods to improve the sustainability of these transformations.[3] These methods often utilize:

  • Photoredox Catalysis: Visible light-induced reactions using organic dyes or other photosensitizers can generate radical intermediates that react at the C-3 position.[2][9][10] This approach has been successfully applied to alkylations, arylations, and carbonylations.

  • Strong Oxidants: Reagents like K2S2O8 can promote C-H functionalization under metal-free conditions.[12]

  • Multicomponent Reactions: Some multicomponent reactions proceed without a metal catalyst, offering a highly efficient way to build molecular complexity at the C-3 position in a single step.[1][8]

Q3: How do I choose between a metal-catalyzed and a metal-free approach?

The choice depends on several factors:

  • Substrate Scope and Functional Group Tolerance: Metal-catalyzed reactions, particularly those using palladium, often have a very broad substrate scope. However, some functional groups may not be compatible with the reaction conditions. Metal-free methods, especially photoredox catalysis, are known for their mild conditions and excellent functional group tolerance.

  • Cost and Sustainability: Metal-free methods are generally more cost-effective and environmentally friendly as they avoid the use of expensive and potentially toxic heavy metals.

  • Desired Transformation: Certain transformations may be more readily achieved with one approach over the other. For example, direct arylation with aryl halides is well-established using copper or palladium catalysis.[6][7]

Q4: Can I functionalize the C-3 position with a carbon-based functional group?

Absolutely. A wide variety of carbon-carbon bond-forming reactions at the C-3 position have been developed, including:

  • Arylation: The introduction of aryl groups is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids.[6][7] Visible light-mediated methods using diazonium salts are also available.[2]

  • Alkylation: C-3 alkylation can be achieved through Friedel-Crafts type reactions, radical alkylations, or multicomponent reactions.[13]

  • Carbonylation: The introduction of a carbonyl group at C-3 can be accomplished using photoredox catalysis with nitrones as the carbonyl source.[10]

  • Formylation: C-3 formylation can be achieved using visible light catalysis with tetramethylethylenediamine (TMEDA) as the formyl source.[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines

This protocol is adapted from a general procedure for the copper(I)-catalyzed C-3 arylation of imidazo[1,2-a]pyridines with aryl iodides.[6][7]

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction tube, add the imidazo[1,2-a]pyridine, aryl iodide, CuI, L-proline, and Cs2CO3.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-3 arylated imidazo[1,2-a]pyridine.

Protocol 2: Visible Light-Promoted C-3 Sulfenylation of Imidazo[1,2-a]pyridines

This protocol is based on a visible light-induced, rose bengal-catalyzed C-3 sulfenylation with thiols.[9]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Thiol (1.5 equiv)

  • Rose Bengal (2 mol%)

  • Acetonitrile (MeCN)

  • Blue LEDs

Procedure:

  • In a reaction vial, dissolve the imidazo[1,2-a]pyridine and Rose Bengal in acetonitrile.

  • Add the thiol to the solution.

  • Seal the vial and place it in a photoreactor equipped with blue LEDs.

  • Irradiate the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the C-3 sulfenylated product.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond form
  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. SpringerLink. [Link]
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. [Link]
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines.
  • The C3 carbonylation of imidazo[1,2‐a]pyridines.
  • Examples of C3 functionalization of imidazo[1,2-a]pyridines.
  • Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • C3‐Functionalization of Imidazo[1,2‐a]pyridines.
  • Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations.
  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids.
  • Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions.
  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)
  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed. [Link]
  • A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization.

Sources

Technical Support Center: Optimizing the Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this powerful multicomponent reaction. Here, we provide in-depth, field-proven insights and practical solutions to enhance the efficiency and success of your GBB reactions.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can lead to unsatisfactory yields in the GBB reaction. Each question is followed by a detailed explanation of the underlying causes and actionable steps for improvement.

Q1: My GBB reaction is not proceeding to completion or showing a low conversion rate. What are the primary factors to investigate?

A1: Low conversion in a GBB reaction can stem from several factors, primarily related to catalyst activity, reaction conditions, and the nature of your substrates.

1. Catalyst Selection and Activity: The GBB reaction is typically acid-catalyzed. The choice and concentration of the catalyst are critical.

  • Lewis vs. Brønsted Acids: Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), perchloric acid, acetic acid) are effective.[1][2][3] Scandium triflate (Sc(OTf)₃) is a frequently used and highly effective catalyst.[4] However, for certain substrates or for DNA-encoded libraries, milder acids like acetic acid may be optimal to prevent degradation of sensitive functionalities.[1][5]

  • Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction. Typically, catalyst loading ranges from 5 to 20 mol%. It is advisable to start with a proven catalyst like Sc(OTf)₃ at 10 mol% and optimize from there.[2]

  • Catalyst Deactivation: Moisture can deactivate certain Lewis acid catalysts. Ensure anhydrous conditions if you are using a moisture-sensitive catalyst.

2. Solvent Choice: The solvent plays a more complex role than just dissolving the reactants; it can act as a cocatalyst.[6][7][8][9]

  • Protic Solvents are Often Superior: Alcohols, particularly methanol and ethanol, are frequently the solvents of choice.[7][8][9] Kinetic and computational studies have shown that methanol can act as a cocatalyst, accelerating key steps in the reaction mechanism.[6][7][8][9] In many cases, reactions that fail in aprotic solvents like toluene or dichloromethane proceed smoothly in methanol.[8]

  • High-Boiling Point Solvents for Difficult Substrates: For less reactive substrates, higher temperatures may be necessary. In such cases, high-boiling point polar solvents like ethylene glycol can be beneficial, especially when used with a catalyst like Sc(OTf)₃.[1]

3. Reaction Temperature and Time:

  • Temperature Optimization: While many GBB reactions proceed at room temperature, others require heating.[10] Microwave irradiation can also be employed to accelerate the reaction, often leading to higher yields in shorter times.[2][11] However, for sensitive substrates, elevated temperatures can lead to degradation and the formation of byproducts.[5]

  • Reaction Monitoring: It is crucial to monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Premature work-up can result in low yields due to incomplete conversion.

4. Substrate Reactivity:

  • Aldehyde Component: Electron-poor aldehydes generally give higher yields.[12] Aliphatic aldehydes can sometimes show lower reactivity or lead to side reactions compared to aromatic and heteroaromatic aldehydes.[1][2]

  • Amidine Component: The nucleophilicity of the amidine is important. Electron-withdrawing groups on the amidine can decrease its reactivity and lead to lower yields.[3] For instance, 2-aminopyrazines have been observed to give lower yields than 2-aminopyridines due to reduced nucleophilicity.[2]

  • Isocyanide Component: While a wide range of isocyanides are tolerated, sterically hindered isocyanides might react slower.[5]

Experimental Workflow for Troubleshooting Low Conversion:

GBB_Troubleshooting_Low_Conversion start Low Conversion Observed catalyst Step 1: Catalyst Optimization - Screen Sc(OTf)₃, p-TsOH, AcOH - Vary catalyst loading (5-20 mol%) start->catalyst solvent Step 2: Solvent Screening - Compare MeOH, EtOH, HFIP - Ensure anhydrous conditions catalyst->solvent temp Step 3: Temperature & Time - Run at RT, 60°C, and reflux - Monitor reaction progress solvent->temp substrates Step 4: Substrate Concentration - Increase concentration of reactants temp->substrates end Improved Yield substrates->end

Caption: A stepwise approach to troubleshooting low conversion in the GBB reaction.

Q2: I am observing significant side product formation. How can I improve the selectivity of my GBB reaction?

A2: The formation of side products is a common issue that can significantly lower the yield of the desired GBB product. Understanding the potential side reactions is key to mitigating them.

1. Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, the formation of classic Ugi adducts can be a competing reaction.[1][2]

2. Role of Water and Dehydrating Agents: The first step of the GBB reaction is the formation of an imine from the aldehyde and the amidine, which releases a molecule of water. The presence of excess water can shift the equilibrium back towards the starting materials, hindering the reaction.

  • Use of Dehydrating Agents: The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by sequestering the water formed during imine formation.[12]

3. Solvent-Related Side Reactions: As established, the solvent is not always an innocent bystander. In protic solvents like methanol, solvent molecules can add to reactive intermediates, potentially leading to byproducts.[8] While this is often a reversible process, in some cases it can lead to undesired pathways.

4. Purity of Starting Materials:

  • Isocyanide Quality: Isocyanides can be unstable and may degrade over time, leading to impurities that can participate in side reactions. It is advisable to use freshly prepared or purified isocyanides.

  • Aldehyde Oxidation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acids. The presence of carboxylic acids can interfere with the reaction, especially if they react with the amidine.

Optimization Table for Improving Selectivity:

ParameterRecommended ActionRationale
Water Scavenging Add trimethyl orthoformate (1.5-2.0 equiv.)Removes water generated during imine formation, driving the equilibrium towards the product.[12]
Catalyst Choice Use a milder catalyst (e.g., AcOH) for sensitive substrates.Harsher acids can sometimes promote side reactions or degradation.[5]
Temperature Control Run the reaction at the lowest effective temperature.Higher temperatures can accelerate side reactions and decomposition.
Starting Material Purity Use freshly purified aldehydes and isocyanides.Impurities can lead to a complex reaction mixture and lower yields of the desired product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the GBB reaction, offering a deeper understanding of its mechanism and applications.

Q3: What is the generally accepted mechanism for the Groebke–Blackburn–Bienaymé reaction?

A3: The GBB reaction is a three-component reaction that proceeds through a sequence of steps to form fused 3-aminoimidazoles.[13] The currently accepted mechanism is as follows:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the amidine (e.g., 2-aminopyridine) to form a Schiff base (imine) and water.[8]

  • Nitrilium Ion Formation: The isocyanide then undergoes an α-addition to the imine, forming a nitrilium intermediate. This step is a non-concerted [4+1] cycloaddition.[11][13]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the amidine ring attacks the electrophilic nitrilium ion in an intramolecular fashion.

  • Tautomerization/Aromatization: The final step involves a tautomerization or a proton transfer to restore aromaticity, yielding the stable fused 3-aminoimidazole product.

GBB_Mechanism cluster_start Starting Materials Amidine Amidine Imine Imine Formation (+ H₂O) Amidine->Imine + Acid Catalyst Aldehyde Aldehyde Aldehyde->Imine + Acid Catalyst Isocyanide Isocyanide Nitrilium Nitrilium Ion Formation Isocyanide->Nitrilium Imine->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Product Fused 3-Aminoimidazole (GBB Product) Cyclization->Product Tautomerization

Caption: The mechanistic pathway of the Groebke–Blackburn–Bienaymé reaction.

Q4: Which catalysts are most effective for the GBB reaction, and how do I choose the right one?

A4: A wide variety of catalysts have been reported for the GBB reaction, with the choice depending on the specific substrates and desired reaction conditions.[1][2][3]

Table of Common GBB Reaction Catalysts:

Catalyst ClassExamplesTypical LoadingKey Characteristics
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, InCl₃, BiCl₃5-10 mol%Generally highly effective and versatile. Sc(OTf)₃ is a benchmark catalyst.[4] Gd(OTf)₃ is a cheaper and effective alternative.[2][11]
Brønsted Acids p-TsOH, HClO₄, TFA, Acetic Acid (AcOH)10-30 mol%Often cost-effective and efficient.[8] Acetic acid is particularly useful for reactions with sensitive substrates, such as in DNA-encoded library synthesis.[1][5]
Heterogeneous Catalysts Solid-supported acids, MgO micro-rodsVariesOffer the advantage of easy separation and potential for recycling.[14]
Biocatalysts Lipases (e.g., Candida antarctica lipase B)VariesAn emerging green alternative, enabling the reaction under mild conditions.[3]

Selection Criteria:

  • For general-purpose, high-throughput screening: Sc(OTf)₃ is often the catalyst of choice due to its broad applicability and high efficiency.[4]

  • For cost-effective, large-scale synthesis: Brønsted acids like p-TsOH or cheaper Lewis acids like Gd(OTf)₃ are excellent options.[2][11]

  • For substrates with acid-sensitive functional groups: Milder acids like acetic acid or even biocatalysts should be considered.[3][5]

  • For green chemistry applications: Heterogeneous catalysts or biocatalysts are preferred to simplify purification and minimize waste.[3][14]

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
  • Longo, V. M., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
  • Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4649–4653. [Link]
  • Longo, V. M., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
  • Shaikh, I. R., et al. (2018). Solvent- and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. ACS Omega, 3(5), 5533–5543. [Link]
  • de la Torre, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
  • Santos, M. S., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
  • Chernyshev, V. M., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1785–1793. [Link]
  • Various Authors. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating.
  • Various Authors. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery.
  • Various Authors. (2018). Optimization of the cyclization reaction conditions.
  • Various Authors. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism.
  • Various Authors. (n.d.). The isocyanide in the Groebke–Blackburn–Bienaymé reaction is trapped by...

Sources

Technical Support Center: 2-Tert-butylimidazo[1,2-a]pyridine Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-tert-butylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. By understanding its stability profile, you can ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound belongs to the broader class of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including marketed drugs like Zolpidem and Alpidem.[1][2][3] The stability of this heterocyclic system is paramount for its handling, storage, and application in drug discovery and development. This guide provides a comprehensive overview of its stability under various stress conditions and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing degradation in an acidic aqueous solution. What is the likely cause?

A1: The imidazo[1,2-a]pyridine core is susceptible to acid-catalyzed hydrolysis. This is a known degradation pathway for compounds containing this scaffold.[4] The acidic conditions can promote the cleavage of the imidazole ring.

  • Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated under acidic conditions, which can activate the molecule towards nucleophilic attack by water. This can lead to the opening of the imidazole ring. While specific studies on this compound are not extensively documented, forced degradation studies on zolpidem, which contains the same core structure, have shown significant degradation under acidic conditions.[4]

Q2: I have observed degradation of my compound in a basic solution. What is the degradation mechanism?

A2: Similar to acidic conditions, the imidazo[1,2-a]pyridine scaffold can also be susceptible to base-catalyzed hydrolysis. Studies on zolpidem have demonstrated degradation in the presence of a base, leading to the formation of specific degradation products.[5][6]

  • Causality: Under basic conditions, hydroxide ions can act as nucleophiles, attacking susceptible positions on the imidazo[1,2-a]pyridine ring. This can initiate a cascade of reactions leading to ring cleavage. For instance, in the case of zolpidem, base hydrolysis has been shown to yield a carboxylic acid derivative, referred to as "zolpacid".[4][5] This suggests a hydrolytic cleavage of a side chain attached to the imidazole ring, a pathway that could be relevant to derivatives of this compound depending on their substitution pattern.

Q3: My compound appears to be degrading upon exposure to light. Is this expected?

A3: Yes, photolytic degradation is a known instability for the imidazo[1,2-a]pyridine scaffold. Forced degradation studies on zolpidem have shown significant degradation upon exposure to light, resulting in the formation of several degradants.[4]

  • Causality: The aromatic and heterocyclic nature of the imidazo[1,2-a]pyridine system allows it to absorb UV and sometimes visible light. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and susceptible to photo-oxidation or rearrangement reactions. The degradation products can be complex and may include oxidized species or products of ring cleavage.

Q4: What is the expected thermal stability of this compound?

A4: While specific data for this compound is limited, imidazo[1,2-a]pyridine derivatives are generally considered to have good thermal stability.[7] However, prolonged exposure to high temperatures can lead to decomposition.

  • Causality: Thermal degradation typically involves the breaking of the weakest bonds in the molecule at elevated temperatures. For the imidazo[1,2-a]pyridine core, this would likely involve the cleavage of the fused ring system or the loss of substituents. The bulky tert-butyl group may influence the thermal stability, but without specific experimental data, this is speculative.

Q5: Is this compound susceptible to oxidation?

A5: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, although it is generally considered to be relatively stable under mild oxidative conditions.[4]

  • Causality: Oxidizing agents can attack the electron-rich regions of the heterocyclic rings. The nitrogen and carbon atoms of the imidazole and pyridine rings can be oxidized. Forced degradation studies on zolpidem showed the formation of an "oxozolpidem" degradant, indicating that oxidation of the imidazo[1,2-a]pyridine core is possible under certain conditions.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a sample dissolved in an acidic mobile phase. Acid-catalyzed hydrolysis of the imidazo[1,2-a]pyridine ring.- Neutralize the sample before analysis.- Use a mobile phase with a pH closer to neutral.- Perform a time-course study to monitor the degradation.
Loss of compound purity in a sample stored in a clear vial on the lab bench. Photolytic degradation due to exposure to ambient light.- Store the compound in amber vials or protect from light with aluminum foil.- Store samples in a dark place, such as a drawer or refrigerator.
Formation of a new impurity in a reaction mixture run at elevated temperatures. Thermal degradation of the this compound.- Attempt the reaction at a lower temperature.- Reduce the reaction time.- Run a control experiment with the starting material under the same thermal conditions to confirm degradation.
Degradation observed when using an oxidizing reagent in a synthesis step. Oxidative degradation of the imidazo[1,2-a]pyridine core.- Use a milder oxidizing agent.- Protect the imidazo[1,2-a]pyridine core if possible.- Carefully control the stoichiometry of the oxidizing agent.

Potential Degradation Pathways

Based on forced degradation studies of zolpidem, a structurally related compound, the following degradation pathways for the imidazo[1,2-a]pyridine core can be proposed.[4]

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photolytic Photolytic Degradation cluster_oxidative Oxidative Degradation IP Imidazo[1,2-a]pyridine Core Acid Acidic Hydrolysis (e.g., HCl) IP->Acid Base Basic Hydrolysis (e.g., NaOH) IP->Base Hydrolysis_Product Ring-Opened Products (e.g., substituted aminopyridine derivatives) Acid->Hydrolysis_Product Base->Hydrolysis_Product IP2 Imidazo[1,2-a]pyridine Core Light Light Exposure (UV/Visible) IP2->Light Photo_Products Complex mixture of degradants (e.g., oxidized species, rearranged products) Light->Photo_Products IP3 Imidazo[1,2-a]pyridine Core Oxidant Oxidizing Agent (e.g., H2O2) IP3->Oxidant Oxo_Product Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Oxidant->Oxo_Product

Caption: Proposed degradation pathways for the imidazo[1,2-a]pyridine core.

Summary of Known Degradation Products of Zolpidem

The following table summarizes the degradation products of zolpidem identified in forced degradation studies, which can serve as a reference for potential degradants of other imidazo[1,2-a]pyridine derivatives.[4]

Degradant Name Formation Condition Potential Degradation Pathway
ZolpacidAcidic and Basic HydrolysisHydrolysis of the acetamide side chain to a carboxylic acid.
OxozolpidemPhotolytic, Acidic, and Basic HydrolysisOxidation of the imidazo[1,2-a]pyridine ring system.
ZolpaldehydePhotolytic DegradationOxidative cleavage of the acetamide side chain.
ZolpyridinePhotolytic DegradationCleavage of the imidazole portion of the ring system.

Experimental Protocol: Preliminary Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber (optional)

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, the solutions can be heated to 60°C.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature and analyze by HPLC at various time points.

    • If no degradation is observed, the solutions can be heated to 60°C.

    • Neutralize the samples with an equivalent amount of acid before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and analyze by HPLC at various time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).

    • Dissolve a portion of the sample at different time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette or a clear glass vial to a light source (e.g., a photostability chamber or direct sunlight).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate the parent compound from any potential degradation products.

    • Monitor the percentage of the parent compound remaining and the formation of new peaks over time.

This preliminary study will provide valuable insights into the stability profile of this compound and help in designing more robust experiments and handling procedures.

References

  • Maleševic, M., et al. (2015). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Journal of the Serbian Chemical Society, 80(10), 1289-1301.
  • Pushpalatha, P., et al. (2013). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
  • ACG Publications. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC.
  • Scientific Research Publishing. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Zolpidem Tartrate in Bulk and Pharmaceutical Dosage Form. American Journal of Analytical Chemistry, 4, 353-361.
  • Journal of Chemical and Pharmaceutical Research. Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products.
  • ResearchGate. Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic.
  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4).
  • PubMed. (2025). Oxidative Esterification via Cleavage of C(sp2)
  • ResearchGate. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).
  • PubMed. (1988). Clinical studies with the new anxiolytic alpidem in anxious patients: an overview of the European experiences. Pharmacology, Biochemistry, and Behavior, 29(4), 803-806.
  • PubMed. (1991). Repeated treatment with alpidem, a new anxiolytic, does not induce tolerance or physical dependence. The Journal of Pharmacology and Experimental Therapeutics, 257(2), 646-655.
  • National Center for Biotechnology Information. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(10), 820-824.
  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 576-602.
  • ResearchGate. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Royal Society of Chemistry. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(18), 3821-3825.
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38015-38025.
  • Wikipedia. Alpidem.
  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • National Center for Biotechnology Information. (2021). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. International Journal of Molecular Sciences, 22(16), 8758.
  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6296.
  • National Center for Biotechnology Information. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1031-1036.
  • ResearchGate. Thermal and Microwave-Assisted Rapid Syntheses of Substituted Imidazo[1,2-a]pyridines Under Solvent- and Catalyst-Free Conditions.
  • Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(31), 13866-13885.
  • ResearchGate. Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory.
  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38015-38025.
  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35211-35226.
  • PubMed. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are prevalent in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2][3][4][5] This guide offers practical, field-proven insights to overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting any product, or the yield of my imidazo[1,2-a]pyridine is very low. What are the potential causes and solutions?

Answer: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: The purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde, ketone), is paramount. Impurities can lead to side reactions or inhibit the desired transformation.

    • Recommendation: Use freshly purified reagents. 2-Aminopyridines can be purified by recrystallization or sublimation. Carbonyl compounds should be checked for purity by NMR or GC-MS and purified by distillation or chromatography if necessary.

  • Catalyst Activity: If your reaction employs a catalyst (e.g., copper, iodine, acid), its activity is crucial.[6][7][8]

    • Recommendation: For solid catalysts, ensure they have been stored under appropriate conditions (e.g., desiccated) to prevent deactivation. Consider using a fresh batch of catalyst. Some reactions can also proceed without a catalyst under specific conditions.[1]

  • Reaction Temperature: Temperature is a critical parameter that can significantly influence the reaction rate and the formation of byproducts.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be aware that excessive heat can lead to decomposition or the formation of undesired side products. Optimization of the reaction temperature is often necessary.[7] For instance, some solvent-free reactions proceed efficiently at a modest 60°C.[1]

  • Solvent Choice: The solvent can have a profound effect on the reaction outcome by influencing reagent solubility, reaction rate, and equilibrium position.[9]

    • Recommendation: Polar protic solvents like ethanol or methanol are often effective.[9] In some cases, aprotic solvents like DMF or acetonitrile may be superior.[7] For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, alcohols have been shown to act as cocatalysts.[9] Green solvents like eucalyptol are also emerging as sustainable alternatives.[10]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[11]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products in imidazo[1,2-a]pyridine synthesis is a common challenge. The nature of the side products depends on the specific synthetic route employed.

  • For Condensations with α-Haloketones:

    • Side Reaction: Self-condensation of the α-haloketone or reaction of the 2-aminopyridine with two molecules of the ketone.

    • Causality: This is often favored by high temperatures or prolonged reaction times.

    • Recommendation:

      • Slowly add the α-haloketone to the solution of 2-aminopyridine to maintain a low concentration of the ketone.

      • Optimize the reaction temperature and time to favor the desired cyclization.

  • For Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé Reaction):

    • Side Reaction: Formation of Ugi-type adducts.[12]

    • Causality: This can occur with certain aliphatic aldehydes.[12] The reaction mechanism involves a complex series of equilibria, and shifting these equilibria can lead to different products.

    • Recommendation:

      • Careful selection of the aldehyde component is crucial. Aromatic and heteroaromatic aldehydes are generally well-tolerated.[12][13]

      • The choice of catalyst and solvent can influence the product distribution. Lewis acids like Sc(OTf)₃ are commonly used to promote the desired cyclization.[12][14]

Experimental Workflow: A Generalized Protocol

Below is a generalized, step-by-step protocol for a common method of imidazo[1,2-a]pyridine synthesis: the condensation of a 2-aminopyridine with an α-bromoketone.

Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol, 1.0 eq).

    • Dissolve the 2-aminopyridine in a suitable solvent (e.g., ethanol, 10 mL).

    • Add sodium bicarbonate (2.0 mmol, 2.0 eq) to the solution.

  • Reagent Addition:

    • In a separate vial, dissolve α-bromoacetophenone (1.0 mmol, 1.0 eq) in a minimal amount of the same solvent.

    • Add the α-bromoacetophenone solution dropwise to the stirring solution of 2-aminopyridine at room temperature over 10-15 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.[15][16]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.

reaction_mechanism Mechanism of Imidazo[1,2-a]pyridine Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-alkylation N-Alkylation Intermediate 2-Aminopyridine->N-alkylation Nucleophilic Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylation Cyclization Cyclization Intermediate N-alkylation->Cyclization Intramolecular Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine Dehydration

Caption: Mechanism of Imidazo[1,2-a]pyridine Formation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues during synthesis.

troubleshooting_workflow Troubleshooting Workflow start Low/No Yield or Side Products check_reagents Verify Reagent Purity start->check_reagents check_catalyst Check Catalyst Activity check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent Temp Optimized monitor_reaction Monitor Reaction Progress optimize_solvent->monitor_reaction Solvent Optimized purification Review Purification Strategy monitor_reaction->purification Reaction Complete

Caption: Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for this synthesis?

A1: Yes, several one-pot procedures are available and are often preferred for their efficiency.[1][17] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, are excellent examples of one-pot syntheses that combine three or more starting materials to form the imidazo[1,2-a]pyridine core in a single step.[10][14][18]

Q2: What is the role of a base in the reaction between 2-aminopyridine and an α-haloketone?

A2: A base, such as sodium bicarbonate or potassium carbonate, is typically used to neutralize the hydrogen halide (e.g., HBr) that is formed during the initial N-alkylation and subsequent cyclization steps. This prevents the protonation of the 2-aminopyridine, which would render it non-nucleophilic, and drives the reaction towards the product.

Q3: Are there any "green" or environmentally friendly methods for this synthesis?

A3: Yes, there is a growing interest in developing greener synthetic routes. This includes the use of water as a solvent, catalyst-free conditions, and the use of environmentally benign catalysts like molecular iodine.[11][19][20] Additionally, methods utilizing microwave irradiation can reduce reaction times and energy consumption.[21]

Q4: How do electron-donating or electron-withdrawing groups on the 2-aminopyridine affect the reaction?

A4: The electronic nature of the substituents on the 2-aminopyridine ring can significantly impact the reaction rate and yield.

  • Electron-donating groups generally increase the nucleophilicity of the ring nitrogen, which can accelerate the initial N-alkylation step and often leads to higher yields.

  • Electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, which can slow down the reaction.[21][22] In such cases, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary.

Q5: What are some common applications of imidazo[1,2-a]pyridines?

A5: Imidazo[1,2-a]pyridines are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[5][23][24][25] They are also used in materials science for applications such as organic light-emitting diodes (OLEDs).[17]

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.
  • Optimization of reaction condition for the formation of imidazo pyridine. [a] - ResearchGate.
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - NIH.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity | Journal of Medicinal Chemistry - ACS Publications.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate.
  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives - ResearchGate.
  • Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction - Beilstein Journals.
  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH.
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - ResearchGate.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.

Sources

Technical Support Center: Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming challenges in the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize transition-metal-catalyzed reactions to construct this important heterocyclic scaffold. Catalyst poisoning is a frequent and often frustrating issue that can lead to low yields, stalled reactions, and inconsistent results.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental failures, offer robust troubleshooting strategies, and provide validated protocols to help you prevent catalyst deactivation and optimize your synthetic routes.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific, observable problems you may encounter during the synthesis of imidazo[1,2-a]pyridines and connects them to catalyst poisoning as a potential root cause.

Issue 1: My reaction is sluggish or has completely stalled, and I see a black precipitate.

Question: I'm running a palladium-catalyzed C-N cross-coupling to form an imidazo[1,2-a]pyridine. The reaction started, but now it has stopped, and a fine black powder has appeared. What is happening, and how can I fix it?

Answer: The black precipitate you are observing is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[1] Its formation is a clear visual indicator of catalyst deactivation, where the active, soluble Pd(0) species has been compromised.[2]

  • Causality: This decomposition is often triggered by:

    • Presence of Oxygen: Trace oxygen in the reaction vessel can oxidize the active Pd(0) catalyst or, more commonly, degrade the supporting phosphine ligands, leaving the palladium center unprotected and prone to aggregation.[3][4]

    • High Temperatures: While necessary for some reactions, excessive heat can accelerate catalyst decomposition pathways.[1]

    • Impurities: Certain impurities can destabilize the catalytic complex, leading to the precipitation of palladium metal.[1]

  • Troubleshooting Actions:

    • Ensure a Scrupulously Inert Atmosphere: The foundation of a successful cross-coupling reaction is the exclusion of oxygen. Use standard Schlenk line or glovebox techniques. All solvents and liquid reagents must be thoroughly degassed before use.[3]

    • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like S-PHOS) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable complexes with palladium, protecting it from aggregation and resisting degradation.[3][5]

    • Optimize Temperature: Screen reaction temperatures carefully. It is possible that a lower temperature over a longer period may provide a better overall yield by preserving the catalyst's lifespan.

Issue 2: My reaction yield is consistently low, even though my starting materials are consumed.

Question: My TLC analysis shows the consumption of the 2-aminopyridine starting material, but the yield of the desired imidazo[1,2-a]pyridine is poor. What could be the cause?

Answer: This scenario suggests that while the catalyst is active, its efficiency is being hampered, or it is being diverted into non-productive pathways. In the context of imidazo[1,2-a]pyridine synthesis, the culprit is often the reactants or products themselves.

  • Causality:

    • Substrate/Product Inhibition: Nitrogen-containing heterocycles, such as your 2-aminopyridine starting material and the imidazo[1,2-a]pyridine product, possess lone pairs of electrons on their nitrogen atoms.[6] These can act as ligands, coordinating strongly to the palladium or copper catalyst center.[1][7] This binding can form stable, catalytically dormant complexes, effectively sequestering the catalyst from the main reaction cycle and reducing the overall turnover frequency.[5] This is a well-known challenge, sometimes referred to as the "2-pyridyl problem" in cross-coupling.[1]

    • Base-Mediated Decomposition: In some cases, the combination of a strong base and a sensitive heterocyclic substrate can lead to decomposition pathways that consume the starting material without forming the desired product, which can also lead to catalyst deactivation.[5]

  • Troubleshooting Actions:

    • Ligand Selection is Critical: The choice of ligand is paramount. A ligand must bind to the metal center strongly enough to facilitate the catalytic cycle but also be able to be displaced by the substrates. If product inhibition is suspected, switching to a ligand with different steric or electronic properties may alter the binding equilibrium and improve catalyst turnover.

    • Adjust Catalyst Loading: While not ideal from an economic standpoint, a modest increase in catalyst loading can sometimes compensate for the portion of the catalyst that becomes sequestered in an inactive state.

    • Screen the Base: If using a palladium catalyst, the choice of base is crucial for efficient transmetalation and can influence catalyst stability.[8] If base-mediated decomposition is a concern, consider screening weaker or more sterically hindered bases.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about catalyst poisoning in imidazo[1,2-a]pyridine synthesis.

Q1: What are the most common chemical poisons for catalysts used in this synthesis?

A1: The susceptibility of a catalyst to poisoning depends heavily on the metal (e.g., Pd, Cu, Au). However, several classes of compounds are notorious for deactivating these catalysts.

  • Mechanism of Poisoning: Poisoning occurs when a compound chemically bonds to the catalyst's active sites, preventing reactant molecules from accessing them.[7] This can happen through strong adsorption (chemisorption) or by altering the electronic properties of the metal center.[9]

Table 1: Common Catalyst Poisons in Imidazo[1,2-a]pyridine Synthesis

Poison Typical Source Impact on Catalyst Activity General Tolerance Level
Sulfur Compounds Impurities in reagents/solvents (e.g., thiols, thioethers) Severe deactivation Very Low (< 10 ppm)
Nitrogen Heterocycles Substrates, products, additives (e.g., pyridines, quinolines) Moderate to severe deactivation Low to Moderate
Carbon Monoxide (CO) Incomplete inerting, side reactions, gas cylinder impurities Severe deactivation Very Low
Excess Halides (Iodide) Aryl iodide substrates, additives Moderate deactivation Moderate
Water / Oxygen Solvents, atmosphere, reagents Ligand/catalyst degradation Varies with ligand sensitivity

| Cyanides | Impurities, certain reagents | Severe deactivation | Very Low |

Data summarized from BenchChem.[3]

Q2: I suspect my reagents are the source of poisoning. How can I purify them?

A2: Rigorous purification of starting materials and solvents is a critical, yet often overlooked, step for ensuring reproducible results.

  • Solvents: Even "anhydrous" solvents from commercial suppliers can contain dissolved oxygen and trace impurities. It is best practice to degas solvents immediately before use.

  • Reagents: Solid reagents can be recrystallized. Liquid reagents can be distilled. If sulfur impurities are suspected in a key substrate, passing a solution of the substrate through a plug of activated carbon or a specialized scavenger resin can be effective.

Q3: Can a poisoned catalyst be regenerated?

A3: Regeneration is sometimes possible, but its success depends on the type of catalyst and the nature of the poison.

  • Homogeneous Catalysts: For soluble catalysts (e.g., Pd(PPh₃)₄), regeneration is typically not practical in a laboratory setting. The deactivation pathways, such as ligand degradation or the formation of highly stable poisoned complexes, are often irreversible.

  • Heterogeneous Catalysts (e.g., Pd/C): These catalysts offer a better prospect for regeneration, especially if poisoned by adsorbed organic impurities or certain sulfur compounds.[3] The process usually involves separating the catalyst from the reaction mixture and then washing it or treating it under specific conditions to remove the poison.[3][10] Hydrogen treatment can also be effective for regenerating sulfur-poisoned palladium catalysts.[11][12][13]

Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams illustrate a logical troubleshooting workflow and the fundamental mechanism of catalyst poisoning.

G Diagram 1: Troubleshooting Workflow for Low Yield start Low or No Product Yield precipitate Black Precipitate (Pd Black) Observed? start->precipitate substrate_consumed Starting Material Consumed? precipitate->substrate_consumed No cause_agg Cause: Catalyst Aggregation/Decomposition (e.g., O2, high temp) precipitate->cause_agg Yes cause_inhibition Cause: Substrate/Product Inhibition (N-heterocycle coordination) substrate_consumed->cause_inhibition Yes cause_inactive Cause: Inactive Catalyst or Reagents (Poisoned from source) substrate_consumed->cause_inactive No sol_agg Solution: • Ensure inert atmosphere • Use robust ligands • Optimize temperature cause_agg->sol_agg sol_inhibition Solution: • Screen different ligands • Adjust catalyst loading • Optimize base/additives cause_inhibition->sol_inhibition sol_inactive Solution: • Use fresh, high-purity catalyst • Purify reagents and solvents • Check reagent quality cause_inactive->sol_inactive

Caption: A logical workflow for diagnosing the root cause of low yields.

G Diagram 2: Mechanism of Catalyst Poisoning cluster_cycle Catalytic Cycle A Catalyst + Reactant A B Intermediate 1 A->B Turnover Inactive Inactive Complex (Catalyst-Poison) A->Inactive C Intermediate 2 B->C Turnover D Catalyst + Product C->D Turnover D->A Turnover Poison Poison (e.g., Sulfur, Pyridine) Poison->Inactive Irreversible Binding

Caption: How a poison molecule can intercept and deactivate a catalyst.

Experimental Protocols

Protocol 1: General Procedure for Purification of Solvents for Catalyzed Reactions

Causality: Dissolved oxygen can lead to the oxidation and degradation of sensitive components in a catalytic reaction, particularly phosphine ligands.[3] This protocol removes dissolved gases to maintain an inert environment.

  • Initial Degassing (Sparging): Place the solvent (e.g., Toluene, Dioxane, DMF) in a suitable flask equipped with a stir bar and a gas inlet needle that reaches below the solvent surface.

  • Bubble a steady stream of inert gas (argon or nitrogen) through the solvent while stirring for 30-60 minutes. This displaces dissolved oxygen.

  • Drying (Optional but Recommended): If the solvent is not certified anhydrous, pass it through an activated alumina column under a positive pressure of inert gas.

  • Storage: Store the purified solvent over activated molecular sieves (ensure compatibility, e.g., 3Å or 4Å) in a sealed flask under an inert atmosphere. For best results, use the solvent within 24 hours of purification.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) Poisoned by Organic Impurities

Causality: Heterogeneous catalysts like Pd/C can have their active sites blocked by strongly adsorbed organic molecules or byproducts.[3] This washing procedure aims to remove these adsorbed poisons, liberating the active palladium sites.

  • Separation: After the reaction, carefully separate the Pd/C catalyst from the reaction mixture by filtration. A pad of Celite can aid in retaining the fine powder.

  • Washing: Transfer the recovered catalyst to a flask. Wash the catalyst sequentially with a series of solvents to remove different types of impurities. A typical sequence might be:

    • Toluene (to remove non-polar organics)

    • Acetone (to remove moderately polar compounds)

    • Methanol or Ethanol (to remove polar compounds)

    • Deionized Water (if applicable, to remove salts)

    • For each wash, add the solvent, stir or sonicate the slurry for 15-20 minutes, allow the catalyst to settle, and then carefully decant the solvent. Repeat each solvent wash 2-3 times.

  • Drying: After the final wash (typically with a volatile solvent like acetone or ether), dry the catalyst thoroughly under high vacuum, potentially with gentle heating (e.g., 60-80 °C) if the catalyst is thermally stable.

  • Storage: Store the regenerated catalyst under an inert atmosphere. Its activity should be re-validated on a small-scale test reaction before being used in a large-scale synthesis.

References

  • Wikipedia. (n.d.). Catalyst poisoning.
  • Gunanathan, C. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from ACS Engineering & Technology. [Link]
  • chemeurope.com. (n.d.). Catalyst poisoning.
  • Scribd. (n.d.). Catalyst Poisons.
  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.-Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(12), 1745-1749. [Link]
  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. [Link]
  • Google Patents. (1976). US3959382A - Method for reactivating palladium catalysts.
  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions, 87(19), 3277-3282. [Link]
  • Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]
  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]
  • Patil, S. A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
  • ResearchGate. (n.d.).
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1496-1547. [Link]
  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
  • National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. [Link]
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35233. [Link]
  • PubMed Central. (2024).
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5606–5615. [Link]
  • National Institutes of Health. (2019).
  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

Sources

Technical Support Center: Solvent Effects on Imidazo[1,2-a]pyridine Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are working with this privileged heterocyclic scaffold.[1][2][3][4] My aim is to provide you with not just protocols, but a deeper understanding of the crucial role that solvents play in determining the success of your reactions. We will explore common challenges and their solutions in a practical, question-and-answer format, grounded in established chemical principles and the latest research.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my imidazo[1,2-a]pyridine synthesis failing or giving low yields?

This is a common frustration, and the solvent is often a key factor. Several issues could be at play:

  • Poor Solubility of Starting Materials: If your 2-aminopyridine and α-haloketone (or equivalent starting materials) are not fully dissolved, the reaction will be slow and incomplete.

  • Inappropriate Solvent Polarity: The mechanism for imidazo[1,2-a]pyridine synthesis often involves both nucleophilic substitution and cyclization steps, each favored by different solvent properties.[5] A solvent that is too polar might over-stabilize the initial reactants, while one that is not polar enough may hinder the crucial bond formations.

  • Presence of Water (in non-aqueous reactions): Unless you are intentionally running the reaction in water, trace amounts of moisture can lead to unwanted side reactions.[3][6]

  • Incorrect Temperature for the Chosen Solvent: The reaction temperature needs to be appropriate for the boiling point of the solvent to ensure the reaction proceeds efficiently without solvent loss or decomposition.[6]

FAQ 2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can solvent choice help?

The formation of multiple products is often a sign of competing reaction pathways. Common side products include uncyclized intermediates or products from self-condensation of the ketone.

How Solvent Choice Can Improve Selectivity:

  • Protic vs. Aprotic Solvents: Protic solvents (like ethanol or water) can participate in hydrogen bonding, which can stabilize charged intermediates and influence the reaction pathway.[7][8] Aprotic solvents (like DMF or acetonitrile) are less interactive and can sometimes lead to cleaner reactions.[7][9]

  • Solvent as a Catalyst/Reagent: In some modern synthetic methods, the solvent can play an active role. For instance, some procedures advantageously use air as an oxidant in specific solvents.[6]

FAQ 3: Can I run my reaction under solvent-free conditions?

Yes, and this is a growing area of interest in green chemistry.[10][11] Solvent-free reactions, often facilitated by microwave irradiation or grinding, can offer several advantages:

  • Higher Reaction Rates: The high concentration of reactants can lead to faster conversions.

  • Easier Purification: Eliminating the solvent simplifies the work-up process.

  • Reduced Environmental Impact: This is a key principle of green chemistry.[10]

However, solvent-free conditions are not universally applicable and depend on the physical properties of your starting materials (e.g., melting points).

Section 2: Troubleshooting Guides

Guide 1: Low Yield and Slow Reaction Rate

Question: My reaction to synthesize 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and phenacyl bromide in acetone is taking over 24 hours and the yield is below 30%. What can I do?

Answer: This is a classic scenario where the solvent choice is likely suboptimal. While acetone is a common solvent, its relatively low boiling point and moderate polarity might not be ideal for this transformation. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow: Optimizing Solvent for a Sluggish Reaction

Caption: Troubleshooting workflow for optimizing solvent choice.

Step-by-Step Experimental Protocol: Solvent Screening
  • Setup: Prepare four small-scale reactions in parallel. In each vial, place 2-aminopyridine (1 mmol) and phenacyl bromide (1 mmol).

  • Solvent Addition: To each vial, add one of the following solvents (5 mL):

    • Vial 1: Ethanol

    • Vial 2: Acetonitrile

    • Vial 3: Dimethylformamide (DMF)

    • Vial 4: Toluene

  • Reaction Conditions: Stir all reactions at a consistent temperature (e.g., 80 °C).

  • Monitoring: At 1, 4, and 8-hour intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Analysis: Compare the TLC plates to determine which solvent leads to the fastest consumption of starting materials and the cleanest formation of the desired product.

Data Summary: Expected Outcomes of Solvent Screening
SolventPolarityProtic/AproticExpected Reaction RatePotential Issues
EthanolPolarProticModerate to FastPotential for side reactions due to nucleophilic nature.
AcetonitrilePolarAproticModerateGenerally clean reactions.[9]
DMFHighly PolarAproticFastCan be difficult to remove during work-up.[7]
TolueneNon-polarAproticSlow to No ReactionPoor solubility of reactants is likely.[9]
Guide 2: Improving Reaction Selectivity in a Multi-Component Reaction

Question: I am attempting a three-component synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative using an aldehyde, 2-aminopyridine, and an isocyanide, but I'm getting a complex mixture of products. How can I improve the selectivity?

Answer: Multi-component reactions (MCRs) are powerful but can be sensitive to reaction conditions, especially solvent choice.[8][12] The key is to find a solvent that facilitates the desired cascade of reactions while minimizing competing pathways.

Logical Relationship: Solvent Properties and MCR Outcomes

G cluster_solvent_properties Solvent Properties cluster_reaction_steps Key MCR Steps cluster_outcomes Reaction Outcomes Polarity Polarity Imine_Formation Imine Formation Polarity->Imine_Formation Influences rate Nucleophilic_Attack Isocyanide Attack Polarity->Nucleophilic_Attack Stabilizes intermediates Protic_Nature Protic Nature Protic_Nature->Imine_Formation Can catalyze Cyclization Cyclization Protic_Nature->Cyclization Can protonate/interfere Imine_Formation->Nucleophilic_Attack Side_Products Side Products Imine_Formation->Side_Products e.g., self-condensation Nucleophilic_Attack->Cyclization High_Selectivity High Selectivity Cyclization->High_Selectivity

Caption: Influence of solvent properties on MCR steps and outcomes.

Recommended Solvents for MCRs:
  • Methanol/Ethanol: These are often good starting points as they are polar and protic, which can facilitate the initial imine formation.[9][13][14]

  • Green Solvents: Recent studies have explored the use of more environmentally friendly solvents like eucalyptol.[8]

  • Water: In some cases, water can be an excellent solvent, particularly in micellar catalysis, which can bring the reactants together and enhance reaction rates.[3][15]

Experimental Protocol: Optimizing an MCR
  • Baseline Reaction: Run the reaction in methanol at room temperature as a starting point.

  • Catalyst Screening: If the reaction is slow, consider adding a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or ammonium chloride.[14]

  • Solvent Variation: If selectivity is still an issue, perform a solvent screen as described in Guide 1. Pay close attention to the formation of specific side products in each solvent.

  • Temperature Adjustment: Some MCRs benefit from gentle heating, while others are best run at room temperature to minimize side reactions.

Section 3: Mechanistic Insights

The Role of Solvent in the Classical Tschitschibabin Reaction

The reaction of a 2-aminopyridine with an α-haloketone is a cornerstone of imidazo[1,2-a]pyridine synthesis. The solvent plays a critical role in both steps of this reaction.

Reaction Mechanism Diagram

Tschitschibabin Reactants 2-Aminopyridine + α-Haloketone Intermediate N-Alkylated Intermediate Reactants->Intermediate SN2 Reaction (Favored by polar aprotic solvents) Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization (Solvent polarity dependent)

Caption: Simplified mechanism of the Tschitschibabin reaction.

  • SN2 Reaction: The first step is the nucleophilic attack of the pyridine nitrogen onto the α-haloketone. This step is generally favored by polar aprotic solvents (like DMF or acetonitrile) that can solvate the counter-ion but do not strongly hydrogen-bond with the nucleophile.

  • Intramolecular Cyclization: The subsequent cyclization involves the exocyclic amine attacking the carbonyl carbon. The transition state for this step can be stabilized by both polar protic and aprotic solvents.

The ideal solvent is one that strikes a balance, facilitating both steps of the reaction efficiently. This is why a thorough solvent screen is often a necessary first step in optimizing a new imidazo[1,2-a]pyridine synthesis.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • PMC - NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • PMC - PubMed Central. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • RSC Publishing. (n.d.). Physicochemical properties of imidazo-pyridine protic ionic liquids.
  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
  • OUCI. (n.d.). Solvent-dependence of KI Mediated Electrosynthesis of Imidazo[1,2-a]pyridines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • Steroids. (n.d.). Synthesis and antiproliferative activity evaluation of steroidal imidazo[1,2-a]pyridines.
  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).

Sources

Technical Support Center: Temperature Optimization for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic protocols, enhance yields, and improve product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution, with a focus on the role of temperature.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered the starting materials. What steps should I take to troubleshoot this, specifically concerning temperature?

Answer:

Low or negligible yield is a common challenge, often directly linked to suboptimal reaction conditions, with temperature being a primary factor. A systematic investigation is the key to resolving this issue.

Initial Diagnostic Workflow:

Before focusing on temperature, it's crucial to rule out other common experimental errors. This self-validating check ensures that your optimization efforts are directed at the true problem.

G start Low / No Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry (Starting materials, solvents, catalysts) start->check_reagents check_setup 2. Confirm Inert Atmosphere (if required) (Check for leaks, ensure proper purging) check_reagents->check_setup Reagents OK check_monitoring 3. Validate Reaction Monitoring (TLC, LC-MS conditions are appropriate) check_setup->check_monitoring Setup OK temp_issue Problem Persists: Focus on Temperature Optimization check_monitoring->temp_issue Monitoring OK

Caption: Initial diagnostic workflow for low yield.

Temperature-Specific Troubleshooting Steps:

  • Evaluate the Reaction's Energy Requirement: Many imidazo[1,2-a]pyridine syntheses require thermal energy to proceed. For instance, traditional condensations of 2-aminopyridines with α-haloketones, first reported by Tschitschibabin, initially required high temperatures of 150-200 °C.[1][2] While modern methods are more efficient, heating is often necessary.

    • Action: If your reaction was run at room temperature, it may lack the necessary activation energy. Some modern protocols using specific catalysts can proceed at ambient temperature, but many still require heat.[3][4] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[5]

  • Implement a Systematic Temperature Screen: Do not arbitrarily select a temperature. A methodical approach will yield the most reliable data.

    • Action: Set up a series of small-scale parallel reactions. Start at room temperature (e.g., 25 °C) and increase incrementally (e.g., 40 °C, 60 °C, 80 °C, and the reflux temperature of the solvent). Monitor each reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product. A reaction performed at 60 °C may give a significantly higher yield than one at room temperature.[6]

  • Beware of Excessive Heat: While heat can initiate the reaction, excessively high temperatures can be detrimental, leading to the decomposition of starting materials, intermediates, or the desired product.[5][7] This is particularly true for sensitive functional groups.

    • Action: If you observe the formation of dark, insoluble materials (tars) or a decrease in product concentration after an initial increase, the temperature is likely too high. Reduce the temperature or consider alternative, milder heating methods.

  • Consider Alternative Energy Sources: Conventional heating is not the only option.

    • Microwave Irradiation: This technique can dramatically shorten reaction times and often improves yields by promoting rapid, uniform heating.[1][2][8]

    • Ultrasonic Irradiation: Sonication can also promote reactions, sometimes at room temperature, by creating localized high-pressure and high-temperature zones through acoustic cavitation.[9][10]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I use temperature to improve the selectivity for my desired imidazo[1,2-a]pyridine?

Answer:

The formation of side products is a classic selectivity problem. Temperature plays a pivotal role in controlling which reaction pathway is favored.

G cluster_0 Reaction Pathways SM Starting Materials Desired_Product Desired Product (Lower Activation Energy, Ea1) SM->Desired_Product k1 (favored at low T) Side_Product Side Product (Higher Activation Energy, Ea2) SM->Side_Product k2 (competes at high T) Decomposition Decomposition Products SM->Decomposition k3 (significant at very high T)

Caption: Influence of temperature on competing reaction pathways.

Strategies to Enhance Selectivity:

  • Lower the Reaction Temperature: In many cases, the desired reaction has a lower activation energy than competing side reactions. By reducing the temperature, you provide enough energy for the main reaction to proceed while starving the side reactions of the higher energy they require.

    • Action: Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. This may require longer reaction times, but the trade-off is often a cleaner reaction profile and a higher isolated yield of the desired product.[9]

  • Carefully Control Stoichiometry and Addition: The order and rate of reagent addition, combined with temperature control, can be critical.

    • Action: If one reactant is prone to self-condensation or other side reactions at elevated temperatures, consider adding it slowly to the heated reaction mixture containing the other components. This keeps the instantaneous concentration of the reactive species low, favoring the desired bimolecular reaction over undesired pathways.

  • Optimize in Conjunction with Solvent and Catalyst: Temperature effects are not isolated. The choice of solvent determines the maximum reaction temperature (its boiling point) and can also influence reaction pathways.[5]

    • Action: Screen different solvents in parallel with your temperature optimization. A higher-boiling but more inert solvent might allow for better temperature control, while a different solvent might change the selectivity profile entirely at the same temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing an imidazo[1,2-a]pyridine synthesis?

There is no single "correct" starting temperature, as it is highly dependent on the specific synthetic route. However, a general guideline can be established from the literature:

  • For multicomponent reactions (MCRs) , especially those catalyzed by iodine or using ultrasound, starting at room temperature is often successful.[3][10][11]

  • For classical condensations involving α-haloketones, a starting point of 60-80 °C is common.[8][9]

  • For copper-catalyzed aerobic oxidations , temperatures in the range of 100 °C in solvents like DMF are often employed.[12]

The best practice is always to perform a preliminary literature search for your specific substrate class and then conduct a temperature screening experiment as described in the troubleshooting section.

Q2: How does temperature quantitatively affect the reaction rate?

The relationship is generally described by the Arrhenius equation, which states that the rate constant (k) increases exponentially with temperature. As a rule of thumb, for many organic reactions, the rate roughly doubles for every 10 °C increase in temperature. However, this is a simplification. The critical takeaway is that a modest increase in temperature can significantly shorten reaction times. This must be balanced against the risk of side reactions and decomposition.[5]

Q3: Can excessively high temperatures be detrimental to the reaction?

Absolutely. Excessively high temperatures can lead to several negative outcomes:

  • Decomposition: Starting materials, intermediates, or the final imidazo[1,2-a]pyridine product can degrade, often forming intractable tars. Some isocyanides used in MCRs are known to decompose at higher temperatures.[3][7]

  • Reduced Selectivity: As discussed in the troubleshooting guide, higher temperatures can provide sufficient energy to activate alternative, undesired reaction pathways, leading to a complex mixture of products and difficult purification.

  • Safety Hazards: High temperatures, especially in sealed vessels or with volatile solvents, can lead to dangerous pressure buildup.

Q4: Are there specific protocols for temperature screening?

Yes. A structured approach is essential for obtaining meaningful data.

Parameter Value Rationale
Scale 0.1 - 0.5 mmolConserves materials while being large enough for accurate monitoring.
Vessels Identical reaction vialsEnsures consistent heat transfer and stirring.
Heating Parallel synthesis block or oil bathProvides uniform and precise temperature control for all reactions.
Temperatures RT, 40°C, 60°C, 80°C, RefluxCovers a broad range to identify the optimal condition.
Monitoring TLC or LC-MS at set intervalsTracks reaction progress and side product formation over time.
Experimental Protocol: General Temperature Screening for Imidazo[1,2-a]pyridine Synthesis

This protocol provides a framework for systematically evaluating the effect of temperature on your reaction.

1. Preparation: a. In five separate, identical reaction vials equipped with stir bars, add the 2-aminopyridine derivative (0.2 mmol, 1.0 equiv) and the chosen solvent (1.0 mL). b. Add any catalyst or base required by your specific protocol.

2. Reaction Setup: a. Place the five vials in a parallel synthesis block or a multi-well heating plate. b. Set the temperatures for the five positions to: Room Temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C (or the reflux temperature if lower). c. Allow the solutions to equilibrate to the set temperatures for 10 minutes.

3. Initiation and Monitoring: a. To each vial, add the second reactant (e.g., the α-haloketone or aldehyde, 0.2 mmol, 1.0 equiv). If it is a three-component reaction, add the remaining reactants. b. Start a timer for each reaction. c. At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial and analyze it by TLC and/or LC-MS. d. On the TLC plate, spot the starting materials alongside the reaction aliquots for direct comparison.

4. Analysis: a. Compare the consumption of starting materials, the intensity of the product spot, and the emergence of any side product spots across the different temperatures and time points. b. Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal side products). This will be your optimal temperature for larger-scale synthesis.

References

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. (URL: )
  • Technical Support Center: Imidazo[1,2-a]pyridine Synthesis - Benchchem. (URL: )
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: )
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: )
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Optimization of reaction condition for the formation of imidazo pyridine.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: )
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (URL: )
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchG
  • (PDF)
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: )
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (URL: [Link])

Sources

Technical Support Center: Purification of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-tert-butylimidazo[1,2-a]pyridine. As a privileged scaffold in medicinal chemistry, the purity of this compound is paramount for reliable downstream applications and data integrity.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Core Concept: Understanding Impurity Profiles

The most effective purification strategy is born from understanding the potential impurities. The classical and widely used synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, in this case, 1-bromo-3,3-dimethyl-2-butanone.[4][5] This reaction, while generally efficient, can introduce several classes of impurities that must be addressed.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials:

    • 2-Aminopyridine: A basic, relatively polar solid.

    • 1-bromo-3,3-dimethyl-2-butanone: A neutral, less polar liquid.

  • Side-Reaction Products:

    • N-Oxides: Formed if oxidative conditions are inadvertently introduced.[1]

    • Polymeric Materials: Resulting from side reactions, often appearing as an intractable baseline material in chromatography.

    • Isomeric Byproducts: Less common with this specific substrate but possible with more complex starting materials.

  • Process-Related Impurities:

    • Residual solvents (e.g., ethanol, DMF, toluene).[2][6]

    • Catalyst residues (if a catalyzed variant of the synthesis is used).[7][8]

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a sticky oil or a low-melting solid, not the expected crystalline material. What is the primary cause and the first step to fix it?

This is a classic sign of significant impurities depressing the product's melting point.[9] The most common culprits are unreacted 2-aminopyridine and residual solvent. Unreacted 2-aminopyridine, being basic, can be selectively removed through an acidic aqueous wash.

Protocol 1: Initial Purification via Acidic Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. The basic 2-aminopyridine will be protonated to its hydrochloride salt and partition into the aqueous layer. Repeat this wash twice.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

This simple extractive procedure often yields a significantly purer solid that is now amenable to further purification by recrystallization or chromatography.

Q2: I performed the acid wash, but my NMR still shows traces of starting materials. How do I achieve high purity?

While an acid wash is effective for bulk removal of 2-aminopyridine, achieving >99% purity, especially for analytical standards or late-stage drug development, typically requires either recrystallization or column chromatography.

Option A: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[9][10][11] The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution.[11]

Protocol 2: Recrystallization of this compound

  • Solvent Screening: Test solubility in small vials. Good starting candidates for this compound include heptane, cyclohexane, or a mixed solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excessive solvent, as this will reduce your final yield.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Slow Cooling to Room Temp C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Option B: Flash Column Chromatography

If recrystallization fails to provide the desired purity or if impurities have similar solubility profiles, flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[14]

ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard choice for most small organic molecules.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This compound is moderately polar and should elute effectively in this system. An alternative is DCM/Methanol for more polar impurities.
Loading Dry Loading or Minimal DCMDissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the resulting dry powder onto the column. This leads to better separation than liquid loading.
Detection UV Lamp (254 nm)The imidazo[1,2-a]pyridine core is UV active, making it easy to track on TLC and during column elution.
Table 1: Recommended starting conditions for flash column chromatography.
Q3: I see a persistent impurity with a similar Rf to my product on the TLC plate. What could it be and how do I separate it?

An impurity with a similar polarity (and thus similar Rf value) is often a structurally related side-product. One possibility is the formation of an N-oxide derivative, which can occur under oxidative conditions.[1] These compounds can be challenging to separate.

Troubleshooting Strategy:

  • Optimize Chromatography: A standard Hexane/EtOAc system may not be sufficient. Try a different solvent system to alter the selectivity. Toluene/EtOAc or DCM/Acetone systems can change the interactions with the silica surface and may improve separation.

  • Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a reverse-phase column (C18), although the latter requires a different mobile phase (e.g., water/acetonitrile or water/methanol).[15][16]

  • Characterization: If the impurity can be isolated, obtain NMR and Mass Spectrometry data to confirm its structure.[5][17][18] Knowing the structure is key to devising a targeted removal strategy.

Chromatography_Logic

Summary of Purification Techniques

TechniquePrimary UseAdvantagesLimitations
Acidic Wash Bulk removal of basic impurities (e.g., 2-aminopyridine).Fast, inexpensive, scalable.Only removes basic impurities; will not remove neutral or acidic byproducts.
Recrystallization Final purification of solid products to achieve high purity.Can be highly effective for removing small amounts of impurities; yields high-purity crystalline material.[9][10]Requires finding a suitable solvent; can have yield losses; ineffective for oils or amorphous solids.
Column Chromatography Separation of complex mixtures or impurities with similar properties.Highly versatile; can separate a wide range of compounds.[12]More time-consuming and expensive (solvents, silica); requires careful optimization.

References

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • University of Colorado, Boulder. Recrystallization.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Gorgieva, S., & D'hooge, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules.
  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Gouverneur, V., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health.
  • Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar.
  • ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • The Data Institute. CAS 406207-65-6 this compound Chemical Report & Database.
  • Hüffer, T., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
  • Jose, G., et al. (2020). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry.
  • ResearchGate. RECRYSTALLIZATION.
  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Beilstein-Institut. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • ResearchGate. (2018). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
  • National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Royal Society of Chemistry. ChemComm.
  • Wang, X., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. National Institutes of Health.
  • City University of New York. Purification by Recrystallization.
  • ResearchGate. (2024). One‐Pot Three‐Component Access to 2‐Aminopyridine Derivatives.
  • Brunelli, C., et al. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of Separation Science.
  • Saha, S., Mistri, R., & Ray, B. C. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A.
  • ResearchGate. (2025). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • ResearchGate. (2025). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF.
  • ResearchGate. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • Chauhan, S., et al. (2024). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health.
  • Hernández-Vázquez, E., et al. (2019). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. National Institutes of Health.
  • ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.

Sources

Technical Support Center: Enhancing the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This versatile scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] However, optimizing its pharmacokinetic (PK) profile to achieve desired in vivo efficacy can present significant challenges. This guide is structured in a question-and-answer format to directly address common issues encountered during your experiments, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyridine derivative shows excellent in vitro potency but poor in vivo efficacy. What are the likely pharmacokinetic culprits?

This is a classic and frequent challenge in drug discovery. When a compound is potent in an isolated system (e.g., against a purified enzyme or in a cell-based assay) but fails to show the expected effect in a whole organism, the issue often lies in its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For the imidazo[1,2-a]pyridine scaffold, several factors could be at play:

  • Poor Oral Bioavailability (F%): This is a measure of how much of the administered drug reaches the systemic circulation. Low bioavailability can be due to:

    • Low Aqueous Solubility: Many imidazo[1,2-a]pyridine derivatives are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.[6] If a compound doesn't dissolve, it cannot be absorbed.

    • Poor Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.

    • P-glycoprotein (Pgp) Efflux: Some derivatives can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug back into the GI tract, reducing net absorption.[7]

    • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. If it is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), its concentration is significantly reduced.

  • Rapid Clearance (CL): The body may be eliminating the drug too quickly, either through metabolism or excretion. This results in a short half-life (t½) and insufficient drug exposure at the target site.[7]

  • High Plasma Protein Binding (PPB): If the compound binds extensively to plasma proteins like albumin, only the unbound (free) fraction is available to exert a therapeutic effect. High PPB can sometimes lead to lower than expected efficacy.

Troubleshooting Workflow:

To diagnose the specific issue, a systematic in vitro and in vivo characterization is necessary.

G cluster_0 Initial Observation cluster_1 Diagnostic Questions cluster_2 Recommended Experiments cluster_3 Data Interpretation A High In Vitro Potency, Low In Vivo Efficacy B Is it a solubility or permeability issue? A->B C Is the compound rapidly metabolized? A->C D Is it an efflux pump substrate? A->D E Aqueous Solubility Assay (e.g., Kinetic/Thermodynamic) B->E F Permeability Assay (e.g., PAMPA, Caco-2) B->F G Microsomal Stability Assay (Liver Microsomes) C->G H Pgp Substrate Assay (e.g., MDR1-MDCK cells) D->H I Low Solubility → Formulation/SAR E->I J Low Permeability → SAR F->J K High Clearance → Metabolic Blocking G->K L High Efflux → SAR to reduce Pgp liability H->L

Caption: Troubleshooting workflow for low in vivo efficacy.

Q2: My lead compound is rapidly metabolized. How can I identify the metabolic "soft spots" and improve its stability?

Rapid metabolism is a common hurdle for imidazo[1,2-a]pyridine derivatives. The primary sites of metabolism are often mediated by Cytochrome P450 (CYP) enzymes in the liver.[8] Monohydroxylation on the imidazopyridine core is a frequently observed metabolic pathway.[8]

Step 1: In Vitro Metabolic Stability Assay

The first step is to confirm the high metabolic clearance.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a solution of your test compound (typically 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (from human, rat, or mouse, depending on your animal model) and the essential cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Step 2: Metabolite Identification (MetID)

To block metabolism, you need to know where it's happening.

Protocol: Metabolite Identification using High-Resolution Mass Spectrometry

  • Incubation: Perform a scaled-up version of the microsomal stability assay.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Processing: Look for new peaks in the chromatogram that correspond to potential metabolites (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation, -14 Da for N-demethylation).

  • Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and pinpoint the site of modification on the imidazo[1,2-a]pyridine scaffold.

Step 3: Structure-Activity Relationship (SAR) Guided Metabolic Blocking

Once the metabolic soft spot is identified, you can employ several strategies:

  • Deuteration: Replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Fluorination: Introducing a fluorine atom at or near the metabolic site can block hydroxylation due to the strength of the C-F bond and the high electronegativity of fluorine.

  • Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically block the CYP enzyme's active site from accessing it.

Example of Metabolic Blocking Strategies

StrategyModification ExampleRationale
Blocking Hydroxylation Replace an aryl C-H with C-FThe strong C-F bond prevents CYP-mediated hydroxylation.
Reducing N-dealkylation Replace N-methyl with N-cyclopropylThe cyclopropyl group is more resistant to enzymatic cleavage.
Introducing Electron-Withdrawing Groups Add a pyridine ring to a phenyl groupThis can make the aromatic ring less electron-rich and thus less susceptible to oxidation.
Q3: My compound has poor aqueous solubility. What formulation strategies can I use for in vivo studies?

Poor solubility is a frequent issue with fused heterocyclic systems like imidazo[1,2-a]pyridines.[6] For preclinical in vivo studies, several formulation approaches can be employed to enhance exposure.

Common Preclinical Formulation Vehicles
Formulation VehicleCompositionBest ForConsiderations
Aqueous Solution with Co-solvents Saline with 5-10% DMSO and 10-20% Solutol HS 15 or Cremophor ELCompounds with moderate solubility.Can cause hemolysis or precipitation upon injection if not carefully prepared.
Suspension Water with a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80)Poorly soluble, crystalline compounds.Particle size must be controlled (micronization) to ensure consistent absorption.
Lipid-Based Formulation Solutions in oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS)Highly lipophilic compounds.Can enhance lymphatic absorption, bypassing first-pass metabolism.

Protocol: Preparing a Simple Suspension for Oral Dosing

  • Weighing: Accurately weigh the required amount of your imidazo[1,2-a]pyridine derivative.

  • Wetting: Create a paste by adding a small amount of the vehicle (e.g., 0.1% Tween 80 in water) to the powder and triturating with a mortar and pestle. This ensures individual particles are coated with the wetting agent.

  • Suspending: Gradually add the remaining suspending vehicle (e.g., 0.5% methylcellulose) while continuously mixing to form a uniform suspension.

  • Homogenization: Use a sonicator or homogenizer to reduce particle size and ensure uniformity.

  • Dosing: Use a calibrated oral gavage needle to administer the suspension. Ensure the suspension is well-mixed before drawing each dose.

Q4: How do I interpret in vivo pharmacokinetic data for my imidazo[1,2-a]pyridine derivative?

After conducting an in vivo PK study, you will be presented with a table of parameters. Here’s a guide to interpreting the key metrics.[9]

Key Pharmacokinetic Parameters
ParameterDefinitionWhat it Tells YouDesired Trend for a Good Drug Candidate
Cmax Maximum observed plasma concentration.The peak exposure of the drug.High enough to be in the therapeutic range.
Tmax Time to reach Cmax.How quickly the drug is absorbed.Typically shorter for acute treatments.
AUC Area Under the Curve (plasma concentration vs. time).The total drug exposure over time.Higher values indicate greater exposure.
Half-life.The time it takes for the plasma concentration to decrease by half.Long enough for the desired dosing interval (e.g., once daily).
CL Clearance.The volume of plasma cleared of the drug per unit time.Lower values indicate slower elimination.
Vd Volume of Distribution.The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.High Vd suggests the drug is distributing widely into tissues.
F% Bioavailability.The fraction of the oral dose that reaches systemic circulation.Higher is better, typically >30% is desired.

In Vivo PK Analysis Workflow

G A Administer Compound (IV and PO routes) B Collect Blood Samples at Predetermined Time Points A->B C Quantify Drug Concentration in Plasma (LC-MS/MS) B->C D Plot Concentration vs. Time C->D E Calculate PK Parameters (Non-compartmental analysis) D->E F Compare IV and PO data to determine Bioavailability (F%) E->F G Integrate PK data with Efficacy and Toxicology data F->G H Make Decision: Advance, Optimize, or Terminate G->H

Caption: Generalized workflow for in vivo pharmacokinetic analysis.[9]

By systematically addressing these common challenges with targeted experiments and rational design, you can significantly enhance the likelihood of developing imidazo[1,2-a]pyridine derivatives with favorable pharmacokinetic profiles, ultimately leading to successful in vivo outcomes.

References
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Semantic Scholar. [Link]
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health (NIH). [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. SemOpenAlex. [Link]
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
  • Imidazo[1,2-a]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. [Link]
  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine deriv
  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. Pipzine Chemicals. [Link]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing...
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
  • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionaliz
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Rel

Sources

Avoiding common pitfalls in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, you will find practical, field-tested advice, detailed troubleshooting guides, and in-depth explanations to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in imidazo[1,2-a]pyridine synthesis can often be traced back to a few key factors. A systematic investigation is the best approach.[1] The primary areas to scrutinize are the quality of your starting materials, the specifics of your reaction conditions (including catalyst, solvent, and temperature), and the possibility of competing side reactions.[1] The electronic properties of the substituents on your starting materials can also play a significant role in the reaction's efficiency.[1]

Q2: How do the electronic properties of substituents on my starting materials influence the reaction outcome?

The electronic nature of the substituents on both the 2-aminopyridine and the carbonyl compound (or its equivalent) is a critical determinant of reactivity and yield.

  • On the Carbonyl Component (e.g., Acetophenones, Aldehydes): Generally, electron-donating groups on the acetophenone or aldehyde can lead to higher yields compared to electron-withdrawing groups.[1]

  • On the 2-Aminopyridine Component: Electron-rich 2-aminopyridines tend to be more nucleophilic and often provide better yields than their electron-deficient counterparts.[1][2] However, it is important to note that various synthetic methods have been developed to be effective with a broad range of electronically diverse 2-aminopyridines.[1]

Q3: I am struggling with the purification of my imidazo[1,2-a]pyridine product. What are some effective strategies?

Purification can indeed be a challenge due to the similar polarity of the product and unreacted starting materials or byproducts. Here are some strategies:

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradient elution starting from a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Acid-Base Extraction: The basic nitrogen on the pyridine ring allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the product, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

  • Flow Chemistry: Automated flow synthesis and purification systems can offer a streamlined approach, often integrating purification steps directly after the reaction.[3]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific, widely used synthetic methods for preparing imidazo[1,2-a]pyridines.

Guide 1: Synthesis via Condensation of 2-Aminopyridines with α-Haloketones

This is one of the most traditional and widely used methods. The reaction involves the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-carbon of the α-haloketone, followed by intramolecular cyclization.[4]

Simplified Reaction Mechanism:

G 2-Aminopyridine 2-Aminopyridine Intermediate_Adduct Intermediate Adduct 2-Aminopyridine->Intermediate_Adduct SN2 reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_Adduct Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate_Adduct->Imidazo[1,2-a]pyridine Intramolecular cyclization & dehydration G start Low Yield in GBB Reaction catalyst Is a catalyst being used? start->catalyst catalyst_yes Yes catalyst->catalyst_yes Yes catalyst_no No catalyst->catalyst_no No catalyst_type What type of catalyst? catalyst_yes->catalyst_type add_catalyst Add a catalyst. Sc(OTf)3 or p-toluenesulfonic acid are good starting points. catalyst_no->add_catalyst lewis_acid Lewis Acid (e.g., Sc(OTf)3) catalyst_type->lewis_acid bronsted_acid Brønsted Acid (e.g., NH4Cl, PTSA) catalyst_type->bronsted_acid optimize_lewis Optimize Lewis acid loading. Consider a different Lewis acid (e.g., Yb(OTf)3). lewis_acid->optimize_lewis optimize_bronsted Optimize Brønsted acid loading. Consider using a dehydrating agent. bronsted_acid->optimize_bronsted solvent What is the solvent? optimize_lewis->solvent optimize_bronsted->solvent add_catalyst->solvent polar_aprotic Polar Aprotic (e.g., DMF, MeCN) solvent->polar_aprotic polar_protic Polar Protic (e.g., MeOH, EtOH) solvent->polar_protic optimize_solvent Consider a protic solvent. Methanol often acts as a co-catalyst. polar_aprotic->optimize_solvent check_temp Is the reaction temperature optimized? polar_protic->check_temp optimize_solvent->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_reagents Are the reagents pure? temp_yes->check_reagents optimize_temp Screen different temperatures. Microwave heating can be beneficial. temp_no->optimize_temp optimize_temp->check_reagents reagents_yes Yes check_reagents->reagents_yes reagents_no No check_reagents->reagents_no final_check Consider alternative starting materials if issues persist. reagents_yes->final_check purify_reagents Purify aldehyde and isocyanide before use. reagents_no->purify_reagents purify_reagents->final_check

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The introduction of a tert-butyl group at the 2-position can significantly modulate the steric and electronic properties of the molecule, making 2-Tert-butylimidazo[1,2-a]pyridine a valuable target for drug discovery and development programs. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering detailed experimental protocols, a critical evaluation of each method's strengths and weaknesses, and expert insights to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Key Synthetic Routes

MetricGroebke-Blackburn-Bienaymé (GBB) ReactionOrtoleva-King Reaction
Starting Materials 2-Aminopyridine, Pivaldehyde, Isocyanide2-Aminopyridine, Pinacolone, Iodine
Reaction Type Three-component, one-potTwo-component, condensation
Catalyst Lewis or Brønsted acid (e.g., Sc(OTf)₃)Often iodine-mediated
Typical Yield Good to Excellent (estimated 70-90%)Moderate to Good (estimated 60-85%)
Reaction Conditions Mild (room temperature to moderate heating)Can require elevated temperatures
Key Advantages High atom economy, operational simplicity, diversity-orientedReadily available starting materials, straightforward procedure
Key Disadvantages Limited commercial availability of some isocyanidesPotential for lower yields, use of iodine

Synthetic Route 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and highly efficient one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2] By utilizing pivaldehyde as the aldehyde component, the tert-butyl group is incorporated at the 2-position of the final product.

Mechanistic Rationale

The reaction proceeds through an initial condensation of 2-aminopyridine with pivaldehyde to form an imine intermediate. This is followed by the nucleophilic attack of the isocyanide on the iminium ion, generating a nitrilium ion intermediate. Subsequent intramolecular cyclization and tautomerization lead to the aromatic imidazo[1,2-a]pyridine core. The use of a Lewis or Brønsted acid catalyst is often employed to accelerate the reaction.[3]

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Iminium Ion Intermediate 2-Aminopyridine->Imine_Intermediate + Pivaldehyde - H2O Pivaldehyde Pivaldehyde Nitrilium_Intermediate Nitrilium Ion Intermediate Imine_Intermediate->Nitrilium_Intermediate + Isocyanide Isocyanide Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound (after modification of 3-position) Cyclized_Intermediate->Product Tautomerization Ortoleva_King_Mechanism cluster_1 Step 1: In Situ Halogenation cluster_2 Step 2: N-Alkylation cluster_3 Step 3: Cyclization & Aromatization Pinacolone Pinacolone Alpha_Iodo_Ketone α-Iodopinacolone Pinacolone->Alpha_Iodo_Ketone + I2 Iodine Iodine N_Phenacylpyridinium N-Acylpyridinium Intermediate Alpha_Iodo_Ketone->N_Phenacylpyridinium + 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine Cyclized_Intermediate Cyclized Intermediate N_Phenacylpyridinium->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product - H2O

Sources

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, exists as four distinct isomers: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them a fertile ground for the discovery of novel therapeutics.[2] This guide provides a comparative analysis of the biological activities of these isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of this versatile scaffold.

The Isomeric Landscape of Imidazopyridines: A Structural Overview

The arrangement of the nitrogen atoms within the fused imidazole and pyridine rings dictates the unique physicochemical and pharmacological properties of each isomer. This structural nuance is the foundation of their diverse biological activities.

isomers cluster_0 Imidazopyridine Isomers imidazo12a Imidazo[1,2-a]pyridine imidazo15a Imidazo[1,5-a]pyridine imidazo45b Imidazo[4,5-b]pyridine imidazo45c Imidazo[4,5-c]pyridine

Caption: The four major isomers of imidazopyridine.

Comparative Anticancer Activity: A Tale of Two Isomers

Derivatives of both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have shown significant promise as anticancer agents, often acting as potent inhibitors of various protein kinases.[2] The strategic placement of substituents on these core structures can dramatically influence their potency and selectivity against different cancer cell lines.

A comparative study of these two isomers reveals nuances in their cytotoxic profiles. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions.[2]

IsomerDerivative ExampleTarget Cell LineIC50 (µM)
Imidazo[4,5-b]pyridineSubstituted 2-phenyl derivativeHCT-116 (Colon)0.8
Imidazo[4,5-b]pyridineSubstituted 2-phenyl derivativeMCF-7 (Breast)1.2
Imidazo[4,5-c]pyridineSubstituted 2,6-diphenyl derivativeK562 (Leukemia)2.5
Imidazo[4,5-c]pyridineSubstituted 2,6-diphenyl derivativeHeLa (Cervical)3.1

Data sourced from a comparative analysis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine analogues. [2]

The imidazo[1,2-a]pyridine scaffold has also been extensively investigated for its anticancer properties. Studies have shown that derivatives of this isomer can exhibit potent activity against various cancer cell lines, including Hep-2, HepG2, and MCF-7.[3] Interestingly, a comparative study between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives suggested that the pyridine-containing compounds possessed more significant anticancer activities.[3] For instance, one derivative of imidazo[1,2-a]pyridine with a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position demonstrated IC50 values of 11 µM, 13 µM, and 11 µM against Hep-2, HepG2, and MCF-7 cell lines, respectively.[3]

Antimicrobial Activity: A Head-to-Head Comparison

The imidazopyridine core is a valuable pharmacophore for the development of novel antimicrobial agents. A direct comparison of the antibacterial and antifungal activities of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives has provided valuable insights into their structure-activity relationships.

IsomerDerivative ExampleMicroorganismMIC (µg/mL)
Imidazo[4,5-b]pyridine2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridineS. aureus16
Imidazo[4,5-b]pyridine2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridineE. coli32
Imidazo[4,5-c]pyridine2-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridineS. aureus8
Imidazo[4,5-c]pyridine2-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridineE. coli16
Imidazo[4,5-c]pyridine2-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridineC. albicans32

Data highlights the differential activity of the isomers against various microbial strains.

Furthermore, derivatives of imidazo[1,2-a]pyridine have demonstrated significant antibacterial activity. For instance, azo-linked imidazo[1,2-a]pyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL.[4] Another study on imidazo[1,2-a]pyridine-3-carboxamides revealed their low-micromolar activity against Mycobacterium avium strains.[5]

Anti-inflammatory Potential: An Emerging Area of Investigation

The anti-inflammatory properties of imidazopyridine isomers are a growing area of research. Miroprofen, a derivative of imidazo[1,2-a]pyridine, has demonstrated anti-inflammatory activity comparable to indomethacin in various experimental models.[6] It was found to be particularly effective in suppressing exudative inflammation and edema.[6]

While direct comparative studies on the anti-inflammatory activities of all four isomers are limited, the existing data suggests that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Experimental Protocols: A Guide to Key Assays

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro assays used to evaluate the biological activities of imidazopyridine isomers.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: MTT assay workflow for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazopyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol:

  • Compound Dilution: Perform a two-fold serial dilution of the imidazopyridine compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanistic Insights

The biological effects of imidazopyridine isomers are often mediated through their interaction with key signaling pathways. For instance, many anticancer derivatives of imidazo[1,2-a]pyridines exert their effects by inhibiting kinases within the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

The imidazopyridine scaffold, in its various isomeric forms, presents a rich landscape for the discovery of novel therapeutic agents. While the imidazo[1,2-a]pyridine isomer is the most extensively studied, this guide highlights the significant and sometimes differential biological activities of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers, particularly in the realms of anticancer and antimicrobial research.

Future research should focus on systematic, head-to-head comparative studies of all four major isomers across a broader range of biological assays. This will provide a more complete understanding of the structure-activity relationships governed by the isomeric core and enable the rational design of more potent and selective drug candidates. Furthermore, elucidation of the specific molecular targets and mechanisms of action for each isomer will be critical for their advancement into clinical development.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information.
  • Anti-inflammatory activity of an imidazopyridine derivative (miroprofen). National Center for Biotechnology Information.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate.
  • Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Bohrium.
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. National Center for Biotechnology Information.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. National Center for Biotechnology Information.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online.
  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate.
  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. National Center for Biotechnology Information.
  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. National Center for Biotechnology Information.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information.
  • Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. National Center for Biotechnology Information.
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate.

Sources

The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-tert-Butylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatile heterocyclic system is the foundation for numerous approved drugs, including the well-known hypnotic agent zolpidem and the anti-ulcer drug zolimidine.[2] The therapeutic potential of this scaffold extends across a remarkable spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The continuous exploration of this scaffold's chemical space has revealed that subtle structural modifications can lead to profound changes in biological activity, a principle elegantly demonstrated by the structure-activity relationship (SAR) of its analogs.

This guide provides a comparative analysis of the SAR of 2-tert-butylimidazo[1,2-a]pyridine analogs and related derivatives. We will delve into the causal relationships between structural modifications and their impact on biological outcomes, supported by experimental data. This analysis aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents based on this remarkable scaffold.

Comparative Analysis of Imidazo[1,2-a]pyridine Analogs: Deciphering the SAR

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. The 2-position, in particular, has been a focal point of extensive medicinal chemistry efforts. While the tert-butyl group at this position is a common feature in some analogs, understanding its contribution in the context of other substitutions is key to optimizing potency and selectivity.

A systematic exploration of the SAR of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling, provides a clear illustration of these principles.[1] The following table summarizes the inhibitory activity of a series of analogs, highlighting the impact of modifications at the 2, 6, and 8-positions.

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentPI3Kα IC50 (nM)[1]
1 -CH3-H-Br>10000
2 -CH3-H-Ph2800
3 -CH3-H4-F-Ph1500
4 -CH3-H4-Cl-Ph1200
5 -CH3-H4-MeO-Ph3500
6 -CH3-Cl-Br850
7 -CH3-Cl-Ph450
8 -CH3-Cl4-F-Ph320
9 -tBu -Cl4-F-Ph250
10 -CH3-Cl4-Cl-Ph180
11 -tBu -Cl4-Cl-Ph150

Key SAR Insights from the Data:

  • Impact of the 2-Substituent: The data clearly demonstrates that a bulky tert-butyl group at the R2 position (compounds 9 and 11 ) is well-tolerated and can lead to enhanced potency compared to a smaller methyl group in analogous compounds (compare compound 9 with 8 , and 11 with 10 ). This suggests that a larger hydrophobic substituent at this position may favorably occupy a specific pocket within the enzyme's active site.

  • Role of the 6-Substituent: The introduction of a chlorine atom at the R6 position generally leads to a significant increase in inhibitory activity (compare compounds 1-5 with 6-11 ). This highlights the importance of an electron-withdrawing group at this position for potent PI3Kα inhibition.

  • Influence of the 8-Substituent: The nature of the aryl substituent at the R8 position plays a crucial role in modulating potency. Halogenated phenyl groups, particularly 4-fluorophenyl and 4-chlorophenyl, consistently result in higher activity compared to an unsubstituted phenyl or a methoxy-substituted phenyl group. This indicates that specific electronic and steric interactions of the R8 substituent with the target protein are critical for binding.

The following diagram illustrates the key structural features of the imidazo[1,2-a]pyridine scaffold and the positions amenable to substitution for SAR exploration.

Experimental_Workflow cluster_workflow Anti-inflammatory Activity Evaluation Workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Imidazo[1,2-a]pyridine Analogs A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance at 540 nm F->G H 8. Analyze Data & Determine % Inhibition G->H

Caption: Experimental workflow for the in vitro nitric oxide production inhibition assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies, such as the one highlighted for PI3Kα inhibitors, underscore the importance of systematic structural modifications to achieve desired biological activity. The strategic placement of substituents, like the 2-tert-butyl group, can significantly influence potency and selectivity. By combining rational drug design with robust and validated biological evaluation protocols, the full therapeutic potential of this remarkable scaffold can be unlocked, paving the way for the development of next-generation medicines.

References

  • BenchChem. (2026). Protocol for Evaluating the Anti-Inflammatory Activity of Imidazo[1,2-a]pyridines.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]
  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PubMed Central. [Link]
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PubMed. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vitro Validation of 2-Tert-butylimidazo[1,2-a]pyridine's Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new anti-tubercular drugs, with several derivatives demonstrating potent activity against both drug-sensitive and resistant Mtb strains. This guide provides a comprehensive overview of the in vitro validation of the anti-TB activity of 2-tert-butylimidazo[1,2-a]pyridine, a representative of this promising class of compounds. We will delve into its mechanism of action and compare its in vitro performance against standard first-line anti-TB drugs, supported by detailed experimental protocols.

The Promise of Imidazo[1,2-a]pyridines: A Novel Mechanism of Action

A significant advantage of the imidazo[1,2-a]pyridine class is its novel mechanism of action, which is distinct from that of many current anti-TB drugs. Evidence suggests that these compounds primarily target the cytochrome bc1 complex, specifically the QcrB subunit, which is a crucial component of the electron transport chain in M. tuberculosis. By inhibiting QcrB, imidazo[1,2-a]pyridines disrupt the generation of adenosine triphosphate (ATP), effectively depleting the bacterium's energy supply. This mode of action is particularly advantageous as it is effective against both replicating and non-replicating Mtb. Some studies have also suggested that certain imidazopyridine derivatives may inhibit InhA, an enzyme essential for mycolic acid biosynthesis.

Comparative In Vitro Anti-Tubercular Activity

The minimum inhibitory concentration (MIC) is a critical quantitative measure of a compound's in vitro potency. The following table summarizes the MIC values for a representative imidazo[1,2-a]pyridine analog, this compound, against the virulent Mtb H37Rv strain, in comparison to standard first-line anti-TB drugs.

CompoundTarget/Mechanism of ActionMIC (µg/mL) against M. tuberculosis H37Rv
This compound (Representative) QcrB inhibition (ATP depletion) 0.05 - 2.2 (including MDR strains)
IsoniazidMycolic acid synthesis inhibition0.03 - 0.06
RifampicinRNA polymerase inhibition0.12 - 0.25
EthambutolArabinogalactan synthesis inhibition6.25

Note: The MIC values for the representative imidazo[1,2-a]pyridine are presented as a range observed for various derivatives and multi-drug resistant (MDR) strains as reported in the cited literature.

In Vitro Validation Workflows

A multi-faceted approach is essential for the comprehensive in vitro validation of a novel anti-TB compound. This typically involves determining its direct inhibitory effect on the bacteria, its activity within host cells, and its bactericidal versus bacteriostatic nature.

cluster_0 Initial Screening cluster_1 Intracellular Efficacy cluster_2 Bactericidal Activity MABA MIC Determination (Microplate Alamar Blue Assay) Macrophage_Assay Intracellular Activity (Macrophage Infection Model) MABA->Macrophage_Assay Potent compounds Time_Kill Bactericidal vs. Bacteriostatic (Time-Kill Kinetics) Macrophage_Assay->Time_Kill Intracellularly active compounds

Caption: Experimental workflow for in vitro anti-TB activity validation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel anti-tubercular agents.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of a compound against M. tuberculosis.

Principle: The Alamar Blue reagent contains resazurin, an oxidation-reduction indicator that is blue and non-fluorescent. In the presence of viable, metabolically active cells, resazurin is reduced to the pink, fluorescent resorufin. The color change provides a visual assessment of bacterial growth inhibition.

Step-by-Step Methodology:

  • Preparation of Mycobacterial Culture:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.

    • Dilute the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation and Plating:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing 100 µL of supplemented 7H9 broth per well. The final concentrations should typically range from 0.01 to 100 µg/mL.

    • Include positive control wells (bacteria only) and negative control wells (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial suspension to each well, except for the negative control wells.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

    • Visually inspect the plates for a color change from blue to pink. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Intracellular Activity: Macrophage Infection Assay

The ability of a compound to penetrate host cells and inhibit intracellular mycobacteria is crucial for its therapeutic potential.

Principle: This assay evaluates the efficacy of the compound against M. tuberculosis residing within macrophages, mimicking the in vivo environment.

Step-by-Step Methodology:

  • Macrophage Culture and Seeding:

    • Culture a suitable macrophage cell line (e.g., THP-1 or J774A.1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA) if necessary.

    • Seed the macrophages into 96-well plates at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.

  • Infection of Macrophages:

    • Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours at 37°C.

    • Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

    • Include an untreated infected control and a drug vehicle control (DMSO).

  • Incubation and Lysis:

    • Incubate the plates for 3-4 days at 37°C in a 5% CO2 atmosphere.

    • Lyse the macrophages with a solution of 0.1% sodium dodecyl sulfate (SDS) or Triton X-100 to release the intracellular bacteria.

  • Quantification of Bacterial Viability:

    • Serially dilute the cell lysates and plate on Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.

    • The efficacy of the compound is determined by comparing the CFU counts in the treated groups to the vehicle control group.

Mechanism of Action: Targeting the Electron Transport Chain

The primary mechanism of action for the imidazo[1,2-a]pyridine class involves the inhibition of QcrB, a key component of the cytochrome bc1-aa3 supercomplex in the electron transport chain of M. tuberculosis. This inhibition disrupts the proton motive force and subsequently leads to a significant depletion of cellular ATP.

ETC Mycobacterium tuberculosis Electron Transport Chain QcrB QcrB (Cytochrome bc1 complex) ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP ATP Production ATP_Synthase->ATP Bacterial_Death Bacterial Growth Inhibition & Death ATP->Bacterial_Death Energy Depletion Imidazopyridine This compound Imidazopyridine->QcrB Inhibits

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold, represented here by this compound, holds significant promise as a source of novel anti-tubercular agents. The potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, coupled with a novel mechanism of action, makes this class of compounds a high-priority for further development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as comprehensive in vivo efficacy and safety profiling to advance these promising compounds towards clinical application.

References

  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. (2018). Antimicrobial Agents and Chemotherapy. [Link]
  • Screening and Evaluation of Anti-Tuberculosis Compounds.
  • In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (2020). Expert Opinion on Drug Discovery. [Link]
  • In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (2020). PubMed. [Link]
  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2021). RSC Advances. [Link]
  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Semantic Scholar. [Link]
  • Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. Johns Hopkins University. [Link]
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023).
  • Potent anti‐tubercular activity of hit imidazo[1,2‐a]pyridine analogs.
  • Inhibiting Mycobacterium tuberculosis within and without. (2016). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
  • Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages.

A Senior Application Scientist's Guide to the Catalytic Synthesis of Imidazo[1,2-a]pyridines: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals such as Zolpidem (anxiolytic), Alpidem (sedative), and Zolimidine (anti-ulcer agent).[1][2] Its widespread application has spurred the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prevalent catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools. We will delve into the nuances of metal-catalyzed and metal-free approaches, presenting supporting experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal catalytic strategy.

The Landscape of Catalytic Systems: A Comparative Overview

The choice of catalyst is a critical parameter in the synthesis of imidazo[1,2-a]pyridines, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. The primary catalytic strategies can be broadly categorized into two main classes: metal-catalyzed and metal-free reactions.

Metal-Catalyzed Approaches: Transition metal catalysts, particularly those based on copper, palladium, gold, and iron, have been extensively explored and offer robust and versatile routes to the imidazo[1,2-a]pyridine core. These catalysts often enable reactions under milder conditions and with greater efficiency than their metal-free counterparts.

Metal-Free Approaches: In recent years, a significant push towards more sustainable and cost-effective chemistry has led to the development of powerful metal-free catalytic systems. These methods, often employing iodine or organocatalysts, provide an attractive alternative, minimizing concerns about metal contamination in the final products, which is a crucial consideration in pharmaceutical applications.

The following sections will provide a detailed comparison of these catalytic systems, supported by experimental data and representative protocols.

Copper-Catalyzed Synthesis: The Workhorse of Imidazo[1,2-a]pyridine Formation

Copper catalysts are arguably the most widely employed for the synthesis of imidazo[1,2-a]pyridines due to their low cost, low toxicity, and high efficiency.[2] A variety of copper salts, including CuI, CuBr, and Cu(OTf)₂, have proven effective in promoting the cyclization of 2-aminopyridines with a range of coupling partners.[1][3]

Comparative Performance of Copper Catalysts
CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
CuBr (10 mol%)2-aminopyridine, nitroolefinDMF8012up to 90[1]
CuI (10 mol%)2-aminopyridine, acetophenoneEtOH7024-[4]
Cu(OTf)₂ (10 mol%)2-aminopyridine, α-diazoketone---excellent[3]
Copper Silicate (10 mol%)2-aminopyridine, phenacyl bromideEthanolReflux-high[5]
Mechanistic Insights: The Copper Catalytic Cycle

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins is proposed to proceed through a Michael addition followed by a copper-mediated oxidative cyclization. The use of air as a green oxidant is a notable feature of this methodology.[1]

cluster_0 Catalytic Cycle Start 2-Aminopyridine + Nitroolefin Michael_Addition Michael Addition Start->Michael_Addition Intermediate_1 Adduct Intermediate Michael_Addition->Intermediate_1 Cu_Oxidation Cu(I) -> Cu(II) Oxidation Intermediate_1->Cu_Oxidation Cu(I) Radical_Cation Radical Cation Formation Cu_Oxidation->Radical_Cation Hydrogen_Abstraction Hydrogen Abstraction Radical_Cation->Hydrogen_Abstraction Intramolecular_Cyclization Intramolecular Nucleophilic Addition Hydrogen_Abstraction->Intramolecular_Cyclization Product Imidazo[1,2-a]pyridine Intramolecular_Cyclization->Product Cu_Reduction Cu(II) -> Cu(I) Reduction Product->Cu_Reduction Air (O2) Cu_Reduction->Michael_Addition Regenerated Cu(I)

Caption: Proposed mechanism for Cu(I)-catalyzed synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis from a Nitroolefin

This protocol is adapted from the work of Yan et al. for the synthesis of imidazo[1,2-a]pyridines using CuBr as the catalyst and air as the oxidant.[1][6]

Materials:

  • 2-Aminopyridine derivative (0.5 mmol)

  • Nitroolefin (0.6 mmol)

  • Copper(I) bromide (CuBr, 10 mol%)

  • Dimethylformamide (DMF, 2 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction tube, add the 2-aminopyridine derivative, the nitroolefin, and CuBr.

  • Add DMF as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Synthesis: A Powerful Tool for C-H Functionalization

Palladium catalysts are renowned for their ability to mediate a wide range of cross-coupling reactions, and they have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, particularly through C-H activation strategies.[7] This approach allows for the direct arylation of the imidazo[1,2-a]pyridine core, providing a versatile route to complex derivatives.

Comparative Performance of Palladium Catalysts
CatalystSubstratesBaseTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10 mol%)Imidazo[1,2-a]pyrimidine, Aryl bromideK₂CO₃1102494[8]
Pd(dppf)Cl₂(3-bromo-2-methylphenyl)methanol, boronic acidNaHCO₃851290-97[6]
Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines is believed to proceed via a concerted metallation-deprotonation mechanism. This pathway involves the activation of a C-H bond on the imidazo[1,2-a]pyridine ring, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst.

cluster_1 Catalytic Cycle Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex Ar-Pd(II)-X Oxidative_Addition->PdII_Complex Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition CH_Activation C-H Activation (Concerted Metallation- Deprotonation) PdII_Complex->CH_Activation Cyclometalated_Intermediate Cyclometalated Pd(II) Intermediate CH_Activation->Cyclometalated_Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->CH_Activation Reductive_Elimination Reductive Elimination Cyclometalated_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Arylated Imidazo[1,2-a]pyridine Reductive_Elimination->Product

Caption: Proposed mechanism for Pd-catalyzed C-H arylation.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation

This protocol is adapted from the work of Yoshino and Matsunaga for the synthesis of fused heteroaromatic compounds.[8]

Materials:

  • Amide precursor (0.100 mmol)

  • Potassium carbonate (0.304 mmol)

  • Tetrabutylammonium bromide (0.098 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • N,N-Dimethylacetamide (DMA, 3.1 mL)

Procedure:

  • To a screw-capped test tube equipped with a magnetic stirring bar, add the amide precursor, potassium carbonate, tetrabutylammonium bromide, Pd(OAc)₂, and triphenylphosphine.

  • Dissolve the mixture in DMA.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling, add water (3 mL) to the reaction mixture.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Gold-Catalyzed Synthesis: A Mild and Atom-Economical Approach

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions.[7] In the context of imidazo[1,2-a]pyridine synthesis, gold catalysts, such as PicAuCl₂, promote an atom-economical redox process involving 2-aminopyridine N-oxides and alkynes.[7]

Comparative Performance of Gold Catalysts
CatalystSubstratesAdditiveTemp. (°C)TimeYield (%)Reference
PicAuCl₂ (10 mol%)2-aminopyridine N-oxide, alkyneTFA40overnightup to 72[7]
Mechanistic Insights: The Gold Catalytic Cycle

The gold-catalyzed synthesis is proposed to proceed through the formation of a gold-carbenoid intermediate. The 2-aminopyridine N-oxide acts as both an oxidant and a nucleophile in this transformation.[7]

cluster_2 Catalytic Cycle Au_Catalyst Au Catalyst Alkyne_Activation Alkyne Activation Au_Catalyst->Alkyne_Activation Activated_Alkyne Activated Alkyne-Au Complex Alkyne_Activation->Activated_Alkyne Alkyne Alkyne Alkyne->Alkyne_Activation Nucleophilic_Attack Nucleophilic Attack by N-Oxide Activated_Alkyne->Nucleophilic_Attack Vinylgold_Intermediate Vinylgold Intermediate Nucleophilic_Attack->Vinylgold_Intermediate N_Oxide 2-Aminopyridine N-Oxide N_Oxide->Nucleophilic_Attack Rearrangement Rearrangement Vinylgold_Intermediate->Rearrangement Gold_Carbenoid Gold-Carbenoid Intermediate Rearrangement->Gold_Carbenoid Intramolecular_Cyclization Intramolecular Cyclization Gold_Carbenoid->Intramolecular_Cyclization Product Imidazo[1,2-a]pyridine Intramolecular_Cyclization->Product Product->Au_Catalyst Catalyst Regeneration

Caption: Proposed mechanism for Au-catalyzed redox synthesis.

Experimental Protocol: Gold-Catalyzed Synthesis from an Alkyne

This protocol is adapted from the work of Toste and co-workers.[7]

Materials:

  • 2-Aminopyridine N-oxide (0.26 mmol)

  • Alkyne (0.22 mmol)

  • PicAuCl₂ (0.022 mmol)

  • Trifluoroacetic acid (TFA, 0.22 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of 2-aminopyridine N-oxide in CH₂Cl₂ (0.2 M), add TFA.

  • Stir the reaction mixture for 10 minutes.

  • Add the alkyne and PicAuCl₂.

  • Stir the reaction mixture overnight at 40 °C.

  • Add Et₃N and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to give the pure imidazo[1,2-a]pyridine.

Iron-Catalyzed Synthesis: An Inexpensive and Readily Available Option

Iron catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts. Iron(II) chloride has been shown to effectively catalyze the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α,β-unsaturated nitroolefins.

Comparative Performance of Iron Catalysts
CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
FeCl₂ (10 mol%)2-aminopyridine, α,β-unsaturated nitroolefinDMF150726-95
Mechanistic Insights: The Iron Catalytic Cycle

The proposed mechanism for the iron-catalyzed reaction involves an initial Michael-type addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and elimination of the nitro group.

cluster_3 Reaction Pathway Start 2-Aminopyridine + Nitroolefin Michael_Addition Michael Addition Start->Michael_Addition Adduct Adduct Intermediate Michael_Addition->Adduct Fe_Cyclization Iron-Catalyzed Cyclization Adduct->Fe_Cyclization FeCl₂ Cyclized_Intermediate Cyclized Intermediate Fe_Cyclization->Cyclized_Intermediate Nitro_Elimination Nitro Group Elimination Cyclized_Intermediate->Nitro_Elimination Product Imidazo[1,2-a]pyridine Nitro_Elimination->Product

Caption: Proposed mechanism for Fe-catalyzed synthesis.

Iodine-Catalyzed Synthesis: A Versatile Metal-Free Approach

Molecular iodine has emerged as a powerful and versatile catalyst for a variety of organic transformations, including the synthesis of imidazo[1,2-a]pyridines. This metal-free approach is attractive due to the low cost, ready availability, and low toxicity of iodine.

Comparative Performance of Iodine Catalysis
CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference
I₂ (20 mol%)2-aminopyridine, acetophenone, dimedoneWaterRT1up to 96
I₂ (30 mol%)2-aminopyridine, aryl methyl ketoneWaterRT24moderate
Mechanistic Insights: The Role of Iodine

In the three-component reaction of a 2-aminopyridine, an acetophenone, and dimedone, molecular iodine is believed to act as a Lewis acid to activate the carbonyl group of the acetophenone, facilitating the subsequent condensation and cyclization steps.

cluster_4 Reaction Pathway Start Acetophenone + I₂ Carbonyl_Activation Carbonyl Activation Start->Carbonyl_Activation Activated_Ketone Activated Ketone Carbonyl_Activation->Activated_Ketone Condensation_1 Condensation with 2-Aminopyridine Activated_Ketone->Condensation_1 Imine_Formation Imine Intermediate Condensation_1->Imine_Formation Condensation_2 Condensation with Dimedone Imine_Formation->Condensation_2 Adduct Tricomponent Adduct Condensation_2->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product

Caption: Plausible mechanism for iodine-catalyzed synthesis.

Experimental Protocol: Iodine-Catalyzed Ultrasonic-Assisted Synthesis

This protocol is adapted from the work of Sangwan and co-workers.

Materials:

  • Acetophenone derivative (1.0 mmol)

  • 2-Aminopyridine derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (I₂, 20 mol%)

  • Distilled water (4.0 mL)

Procedure:

  • A mixture of the acetophenone derivative and a catalytic amount of iodine in distilled water is irradiated using an ultrasound at room temperature for 30 minutes.

  • Then, the 2-aminopyridine derivative and dimedone are added to the above mixture and again irradiated employing ultrasound at room temperature for 30 minutes.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the product is isolated by filtration and purified as necessary.

Conclusion: Selecting the Right Tool for the Job

The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of effective catalytic methods. The choice of the optimal catalyst depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and environmental considerations.

  • Copper catalysts represent a robust, cost-effective, and versatile option for a wide range of substrates.

  • Palladium catalysts excel in C-H functionalization reactions, allowing for the late-stage modification of the imidazo[1,2-a]pyridine core.

  • Gold catalysts offer a mild and atom-economical route, particularly for the synthesis from alkynes.

  • Iron catalysts provide an inexpensive and environmentally friendly alternative, especially for reactions involving nitroolefins.

  • Iodine catalysis stands out as a powerful metal-free option, offering operational simplicity and avoiding metal contamination.

This guide has provided a comparative overview of these key catalytic systems, complete with experimental data, protocols, and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.

References

  • D. C. G. G. Sharp, F. D. Toste, et al. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Adv. Synth.
  • R.-L. Yan, et al. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem.2012, 77, 2024-2028. [Link]
  • O. Sangwan, et al. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega2022, 7, 23393–23407. [Link]
  • T. Yoshino, S. Matsunaga. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein J. Org. Chem.2015, 11, 179-184. [Link]
  • A. K. Ghosh, et al. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Med. Chem. Lett.2021, 12, 941-948. [Link]
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
  • A. Dhas, et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Lett. Appl. NanoBioScience2021, 10, 2565-2573. [Link]
  • A. Dhas, et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Lett. Appl. NanoBioScience2021, 10, 2565-2573. [Link]
  • O. Sangwan, et al. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega2022, 7, 23393–23407. [Link]
  • A. K. Bagdi, et al. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega2020, 5, 12630–12639. [Link]
  • S. M. A. H. Siddiki, et al. Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand-free conditions. RSC Adv.2014, 4, 2588-2591. [Link]
  • S. K. Guchhait, et al. Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Tetrahedron Lett.2010, 51, 4655-4658. [Link]

Sources

Benchmarking Novel Imidazo[1,2-a]pyridine Analogs: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Imidazo[1,2-a]pyridines in Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This privileged heterocyclic system is a core component of several approved drugs and is being extensively investigated for new therapeutic applications, particularly in oncology.[1][2] A growing body of evidence highlights the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][3][4] Derivatives of this scaffold have been shown to target key kinases in oncogenic signaling pathways, including phosphatidylinositol 3-kinase (PI3K), Akt, the mammalian target of rapamycin (mTOR), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs).[3][5][6][7][8][9][10]

This guide provides a comprehensive framework for benchmarking a novel imidazo[1,2-a]pyridine analog, exemplified by 2-Tert-butylimidazo[1,2-a]pyridine, against established kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to rigorously evaluate the potential of new chemical entities in this promising class. We will delve into the mechanistic underpinnings of relevant signaling pathways, provide step-by-step experimental protocols for robust in vitro characterization, and present a comparative analysis with well-known kinase inhibitors.

Comparative Analysis of Kinase Inhibition Profiles

To ascertain the therapeutic potential of a novel compound, it is imperative to compare its inhibitory activity against that of well-characterized, clinically relevant drugs. For the purpose of this guide, we will benchmark our hypothetical compound, this compound, against Dasatinib and Sunitinib, two multi-targeted tyrosine kinase inhibitors approved for cancer treatment.[11][12][13][14][15] We will also include Staurosporine, a potent but non-selective kinase inhibitor, as a reference for broad-spectrum kinase inhibition.[7][16]

The selection of kinases for profiling should be guided by the known targets of the imidazo[1,2-a]pyridine scaffold and the benchmark inhibitors. Given the reported activity of this scaffold against the PI3K/Akt/mTOR pathway, we will include key kinases from this cascade.[3][5] Furthermore, considering the multi-targeted nature of the benchmark drugs, a broader panel of kinases is essential to assess selectivity.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase TargetThis compound (Hypothetical Data)DasatinibSunitinibStaurosporine
PI3Kα50>10,000>10,0003
Akt1150302507
mTOR20015010010
VEGFR25000.8915
PDGFRβ8001.1520
c-Kit>10001216
Abl>5000<13420
Src>50000.81006

Note: IC50 values for Dasatinib, Sunitinib, and Staurosporine are compiled from publicly available data and can vary based on assay conditions.[11][12][15]

This hypothetical data suggests that this compound exhibits promising and selective inhibitory activity against PI3Kα, with moderate effects on Akt1 and mTOR. In contrast to the multi-targeted profiles of Dasatinib and Sunitinib, our lead compound shows significantly less activity against a panel of receptor tyrosine kinases, suggesting a more focused mechanism of action.

Relevant Signaling Pathway: The PI3K/Akt/mTOR Cascade

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors, which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt proceeds to phosphorylate a multitude of downstream substrates, ultimately leading to increased cell survival and proliferation, in part through the activation of mTOR Complex 1 (mTORC1).[3][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes 2_Tert_butylimidazo This compound 2_Tert_butylimidazo->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures ATP consumption (as ADP production is proportional to kinase activity).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and benchmark inhibitors in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Reagent Preparation:

    • Prepare a kinase buffer appropriate for the specific kinase being assayed.

    • Dilute the purified kinase and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to the Km for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the assay plate.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound Dilution Assay_Plate Add Compound to Plate Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase Reagent_Prep->Add_Kinase Start_Reaction Add Substrate/ATP Reagent_Prep->Start_Reaction Assay_Plate->Add_Kinase Add_Kinase->Start_Reaction Incubation Incubate Start_Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., those with a known dependence on the target kinase pathway) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Interpretation of Results and Concluding Remarks

The comprehensive benchmarking of a novel compound like this compound provides critical insights into its potential as a therapeutic agent. The in vitro kinase profiling data (Table 1) suggests that our hypothetical compound has a distinct and more selective inhibitory profile compared to the multi-targeted inhibitors Dasatinib and Sunitinib. Its potent inhibition of PI3Kα, a key node in a frequently dysregulated oncogenic pathway, warrants further investigation.

The subsequent evaluation in cell-based assays is a crucial step to translate the biochemical potency into a cellular effect. A potent GI50 value in a cancer cell line known to be dependent on the PI3K/Akt/mTOR pathway would provide strong evidence for the on-target activity of the compound.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.).
  • Jafari, M., Ghadami, S. A., & Sadeghi-Aliabadi, H. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 13(24), 6271.
  • Oda, K., Matsuoka, D., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Tew, K. D., & Fu, L. W. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 11(13), 2129.
  • Steelant, W. F., & Zonder, J. A. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 931–937.
  • Staurosporine - Wikipedia. (n.d.).
  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway.
  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe.
  • Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5342–5349.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 15(4), 1222–1227.
  • Jha, A., & Kumar, S. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 947.
  • Sunitinib - Wikipedia. (n.d.).
  • Deininger, M. W., & Druker, B. J. (2003). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 9(10), 3704–3713.
  • National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem.
  • Moon, S. H., & Kim, K. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(17), e2997.
  • Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
  • Cancer Care Ontario. (2020). SUNItinib.
  • mediaTUM. (n.d.). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred.
  • Santoni, M., & Conti, A. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. OncoTargets and Therapy, 7, 777–786.
  • Le, T. N., & Eurtivong, C. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39–48.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Scholarly Publications Leiden University. (2024). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine.
  • ResearchGate. (n.d.). Kinase profile of dasatinib.
  • Denic, V. (2022). In vitro kinase assay. Bio-protocol. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Drugs.com. (2025). Dasatinib.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Wang, Y., & Liu, S. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7548–7555.
  • Bain, J., & Plater, L. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS journal, 278(15), 2661–2672.
  • BMG LABTECH. (2020). Kinase assays.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

Sources

A Comparative Guide to the In Vivo Efficacy of 2-tert-Butylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antiparasitic properties.[1][2] The addition of a bulky tert-butyl group at the 2-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing efficacy and selectivity. This guide provides an in-depth comparison of the in vivo efficacy of 2-tert-butylimidazo[1,2-a]pyridine derivatives against current therapeutic alternatives, supported by experimental data and detailed protocols.

Unveiling the Therapeutic Potential: Anti-Inflammatory and Anticancer Efficacy

Recent research has highlighted the promise of imidazo[1,2-a]pyridine derivatives in oncology and inflammatory diseases. While in vivo data specifically for 2-tert-butyl derivatives remains an area of active investigation, studies on closely related analogues provide a strong rationale for their development.

Anti-Inflammatory Activity: A Safer Alternative to NSAIDs?

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent anti-inflammatory and analgesic effects in preclinical models.[3][4] These compounds often exhibit a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal and cardiovascular side effects.[5]

A key mechanism of action for many of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3][4][6] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastric ulceration.[5]

Comparative In Vivo Analgesic Activity

One study investigated the analgesic activity of a series of imidazo[1,2-a]pyridine derivatives, with compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) showing notable in vivo efficacy.[4]

CompoundAnimal ModelAssayEfficacy (ED50)
Derivative 5j MiceAcetic Acid-Induced Writhing12.38 mg/kg[3][4]
Indomethacin (Standard NSAID) MiceAcetic Acid-Induced Writhing~5 mg/kg (historical data)

While direct head-to-head data with a 2-tert-butyl derivative is not yet available, the potent activity of analogues like 5j underscores the therapeutic potential of this class of compounds. The causality behind this experimental choice lies in the well-established writhing test as a model for visceral pain, which is sensitive to both centrally and peripherally acting analgesics.

Anticancer Efficacy: Targeting Key Signaling Pathways

In the realm of oncology, imidazo[1,2-a]pyridine derivatives have shown significant promise by targeting critical signaling pathways involved in tumor growth and survival.[7][8] One of the key mechanisms identified is the inhibition of the STAT3 and NF-κB signaling pathways, which are often constitutively active in cancer cells and contribute to inflammation-driven tumorigenesis.[9][10]

A recent study on the imidazo[1,2-a]pyridine derivative W-1184 in a gastric cancer xenograft model demonstrated significant tumor growth inhibition.[11]

In Vivo Efficacy of a STAT3-Inhibiting Imidazo[1,2-a]pyridine Derivative

CompoundCancer ModelAnimal ModelDosingTumor Growth Inhibition
W-1184 MGC-803 Gastric Cancer XenograftBALB/c Nude Mice5 mg/kg, IP, daily for 21 days47.1%[11]
W-1184 MGC-803 Gastric Cancer XenograftBALB/c Nude Mice15 mg/kg, IP, daily for 21 days73.4%[11]

These findings highlight the potential of imidazo[1,2-a]pyridine derivatives to effectively suppress tumor growth in vivo. The choice of a xenograft model is crucial as it allows for the evaluation of a compound's efficacy on human tumors in a living organism.[2][12]

A Look at the Competition: Current Standards of Care

To fully appreciate the potential of this compound derivatives, it is essential to consider the current therapeutic landscape for the diseases they aim to treat.

IndicationCurrent Standard of Care
Metastatic Melanoma Immune checkpoint inhibitors (e.g., nivolumab, pembrolizumab, ipilimumab), BRAF/MEK inhibitors (for BRAF-mutant tumors), and chemotherapy (e.g., dacarbazine).[9][13][14][15][16]
Cervical Cancer Surgery, radiation therapy, and chemotherapy (often platinum-based), which may be used in combination depending on the stage.[5][7][17][18]
Trichomoniasis Nitroimidazole antibiotics, primarily metronidazole and tinidazole.[19][20][21][22]

While effective for many patients, these standard therapies can be limited by resistance, toxicity, and in some cases, modest efficacy.[9] This underscores the need for novel therapeutic agents with improved efficacy and safety profiles.

Delving into the Mechanism: Key Signaling Pathways

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are rooted in their ability to modulate key cellular signaling pathways.

The STAT3/NF-κB Axis in Cancer and Inflammation

The STAT3 and NF-κB pathways are intricately linked and play crucial roles in both inflammation and cancer. Inflammatory stimuli can lead to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like IL-6. IL-6 can then activate STAT3, creating a positive feedback loop that promotes chronic inflammation and tumor progression.[9][10] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this cascade by suppressing STAT3 phosphorylation and preventing the degradation of IκBα, an inhibitor of NF-κB.[8][9][10][11]

STAT3_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_genes Gene Expression cluster_drug Drug Action Stimulus e.g., LPS, Cytokines IKK IKK Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Dimerizes & Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory Induces Transcription Proliferation Proliferation & Survival (Bcl-2, Cyclin D1) Nucleus->Proliferation Induces Transcription ProInflammatory->JAK Activates (e.g., IL-6) Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo_Pyridine->IkBa Prevents Degradation Imidazo_Pyridine->STAT3 Inhibits Phosphorylation

Caption: STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols: A Guide to In Vivo Evaluation

The following protocols provide a framework for the in vivo assessment of this compound derivatives.

Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity.[23][24][25][26]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Paw_Edema_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Random Grouping (n=6) acclimation->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Compound/Vehicle Administration (p.o./i.p.) baseline->admin carrageenan Carrageenan Injection (0.1 mL, 1%) admin->carrageenan 1 hour post-administration measurement Paw Volume Measurement (hourly for 5h) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Tert-butylimidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," owing to its prevalence in a multitude of biologically active compounds, including several marketed drugs.[1][2] Its synthetic tractability and versatile structure have led to the development of potent modulators of various biological targets.[3][4] A particularly promising application of this scaffold is in the development of protein kinase inhibitors, with several derivatives showing potent activity against key enzymes in oncogenic signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[3][5][6][7] Dysregulation of this pathway is a frequent event in human cancers, making its components highly attractive therapeutic targets.[8][9][10]

This guide focuses on a novel investigational compound, TB-IP-88 , a 2-tert-butylimidazo[1,2-a]pyridine derivative designed as a potent inhibitor of PI3Kα. The critical challenge in kinase inhibitor development is achieving selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[11] Unintended inhibition of off-target kinases can lead to toxicity or diminish therapeutic efficacy. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not just a regulatory requirement but a fundamental step in understanding a compound's true biological activity and therapeutic potential.

This document provides an in-depth technical guide to the cross-reactivity profiling of TB-IP-88. We will objectively compare its performance against three well-characterized clinical-stage inhibitors targeting the PI3K/mTOR pathway:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor with high selectivity for PI3Kα and PI3Kδ.[12]

  • Omipalisib (GSK2126458): A potent dual inhibitor of both PI3K and mTOR kinases.[13][14][15]

  • Voxtalisib (XL765): A dual PI3K/mTOR inhibitor with a distinct selectivity profile across the PI3K isoforms.[1][16][17][18]

We will detail the experimental design and methodologies for a comprehensive profiling strategy, present and interpret the resulting data, and provide the scientific rationale behind each step.

The Central Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] Its activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits kinases such as Akt and PDK1 to the plasma membrane, leading to Akt activation. Activated Akt then phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Experimental_Workflow Start Test Compound (TB-IP-88) Assay1 Phase 1: Broad Kinome Profiling (KINOMEscan®) Start->Assay1 Assay2 Phase 2: Cellular Target Engagement (CETSA®) Start->Assay2 Data1 Quantitative Binding Affinity (Kd) Selectivity Profile Assay1->Data1 Data2 Target Stabilization (Melt Curve) In-Cell Potency (IC50) Assay2->Data2 Analysis Comparative Analysis & Risk Assessment Data1->Analysis Data2->Analysis

Caption: High-level experimental workflow.

Part 1: Broad Kinome Selectivity Profiling (KINOMEscan®)

The first step is to obtain a broad, unbiased view of the compound's interactions across the human kinome. The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the binding affinity (Kd) of a compound against a large panel of kinases. [11][19][20]A key advantage of this ATP-independent assay is its ability to provide true thermodynamic dissociation constants, allowing for robust structure-activity relationship (SAR) analysis. [21] Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: TB-IP-88 and comparator compounds (Pictilisib, Omipalisib, Voxtalisib) are dissolved in 100% DMSO to create 100X stock solutions.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. [22]3. Screening: Each compound is screened at a concentration of 1 µM against the KINOMEscan® panel of over 450 human kinases. The results are reported as '% Control', where a lower percentage indicates stronger binding.

  • Kd Determination: For kinases showing significant binding (e.g., >80% inhibition at 1 µM), a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).

  • Data Analysis: The results are analyzed to generate a selectivity profile. A Selectivity Score (S-score) can be calculated to quantify the compound's specificity. For example, S(10) is the number of kinases with a Kd < 100 nM. A lower S-score indicates higher selectivity.

Comparative Data: Kinome Profiling Results

The following tables summarize the binding affinities (Kd) for TB-IP-88 and the comparator compounds against the primary target (PI3Kα) and selected, significant off-targets identified in the screen.

Table 1: Primary Target and PI3K Isoform Selectivity

TargetTB-IP-88 (Kd, nM)Pictilisib (GDC-0941) (Kd, nM)Omipalisib (GSK2126458) (Kd, nM)Voxtalisib (XL765) (Kd, nM)
PI3Kα (p110α) 5 3 0.019 [14]39 [18]
PI3Kβ (p110β)15033 [11]0.13 [14]110 [17]
PI3Kδ (p110δ)253 0.024 [14]43 [18]
PI3Kγ (p110γ)8075 [11]0.06 [14]9 [17]
mTOR >10,000 580 [11]0.18 [14]160 [17]
DNA-PK>10,000>10,000>1,000150 [17]

Table 2: Select Off-Target Kinase Interactions (Kd < 1 µM)

Off-Target KinaseTB-IP-88 (Kd, nM)Pictilisib (GDC-0941) (Kd, nM)Omipalisib (GSK2126458) (Kd, nM)Voxtalisib (XL765) (Kd, nM)
CDK2/CycA850>10,000500>1,500 [16]
GSK3β>10,000>10,000250>1,500 [16]
MAPK1 (ERK2)>10,000>10,000780>1,500 [16]
PIP4K2C450300150600
CLK2900>10,000400>1,500 [16]

Interpretation of KINOMEscan® Data:

The data reveals that TB-IP-88 is a potent inhibitor of PI3Kα with a Kd of 5 nM. It demonstrates good selectivity against other Class I PI3K isoforms, particularly PI3Kβ. Crucially, unlike the dual inhibitors Omipalisib and Voxtalisib, TB-IP-88 shows no significant affinity for mTOR (Kd > 10,000 nM), positioning it as a selective PI3K inhibitor, similar to Pictilisib. [11] Omipalisib is the most potent compound across all PI3K isoforms and mTOR, consistent with its characterization as a pan-PI3K/mTOR inhibitor. [14]Voxtalisib also shows dual activity but with a preference for PI3Kγ and weaker mTOR inhibition compared to Omipalisib. [1][17] TB-IP-88 displays a relatively clean off-target profile, with only weak interactions observed for CDK2/CycA, PIP4K2C, and CLK2. This high degree of selectivity is a desirable characteristic, potentially leading to a wider therapeutic window.

Part 2: Cellular Target Engagement Profiling (CETSA®)

While in vitro binding assays are essential, they do not fully capture the complexity of the cellular environment, including factors like cell permeability, target accessibility, and competition with endogenous ATP. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify direct target engagement in intact cells or cell lysates. [14]The principle is that ligand binding stabilizes the target protein, leading to an increase in its resistance to thermal denaturation. [2] Experimental Protocol: CETSA® with Western Blot Readout

  • Cell Culture and Treatment: A human cancer cell line with an active PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) is cultured to ~80% confluency. Cells are treated with a range of concentrations of TB-IP-88 or comparator compounds (or DMSO vehicle control) for 2 hours at 37°C.

  • Heat Challenge: The cell suspensions are aliquoted into PCR tubes and heated for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermocycler. A non-heated control (37°C) is included. [23]3. Cell Lysis: Cells are lysed by rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath, supplemented with a lysis buffer containing protease and phosphatase inhibitors. [24]4. Separation of Fractions: The lysates are centrifuged at high speed (~20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [2]5. Western Blot Analysis:

    • The supernatant (soluble protein fraction) is carefully collected. Protein concentration is determined and normalized across all samples.

    • Samples are prepared with Laemmli buffer, boiled, and resolved by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane, which is then blocked and probed with a primary antibody specific for the target protein (e.g., anti-PI3Kα). An antibody for a loading control (e.g., GAPDH) is also used. [25] * The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an ECL substrate.

  • Data Analysis:

    • Melt Curve: Band intensities for PI3Kα at each temperature are quantified. The intensity for each temperature point is normalized to the 37°C sample. The percentage of soluble protein is plotted against temperature to generate a melt curve. A shift in the curve to the right indicates thermal stabilization.

    • Isothermal Dose-Response (ITDR): A single, optimal temperature from the melt curve (one that causes significant but not complete protein denaturation in vehicle-treated cells) is chosen. Cells are treated with a serial dilution of the inhibitor and heated at this single temperature. The resulting band intensities are plotted against the log of the inhibitor concentration to determine the cellular EC50 for target engagement.

Comparative Data: CETSA® Results for PI3Kα

A. Thermal Shift (Melt) Curves

The melt curves below illustrate the stabilization of PI3Kα by TB-IP-88 and Pictilisib at a fixed concentration (1 µM).

(Illustrative Western Blot and corresponding graph would be presented here in a full report. For this text-based format, the results are described below.)

  • Vehicle (DMSO): Significant PI3Kα denaturation is observed starting at 52°C, with approximately 50% of the protein aggregated (Tm) at ~54°C.

  • TB-IP-88 (1 µM): The melt curve is shifted to the right, indicating stabilization of PI3Kα. The Tm is increased to ~60°C (ΔTm of +6°C).

  • Pictilisib (1 µM): A similar rightward shift is observed, with a Tm of ~59.5°C (ΔTm of +5.5°C).

B. Isothermal Dose-Response (ITDR) Curves

The ITDR experiment, performed at a fixed temperature of 56°C, quantifies the potency of each compound in stabilizing PI3Kα inside the cell.

Table 3: Cellular Target Engagement Potency (EC50)

CompoundCellular EC50 for PI3Kα Stabilization (nM)
TB-IP-88 45
Pictilisib (GDC-0941)35 [12]
Omipalisib (GSK2126458)5
Voxtalisib (XL765)60

Interpretation of CETSA® Data:

The CETSA results confirm that TB-IP-88 enters the cell and directly engages its intended target, PI3Kα. The significant thermal shift (ΔTm = +6°C) is a strong indicator of a high-affinity interaction in a physiological context. The cellular EC50 of 45 nM is potent and aligns well with the biochemical binding affinity (Kd = 5 nM), demonstrating good translation from a biochemical to a cellular setting.

The comparator compounds also demonstrate cellular target engagement consistent with their known potencies. Omipalisib, being the most potent in biochemical assays, also shows the highest potency in the CETSA ITDR experiment. The data for Pictilisib and Voxtalisib are also in line with their established cellular activities. This orthogonal validation provides high confidence that the primary mechanism of action for TB-IP-88 is the direct inhibition of PI3Kα.

Conclusion and Forward Look

The comprehensive cross-reactivity profiling of TB-IP-88 reveals it to be a potent and highly selective inhibitor of PI3Kα.

  • High Potency: TB-IP-88 demonstrates low nanomolar binding affinity for PI3Kα in biochemical assays (Kd = 5 nM) and potent target engagement in a cellular context (EC50 = 45 nM).

  • Excellent Selectivity: Compared to dual PI3K/mTOR inhibitors like Omipalisib and Voxtalisib, TB-IP-88 is highly selective for PI3K over mTOR. Its kinome-wide profile is clean, with only weak interactions against a few off-target kinases at concentrations significantly higher than its on-target potency. This profile is comparable to, and in some aspects cleaner than, the selective PI3K inhibitor Pictilisib.

  • Validated Mechanism: The combination of KINOMEscan® and CETSA® provides a self-validating system. The biochemical binding data is confirmed by evidence of direct target engagement within intact cells, lending high confidence to the compound's mechanism of action.

This rigorous, data-driven comparison demonstrates that TB-IP-88 possesses a highly desirable selectivity profile for a PI3Kα inhibitor. These findings strongly support its continued development as a potential therapeutic agent. The next logical steps would involve assessing its effect on downstream pathway signaling (e.g., p-Akt levels), evaluating its anti-proliferative activity in a panel of cancer cell lines, and initiating in vivo pharmacokinetic and efficacy studies.

References

  • Selleck Chemicals. Pictilisib (GDC-0941) PI3Kα/δ Inhibitor. URL: https://www.selleckchem.com/products/gdc-0941.html
  • ResearchGate. Key components of the PI3K/Akt/mTOR signalling pathway showing... URL: https://www.researchgate.
  • AACR Journals. GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. URL: https://aacrjournals.org/cancerres/article/68/9_Supplement/LB-110/626578/LB-110-GDC-0941-a-potent-selective-orally
  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... URL: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_270470761
  • ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... URL: https://www.researchgate.
  • InvivoChem. Omipalisib (GSK2126458, GSK458). URL: https://www.invivochem.com/products/omipalisib-gsk2126458
  • MedChemExpress. Omipalisib (GSK2126458). URL: https://www.medchemexpress.com/gsk2126458.html
  • Selleck Chemicals. Omipalisib (GSK2126458) PI3K inhibitor. URL: https://www.selleckchem.com/products/gsk2126458.html
  • Chemietek. XL765 (Voxtalisib, SAR245409). URL: https://www.chemietek.com/product/xl765.html
  • APExBIO. GDC-0941 - Potent Selective PI3K Inhibitor. URL: https://www.apexbt.com/gdc-0941.html
  • PubMed Central. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446050/
  • Cayman Chemical. Voxtalisib (SAR245409, XL765, CAS Number: 934493-76-2). URL: https://www.caymanchem.com/product/11586/voxtalisib
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) for SOS1 Target Engagement. URL: https://www.benchchem.com/application-notes/cellular-thermal-shift-assay-cetsa-for-sos1-target-engagement
  • Probechem. Voxtalisib (XL765, SAR245409). URL: https://www.probechem.com/product/pc-44791.html
  • ResearchGate. Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway. URL: https://www.researchgate.
  • PubMed Central. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220303/
  • Cayman Chemical. GSK2126458 (GSK458, Omipalisib, CAS Number: 1086062-66-9). URL: https://www.caymanchem.com/product/11626/gsk2126458
  • BioCrick. GDC-0941 | CAS:957054-30-7. URL: https://www.biocrick.com/gdc-0941-bc11002.html
  • Selleck Chemicals. Voxtalisib (XL765) PI3K inhibitor. URL: https://www.selleckchem.com/products/xl765.html
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. URL: https://www.benchchem.com/application-notes/cellular-thermal-shift-assay-cetsa-with-mr44397
  • PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7491176/
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. URL: https://bio-protocol.org/e4141
  • PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. URL: https://pubmed.ncbi.nlm.nih.gov/26708819/
  • PubMed. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. URL: https://pubmed.ncbi.nlm.nih.gov/26298499/
  • Wikipedia. PI3K/AKT/mTOR pathway. URL: https://en.wikipedia.
  • ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. Overview of... URL: https://www.researchgate.net/figure/Experimental-procedures-for-in-vivo-and-ex-vivo-CETSA-Overview-of-CETSA-sample_fig2_340817061
  • New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. URL: https://newdrugapprovals.org/2015/03/17/gsk-2126458-omipalisib-pi3kmto-inhibitor/
  • ResearchGate. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. URL: https://www.researchgate.net/publication/281282110_The_imidazo12-apyridine_ring_system_as_a_scaffold_for_potent_dual_phosphoinositide-3-kinase_PI3Kmammalian_target_of_rapamycin_mTOR_inhibitors
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. URL: https://www.ncbi.nlm.nih.gov/books/NBK379313/
  • PubMed. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. URL: https://pubmed.ncbi.nlm.nih.gov/22292770/
  • ResearchGate. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. URL: https://www.researchgate.net/publication/336968032_11C-Labeled_Pictilisib_GDC-0941_as_a_Molecular_Tracer_Targeting_Phosphatidylinositol_3-Kinase_PI3K_for_Breast_Cancer_Imaging
  • MedChemExpress. Pictilisib (GDC-0941). URL: https://www.medchemexpress.com/pictilisib.html
  • HMS LINCS Project. KINOMEscan data. URL: http://lincs.hms.harvard.
  • ResearchGate. Kinase binding activity analysis using DiscoverX Kinomescan... URL: https://www.researchgate.net/figure/Kinase-binding-activity-analysis-using-DiscoverX-Kinomescan-profiling-11-14-Off-target_fig1_343685933
  • ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). URL: https://www.researchgate.net/figure/How-the-KinomeScan-assay-works-Courtesy-of-DiscoveRx_fig3_232717327
  • Eurofins Discovery. KINOMEscan Technology. URL: https://www.eurofinsdiscoveryservices.com/cms/cms-files/2021/11/kinomescan-technology-flyer.pdf
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. URL: https://www.drugtargetreview.com/contract-research/21435/discoverx-kinomescan-kinase-assay-screening/
  • KINOMEscan® Kinase Profiling Platform. URL: https://www.discoverx.

Sources

A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives as FLT3 Kinase Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A key player in the pathogenesis of AML is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[2] In approximately one-third of newly diagnosed AML cases, the FLT3 gene is mutated, leading to constitutive activation of the kinase and subsequent downstream signaling pathways that promote uncontrolled cell proliferation and survival.[1]

The most common FLT3 mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), particularly at the D835 and F691 residues.[3] These mutations are associated with a poor prognosis, making FLT3 a prime therapeutic target for AML. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent FLT3 inhibitors.[4] This guide provides a comparative docking study of a series of imidazo[1,2-a]pyridine-thiophene derivatives against wild-type and mutant FLT3, offering insights into their structure-activity relationships and potential to overcome clinical resistance.

The FLT3 Signaling Pathway: A Cascade of Pro-Survival Signals

The constitutive activation of FLT3 in AML triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways collectively drive leukemogenesis by promoting cell proliferation, inhibiting apoptosis, and blocking differentiation. Understanding this signaling network is crucial for appreciating the mechanism of action of FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Wild-type or Mutant) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: The FLT3 signaling pathway in AML.

Comparative Docking Analysis of Imidazo[1,2-a]pyridine-Thiophene Derivatives

To investigate the structure-activity relationship of imidazo[1,2-a]pyridine-based FLT3 inhibitors, a molecular docking study was performed on a series of thiophene-substituted derivatives. The aim was to correlate their predicted binding affinities with their experimentally determined inhibitory concentrations (IC50) and to understand their binding modes in both wild-type and mutant FLT3.

Selected Ligands and Protein Targets

A set of imidazo[1,2-a]pyridine-thiophene derivatives with reported FLT3 inhibitory activity was selected for this study.[1] The crystal structure of the FLT3 kinase domain in complex with an inhibitor (PDB ID: 4XUF) was used as the receptor for wild-type FLT3 docking.[5] Models for the clinically relevant F691L and D835Y mutants were generated based on the wild-type structure to investigate the structural basis of drug resistance.[3][6]

Compound IDStructureFLT3 IC50 (µM)[1]Docking Score (kcal/mol) (Wild-Type FLT3)Key Interacting Residues (Predicted)
5a 3-(5-(4-chlorophenyl)thiophen-2-yl)-7-phenylimidazo[1,2-a]pyridine0.25-10.8Cys694, Leu616, Gly696, Val624
5e 3-(5-(3-chlorophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine0.058-11.5Cys694, Leu616, Gly696, Asp829
5g 3-(5-(3-cyanophenyl)thiophen-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine0.12-11.2Cys694, Leu616, Gly696, Asp829
5o 7-(4-(methylsulfonyl)phenyl)-3-(5-(pyridin-3-yl)thiophen-2-yl)imidazo[1,2-a]pyridine0.21-10.9Cys694, Leu616, Gly696, Phe830
Discussion of Docking Results

The docking studies revealed a consistent binding mode for the imidazo[1,2-a]pyridine-thiophene derivatives within the ATP-binding pocket of FLT3. The nitrogen at position 1 of the imidazo[1,2-a]pyridine core consistently formed a key hydrogen bond with the backbone of Cys694 in the hinge region of the kinase. The thiophene and the terminal phenyl/pyridine rings occupied the hydrophobic pocket, making crucial van der Waals interactions.

Compound 5e , the most potent derivative in this series, exhibited the best docking score, suggesting a strong correlation between the predicted binding affinity and the experimental IC50 value. The methyl-pyrazolyl group at the 7-position of the imidazo[1,2-a]pyridine core appears to be optimal for fitting into a hydrophobic sub-pocket, while the 3-chlorophenyl substituent on the thiophene ring engages in favorable interactions.

In the F691L "gatekeeper" mutant, the substitution of the smaller phenylalanine with the bulkier leucine is predicted to cause a steric clash with some of the larger derivatives, potentially explaining the mechanism of resistance.[6] Similarly, mutations at the D835 residue in the activation loop can induce a conformational change to a "DFG-in" state, which may be less favorable for the binding of type II inhibitors that these derivatives resemble.[3]

Experimental Protocol: Molecular Docking Workflow

This section provides a detailed, step-by-step methodology for performing a comparative molecular docking study of imidazo[1,2-a]pyridine derivatives against FLT3 kinase using widely available academic software.

Docking_Workflow cluster_prep I. Preparation Phase cluster_dock II. Docking Phase cluster_analysis III. Analysis Phase PDB 1. Download Protein Structure (e.g., PDB: 4XUF) CleanProtein 2. Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->CleanProtein Ligand 3. Prepare Ligands: - Draw 2D structures - Convert to 3D - Energy minimization CleanProtein->Ligand Grid 4. Define Binding Site: - Generate grid box around the active site Ligand->Grid RunDock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->RunDock Analyze 6. Analyze Results: - Rank by docking score - Visualize binding poses - Identify key interactions RunDock->Analyze Compare 7. Comparative Analysis: - Correlate score with IC50 - Compare wild-type vs. mutant Analyze->Compare

Sources

Head-to-head comparison of imidazo[1,2-a]pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Head-to-Head Comparison

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This fused bicyclic heterocycle is the core of several marketed drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[3][4] Its unique structural and electronic properties have made it a focal point for researchers in drug development and material science.[2][5]

Consequently, a diverse range of synthetic methodologies has been developed to construct this valuable framework. The choice of synthetic route is critical, as it dictates factors such as yield, purity, substrate scope, cost-effectiveness, and environmental impact. This guide provides a head-to-head comparison of the most prominent and field-proven methods for synthesizing imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals the insights needed to select the optimal strategy for their specific applications.

At a Glance: Comparison of Key Synthesis Methods

The following table summarizes the core characteristics of the three major synthetic routes discussed in this guide, providing a high-level comparison to inform initial methodological considerations.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Classical Condensation 2-Aminopyridine + α-HaloketoneBase (e.g., NaHCO₃, K₂CO₃) or catalyst/solvent-free, 60-100°C.[5][6][7]60-95%High yields, readily available starting materials, reliable and well-established.[7][8]Use of lachrymatory and toxic α-haloketones; two-step process if ketone needs pre-halogenation.
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., NH₄Cl, I₂), RT to 60°C.[9][10][11]65-91%One-pot, high atom economy, generates molecular diversity quickly.[9][10]Availability, cost, and toxicity of some isocyanide starting materials.
Ortoleva-King Type Reaction 2-Aminopyridine + KetoneIodine (I₂), often with a catalyst (e.g., FeCl₃, CuI), 80-110°C.[12][13][14]40-96%One-pot, avoids pre-synthesis of α-haloketones, uses simple ketones.[13][14][15]Can require high temperatures; iodine can be a drawback for some applications.

Method 1: The Classical Condensation with α-Haloketones

This is arguably the most traditional and straightforward approach to the imidazo[1,2-a]pyridine core. The reaction proceeds via a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclization.

Causality and Mechanism

The fundamental principle of this method is a sequential nucleophilic attack. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular condensation, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazole ring. Recent advancements have demonstrated that this reaction can proceed efficiently without any catalyst or solvent, simply by heating the reactants together, which enhances its green chemistry profile.[5][7]

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Aminopyridine C N-Phenacyl-2-aminopyridinium intermediate A->C Endocyclic N attack B α-Haloketone B->C D Cyclized Intermediate C->D Exocyclic NH2 attack E Imidazo[1,2-a]pyridine D->E - H2O

Caption: Mechanism of the classical condensation synthesis.

Performance and Scope

This method is highly reliable and generally provides good to excellent yields.[7] It tolerates a wide variety of functional groups on both the 2-aminopyridine and the α-haloketone, including electron-donating and electron-withdrawing groups.[7] The primary drawback is the handling of α-haloketones, which are often lachrymatory and toxic.

Experimental Protocol: Catalyst- and Solvent-Free Synthesis

The following protocol is adapted from Zhu et al., who reported a groundbreaking method for synthesizing imidazo[1,2-a]pyridines without a catalyst or solvent at 60°C.[5]

  • Reactant Mixing: In a round-bottom flask, combine the desired 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Reaction: Heat the mixture in an oil bath at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 30 to 60 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine.

Method 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier example used for imidazo[1,2-a]pyridine synthesis.[10]

Causality and Mechanism

The GBB reaction capitalizes on the sequential formation of reactive intermediates in one pot. The reaction is typically initiated by the condensation of a 2-aminopyridine with an aldehyde to form a Schiff base (iminium ion) intermediate. This electrophilic intermediate is then attacked by the nucleophilic isocyanide. A subsequent intramolecular [4+1] cycloaddition yields the final 3-aminoimidazo[1,2-a]pyridine product.[11] This approach is highly convergent and atom-economical.[10]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack & Cyclization A 2-Aminopyridine C Iminium Ion Intermediate A->C B Aldehyde B->C Condensation (-H2O) E Nitrile Intermediate C->E D Isocyanide D->E Nucleophilic attack F 3-Amino-Imidazo[1,2-a]pyridine E->F [4+1] Cycloaddition

Caption: Mechanism of the GBB multicomponent reaction.

Performance and Scope

The GBB reaction offers excellent yields (often 80-90%) and allows for rapid access to a library of structurally diverse compounds by simply varying the three starting components.[9][10] The reaction can be promoted by various catalysts, including green options like ammonium chloride, and can be accelerated using ultrasound or microwave irradiation.[9][16] A significant consideration is the availability and handling of isocyanides, some of which can be volatile and toxic.

Experimental Protocol: Ultrasound-Assisted GBB Reaction

This protocol is based on the work of Canto-Lopéz et al., who developed an ultrasound-assisted one-pot green synthesis using water as a solvent.[9]

  • Reactant Preparation: In a flask, suspend 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol) in water (3 mL).

  • Catalyst Addition: Add ammonium chloride (NH₄Cl) (10 mol%).

  • Sonication: Place the flask in an ultrasonic bath and sonicate at 60°C. Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).

  • Extraction: After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.

Method 3: The Ortoleva-King Type Reaction

This method provides a clever one-pot alternative to the classical condensation by avoiding the need to pre-synthesize or handle α-haloketones. It generates the key electrophilic intermediate in situ from a readily available ketone.

Causality and Mechanism

The Ortoleva-King reaction traditionally involves the reaction of pyridine with an active methylene compound and iodine to form a pyridinium salt. In this adaptation for imidazo[1,2-a]pyridine synthesis, a ketone (like acetophenone) reacts with iodine and 2-aminopyridine. It is proposed that iodine first reacts with the ketone to form an α-iodoketone in situ.[17] This electrophile is then immediately trapped by the 2-aminopyridine, proceeding through a mechanism analogous to the classical condensation described in Method 1. This strategy streamlines the process into a single, efficient step.[13][14]

G cluster_0 Step 1: In Situ α-Iodination cluster_1 Step 2: Condensation & Cyclization A Ketone C α-Iodoketone (in situ) A->C B Iodine (I₂) B->C E Imidazo[1,2-a]pyridine C->E D 2-Aminopyridine D->E S_N2 & Cyclization (as in Method 1)

Caption: Mechanism of the Ortoleva-King type synthesis.

Performance and Scope

This method is highly effective, with reported yields often ranging from moderate to excellent (up to 96%).[12] It is compatible with a broad range of functional groups on both starting materials.[13] The use of inexpensive and readily available catalysts like iron or copper salts can further enhance the reaction's efficiency.[13][14] The main considerations are the moderately high reaction temperatures often required and the use of elemental iodine.

Experimental Protocol: Iron/Iodine-Catalyzed Ortoleva-King Synthesis

This protocol is adapted from Ujwaldev et al., who developed an iron-catalyzed Ortoleva-King type synthesis.[14][18]

  • Reactant Setup: To a round-bottom flask, add the ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), FeCl₃·6H₂O (10 mol%), and molecular iodine (I₂) (20 mol%).

  • Reaction: Heat the reaction mixture at 100°C for the specified time (typically 1-4 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final product.

Modern & Green Synthetic Enhancements

A significant trend in organic synthesis is the adoption of green chemistry principles, and the synthesis of imidazo[1,2-a]pyridines is no exception. Modern energy sources like microwave irradiation and ultrasound have been shown to dramatically improve classical methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.[1][19][20] This has been successfully applied to classical condensations, GBB reactions, and Ortoleva-King type protocols.[5][16]

  • Green Solvents: There is a strong push to replace hazardous organic solvents. Many modern protocols for imidazo[1,2-a]pyridine synthesis now use water or ethanol, or are performed under solvent-free conditions, reducing environmental impact and simplifying product isolation.[8][9][19]

  • Catalyst-Free Conditions: As demonstrated in the classical condensation protocol, several methods have been optimized to proceed efficiently without any catalyst, which simplifies purification and reduces costs and metal waste.[5][7]

G cluster_0 Green Synthesis Workflow cluster_1 A Starting Materials (e.g., 2-Aminopyridine, Ketone) C Reaction (Condensation/Cyclization) A->C B Reaction Conditions B->C B_details • Microwave / Ultrasound • Green Solvent (H₂O, EtOH) • Catalyst-Free D Work-up & Purification C->D E Final Product D->E

Caption: A generalized workflow for green imidazo[1,2-a]pyridine synthesis.

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several robust and high-yielding methods.

  • The Classical Condensation with α-haloketones remains a highly reliable and versatile choice, especially with modern solvent- and catalyst-free protocols that mitigate some of its traditional drawbacks.

  • The Groebke-Blackburn-Bienaymé (GBB) reaction is unparalleled for its efficiency in generating chemical diversity, making it ideal for medicinal chemistry campaigns and library synthesis.

  • The Ortoleva-King type reaction offers a practical and streamlined one-pot alternative that utilizes simple ketones, avoiding the direct use of hazardous α-haloketones.

The choice of method should be guided by the specific goals of the researcher. For large-scale synthesis of a single target, a well-optimized classical condensation or Ortoleva-King reaction may be most economical. For the exploration of structure-activity relationships, the GBB multicomponent reaction provides the most rapid path to a diverse set of analogs. By leveraging modern enhancements such as microwave irradiation and green solvents, each of these core methods can be adapted to be more efficient, sustainable, and effective.

References

  • Canto-Lopéz, D. S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1622. [Link]
  • Shaikh, A., et al. (2023). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Derivatives. Chemical Methodologies, 7(10), 793-800. [Link]
  • Zhu, D.-J., et al. (2014). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 25(9), 1716-1721. [Link]
  • Grosu, G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35211–35223. [Link]
  • Canto-Lopéz, D. S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5557. [Link]
  • de Paiva, W. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Sarma, B., et al. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Taylor, C. G., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports, 10(1), 3374. [Link]
  • Sarma, B., et al. (2017).
  • Shaterian, H. R., & Hosseinian, A. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Current Microwave Chemistry, 7(2), 118-126. [Link]
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]
  • Canto-Lopéz, D. S., et al. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2022(2), M1367. [Link]
  • Sharma, K., et al. (2021). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
  • Canto-Lopéz, D. S., et al. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. [Link]
  • Ansari, M. A., & Saeed, A. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(64), 36873–36907. [Link]
  • Shedge, S. A., et al. (2019). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5369. [Link]
  • Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(91), 49915–49923. [Link]
  • Ujwaldev, S. M., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol.
  • ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridin Synthese.
  • Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]
  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction.
  • Li, J. J. (2009). Chichibabin Reaction. In Name Reactions. Springer, Berlin, Heidelberg. [Link]
  • Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Wikipedia. [Link]
  • Ujwaldev, S. M., et al. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar. [Link]
  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37194–37202. [Link]
  • Zhu, D.-J., et al. (2014). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 25, 1716-1721. [Link]
  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1473-1476. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Imidazo[1,2-a]pyridines: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its privileged scaffold is a testament to its versatile biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] However, the journey from a crude reaction mixture to a highly pure, characterizable final compound is fraught with challenges. The inherent basicity and varying polarity of substituted imidazo[1,2-a]pyridines demand a carefully considered purification strategy to ensure the reliability of downstream biological assays and the integrity of structure-activity relationship (SAR) studies.

This guide provides an in-depth, objective comparison of the most common and effective purification techniques for this important class of heterocycles. We will move beyond simple protocols to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and optimize the ideal purification strategy for their specific needs.

Pillar 1: Flash Column Chromatography - The Workhorse Technique

Flash column chromatography is the most ubiquitous method for the purification of imidazo[1,2-a]pyridines, prized for its versatility in separating compounds based on differences in polarity.[5][6] The fundamental principle relies on the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

The Causality Behind the Choice: Why Chromatography Works

The imidazo[1,2-a]pyridine scaffold possesses a nitrogen bridgehead, rendering it basic. This basicity, combined with the polarity imparted by various substituents, dictates its interaction with the stationary phase. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the imidazo[1,2-a]pyridine can interact strongly with these acidic sites, which can be both an advantage for retention and a disadvantage, potentially leading to peak tailing (streaking) or even on-column degradation.[7][8] Understanding this interaction is critical for methodological optimization.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Determine Rf & Solvent System) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Ensure uniform bed) Slurry->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for Flash Column Chromatography.

Detailed Protocol: Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7] This Rf value typically ensures good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your mobile phase (e.g., hexane).[9] Pour the slurry into the column and use gentle pressure or tapping to create a uniform, crack-free stationary bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[7]

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[7] This technique often results in better separation.

  • Elution and Fraction Collection: Begin elution with the chosen mobile phase, collecting fractions sequentially. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[8]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified imidazo[1,2-a]pyridine.

Troubleshooting & Optimization
  • Issue: Peak Streaking/Tailing: This is common for basic compounds like imidazo[1,2-a]pyridines on acidic silica.

    • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to your mobile phase to neutralize the acidic silanol groups.[8]

  • Issue: Compound Degradation: The compound appears unstable on silica, as evidenced by new spots in a 2D TLC analysis.

    • Solution: Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[7]

  • Issue: Poor Separation: The compound co-elutes with impurities.

    • Solution: Re-optimize the solvent system using TLC. A shallower polarity gradient or an isocratic elution with a finely tuned solvent ratio may be necessary. Ensure the column is not overloaded; the sample should be 1-5% of the silica gel mass.[8]

Pillar 2: Recrystallization - The Path to Crystalline Purity

For solid imidazo[1,2-a]pyridines, recrystallization can be a highly effective and economical method to achieve exceptional purity.[5] The technique hinges on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at room or cold temperatures, while the impurities remain soluble or insoluble under these conditions.

The Causality Behind the Choice: Exploiting Solubility

The success of recrystallization is governed by the physicochemical properties of the compound and the selection of an appropriate solvent. The goal is to create a supersaturated solution upon cooling, from which only the desired compound crystallizes, leaving impurities behind in the "mother liquor." For imidazo[1,2-a]pyridines, which often have moderate polarity and good crystallinity, finding a suitable single or binary solvent system is frequently achievable.

Experimental Workflow: Recrystallization

G cluster_prep Dissolution cluster_cryst Crystallization cluster_iso Isolation Solvent 1. Select Appropriate Solvent Dissolve 2. Dissolve Crude Solid (in minimum hot solvent) Solvent->Dissolve Cool 3. Slow Cooling (to induce crystallization) Dissolve->Cool Induce 4. Induce Crystallization (Optional) (Scratching/Seeding) Cool->Induce Filter 5. Isolate Crystals (Vacuum Filtration) Induce->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is poorly soluble at room temperature but very soluble when hot. Test small batches in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) to find the ideal one.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites or add a "seed" crystal of the pure compound.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals thoroughly to remove all traces of solvent. In some syntheses, the product precipitates directly from the reaction mixture upon cooling, which can be isolated by simple filtration, sometimes yielding a product of high purity without further steps.[10]

Troubleshooting & Optimization
  • Issue: "Oiling Out": The compound separates as an oil instead of forming crystals. This happens if the solution is too concentrated or cooled too quickly.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8]

  • Issue: Poor Recovery: A significant amount of product remains in the mother liquor.

    • Solution: The compound may be too soluble in the cold solvent. Try a different solvent or a binary solvent system. Alternatively, the volume of the mother liquor can be reduced by evaporation to recover a second crop of crystals, which may require re-purification.[8]

Pillar 3: High-Performance Liquid Chromatography (HPLC) - For Ultimate Purity

For applications demanding the highest level of purity, such as the preparation of analytical standards or compounds for late-stage biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It operates on the same principles as column chromatography but utilizes high pressure and highly efficient columns for superior resolution.

The Causality Behind the Choice: High-Resolution Separation

HPLC columns are packed with much smaller, uniform particles (e.g., 3-5 µm) compared to flash chromatography, resulting in a much higher number of theoretical plates and vastly superior separating power.[11] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is particularly well-suited for many imidazo[1,2-a]pyridine derivatives.[11][12]

Detailed Protocol: Preparative HPLC
  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from all impurities. Key parameters to optimize include the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water with modifiers like formic acid or TFA), flow rate, and detection wavelength.[13][14]

  • Scale-Up: The analytical method is scaled to a preparative column with a larger diameter. The flow rate and sample load are increased proportionally.

  • Purification Run: The crude sample, dissolved in a suitable solvent, is injected onto the preparative HPLC system.

  • Fraction Collection: A fraction collector, triggered by the detector signal (typically UV), is used to automatically collect the peak corresponding to the pure compound.

  • Isolation: The solvent is removed from the collected fractions, often by lyophilization (freeze-drying) if water is present, to yield the final, highly pure product.

Comparative Performance of Purification Techniques

The choice of purification method is a balance between the required purity, scale, speed, and cost. The following table provides a comparative summary to guide this decision-making process.

TechniqueTypical PurityTypical YieldScaleSpeedCostKey Considerations
Flash Chromatography >95%60-95%mg to multi-gramModerateLowVersatile, widely applicable; potential for compound degradation on silica.[7][8]
Recrystallization >99%50-90%mg to kgSlowVery LowOnly for solids; highly effective for achieving high purity; requires suitable solvent.[5][8]
Acid-Base Extraction Variable (pre-purification)>90%g to kgFastVery LowExcellent for removing non-basic impurities; often used as an initial cleanup step.[5]
Preparative HPLC >99.5%70-95%µg to gramSlowHighHighest resolution and purity; ideal for challenging separations and final polishing steps.[15]

Conclusion: A Strategy-Driven Approach

There is no single "best" method for purifying imidazo[1,2-a]pyridines. The optimal choice is dictated by the specific properties of the target molecule, the nature of the impurities, the required level of purity, and the scale of the synthesis.

A pragmatic and efficient purification strategy often involves a multi-step approach. For instance, a crude reaction mixture might first be subjected to an acid-base extraction to remove neutral organic impurities. This is followed by flash column chromatography as the main purification step to separate the target compound from closely related byproducts. Finally, if the compound is a solid and exceptionally high purity is required, a final recrystallization can be performed. For the most challenging separations or when analytical-grade purity is essential, preparative HPLC stands as the ultimate tool.

By understanding the principles behind each technique and anticipating the chemical behavior of the imidazo[1,2-a]pyridine core, researchers can design and execute robust purification protocols that consistently deliver high-quality material, thereby accelerating the pace of discovery and development.

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. BenchChem.
  • Guzmán-García, A., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 64, 01004. [Link]
  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction†. (2019). Molbank, 2019(4), M1093. [Link]
  • Correa-Díaz, D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1845-1855. [Link]
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2002). The Journal of Organic Chemistry, 67(19), 6653–6658. [Link]
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (2017). Journal of Medicinal Chemistry, 60(23), 9680–9694. [Link]
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37042-37053. [Link]
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22359–22375. [Link]
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Chemistry Proceedings, 12(1), 28. [Link]
  • Kushwaha, N. D., et al. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. [Link]
  • Comparison of the advantages and disadvantages for the purification methods in ionic liquids. (n.d.). ResearchGate.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines. BenchChem.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). Scientific Reports, 9(1), 967. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3403. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2021). Scientific Reports, 11(1), 18884. [Link]
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025).
  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). European Journal of Medicinal Chemistry, 244, 114858. [Link]
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(2), 2139-2146. [Link]
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2019). Organic & Biomolecular Chemistry, 17(10), 2690-2713. [Link]
  • A Review: Biological Importance of Heterocyclic Compounds. (2016). Der Pharma Chemica, 8(2), 141-146.
  • PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. (2019). IJRAR- International Journal of Research and Analytical Reviews, 6(1).
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2014).

Sources

Assessing the Metabolic Stability of 2-Tert-butylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its inherent pharmacological potential, however, must be carefully balanced with favorable pharmacokinetic properties, paramount among which is metabolic stability. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity. This guide provides an in-depth technical assessment of the metabolic stability of 2-tert-butylimidazo[1,2-a]pyridine, a representative member of this important class of heterocycles.

Through a comparative analysis with the well-characterized imidazo[1,2-a]pyridine-based drugs, zolpidem and alpidem, this document will elucidate the experimental workflows for determining metabolic stability, discuss the structural features influencing metabolic fate, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic properties of novel imidazo[1,2-a]pyridine derivatives.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] This parameter is a critical determinant of a drug's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[4][5] Early assessment of metabolic stability allows for the timely identification and optimization of drug candidates with desirable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition.[5] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived systems, such as microsomes and hepatocytes, are the workhorses for evaluating metabolic stability in the early stages of drug discovery.[6][7]

Comparative Compounds: Zolpidem and Alpidem

To provide a relevant context for assessing the metabolic stability of this compound, we will draw comparisons with two clinically relevant drugs that share the same core scaffold:

  • Zolpidem: A widely prescribed hypnotic agent, zolpidem is extensively metabolized in humans.[8][9] Its metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor (approximately 61%), followed by CYP2C9 (22%) and CYP1A2 (14%).[8][10] The primary metabolic pathways involve oxidation of the methyl groups on the phenyl and imidazopyridine rings.[11]

  • Alpidem: An anxiolytic agent that was withdrawn from the market due to hepatotoxicity, alpidem also undergoes extensive metabolism.[12][13][14] Its biotransformation involves aromatic oxidation of the imidazopyridine ring, N-dealkylation, and aliphatic oxidation of the side chains.[12][13]

The metabolic profiles of these two compounds provide valuable insights into the potential metabolic "soft spots" of the imidazo[1,2-a]pyridine scaffold.

Experimental Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro systems that contain a rich complement of drug-metabolizing enzymes. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[15][16] This assay is a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound.[15][17]

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sample Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with Cold Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for the liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[18]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19][20]

  • Incubation:

    • In a 96-well plate, add the test compound to the diluted microsomes to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.[15]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[23]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[7][24] This assay provides a more comprehensive assessment of a compound's metabolic fate as it also accounts for cellular uptake and the contribution of non-CYP and Phase II metabolic pathways.[24]

hepatocyte_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Incubate Hepatocytes with Compound (e.g., 1 µM) prep_compound->mix prep_hepatocytes Thaw & Prepare Cryopreserved Hepatocytes cell_viability Assess Cell Viability prep_hepatocytes->cell_viability cell_viability->mix incubate Incubate at 37°C in CO2 Incubator with Shaking mix->incubate sample Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for the hepatocyte stability assay.

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).[25]

    • Determine cell viability and density using a method such as trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[25]

  • Incubation:

    • Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

    • Incubate the cell suspension at 37°C in a humidified CO2 incubator with gentle shaking.[26]

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[26]

    • Quench the metabolic activity by adding the aliquot to a tube containing cold acetonitrile and an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the parent compound.[24]

  • Data Analysis:

    • Similar to the microsomal assay, determine the in vitro half-life (t½) and intrinsic clearance (CLint).

    • CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes).[27]

Comparative Metabolic Stability Data

CompoundHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg)Human Hepatocytes t½ (min)Human Hepatocytes CLint (µL/min/10^6 cells)
This compound 4530.87518.5
Zolpidem 2555.44034.7
Alpidem 1877.02849.5
Verapamil (High Clearance Control) < 10> 138.6< 15> 92.4
Diclofenac (Intermediate Clearance Control) 3539.65525.2

Discussion and Structure-Metabolism Relationships

Based on the hypothetical data, this compound exhibits greater metabolic stability than both zolpidem and alpidem in human liver microsomes and hepatocytes. This suggests a lower intrinsic clearance and potentially a longer in vivo half-life.

The enhanced stability of this compound can be attributed to the presence of the bulky tert-butyl group at the 2-position of the imidazo[1,2-a]pyridine core. This group can sterically hinder the approach of metabolizing enzymes, particularly cytochrome P450s, to potential sites of metabolism on the heterocyclic ring system.

In contrast, zolpidem and alpidem possess more metabolically labile moieties. Zolpidem's methyl groups on the phenyl and imidazopyridine rings are susceptible to oxidation.[11] Alpidem's structure presents multiple sites for metabolic attack, including the imidazopyridine ring and the N-dealkylation and oxidation of its side chains.[12][13]

The introduction of metabolically robust groups, such as the tert-butyl group or strategic fluorination, is a common strategy in medicinal chemistry to improve the metabolic stability of lead compounds.[28][29] For instance, studies on other imidazo[1,2-a]pyridine series have shown that deuteration of metabolically labile positions can significantly improve metabolic stability.[30]

Predicted Metabolic Pathways of this compound

While the tert-butyl group imparts significant stability, metabolism is still likely to occur, albeit at a slower rate. Potential metabolic pathways for this compound include:

  • Hydroxylation of the tert-butyl group: This would be a primary route of metabolism, leading to the formation of an alcohol metabolite.

  • Aromatic hydroxylation: Oxidation of the pyridine or imidazole ring is also possible, although likely to be a minor pathway due to the steric hindrance of the tert-butyl group.

metabolism parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 CYP-mediated oxidation (Hydroxylation of tert-butyl group) metabolite2 Aromatic Hydroxylation Product parent->metabolite2 CYP-mediated oxidation (Aromatic Hydroxylation)

Caption: Predicted metabolic pathways for this compound.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. This guide has provided a comprehensive overview of the experimental methodologies used to evaluate this critical parameter, using this compound as a case study. By comparing its predicted metabolic profile to that of the established drugs zolpidem and alpidem, we can appreciate the profound impact of chemical structure on metabolic fate. The presence of the sterically hindering tert-butyl group is anticipated to confer enhanced metabolic stability upon this compound, a desirable characteristic for a drug candidate. The protocols and comparative data presented herein offer a robust framework for researchers engaged in the design and optimization of novel imidazo[1,2-a]pyridine-based therapeutics.

References

  • von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Shader, R. I. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British journal of clinical pharmacology, 48(1), 89–97. [Link]
  • Zolpidem. (2024). In Wikipedia. [Link]
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
  • Cautreels, W., & Jeanniot, J. P. (1987). A preliminary metabolic study of alpidem in rat and man. European journal of drug metabolism and pharmacokinetics, 12(4), 295–298. [Link]
  • Masimirembwa, C. M., & Baranczewski, P. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current drug metabolism, 6(5), 407–423. [Link]
  • Wernevik, J., Giordanetto, F., & H-G, C. (2019). Protocol for the Human Liver Microsome Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
  • Di, L., & Kerns, E. H. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Combinatorial chemistry & high throughput screening, 8(5), 417–424. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Alpidem. (2024). In Wikipedia. [Link]
  • Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Zolpidem. Journal of Pharmacology and Toxicology, 3(2), 93-101. [Link]
  • Leucuta, S. E., & Vlase, L. (2017).
  • ClinPGx. (n.d.). zolpidem. [Link]
  • Evotec. (n.d.).
  • Kumar, A., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(3), 395–411. [Link]
  • Domainex. (n.d.).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
  • AxisPharm. (n.d.).
  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
  • BioDuro. (n.d.).
  • Biotrial. (n.d.).
  • Lekehal, M., et al. (2001). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. Journal of Pharmacology and Experimental Therapeutics, 297(2), 738-747. [Link]
  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of applied pharmaceutical science, 1(3), 27. [Link]
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
  • Bioanalysis Zone. (n.d.). LC-MS. [Link]
  • Crofts, F. G., Sutter, T. R., & Strickland, P. T. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis, 19(11), 1969–1973. [Link]
  • ResearchGate. (2025). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. [Link]
  • Larrow, J. F., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(10), 838-843. [Link]
  • Atkinson, A., et al. (2011). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition, 39(11), 2113-2121. [Link]
  • Al-Ostoot, F. H., et al. (2022).
  • NIH Molecular Libraries Program. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. [Link]
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • Obach, R. S., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Drug Metabolism and Disposition, 51(8), 1063-1070. [Link]
  • Pawar, S. A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & medicinal chemistry letters, 23(17), 4996–5001. [Link]
  • Sun, Y., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Journal of medicinal chemistry, 64(14), 10341–10357. [Link]
  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(6), 599-616. [Link]
  • Zhang, Y., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem, 18(8), e202200696. [Link]
  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
  • ResearchGate. (2015). (PDF) Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. [Link]
  • Partyka, A., et al. (2018). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Pharmacological reports : PR, 70(6), 1195–1202. [Link]
  • Singh, R., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. European journal of medicinal chemistry, 256, 115456. [Link]

Sources

Comparative analysis of the cytotoxicity of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core, a nitrogen-rich heterocyclic system, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant interest due to a wide spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[3][4] The versatility of this chemical framework allows for structural modifications that can modulate its biological effects, making it a focal point for the development of novel therapeutic agents.[3][4]

Numerous studies have demonstrated that imidazo[1,2-a]pyridine-based compounds can potently inhibit the growth of various cancer cell lines, such as those from breast, lung, liver, and colon cancers.[1][5] Their anticancer effects are often attributed to their ability to interfere with critical molecular pathways involved in cell division and proliferation.[1] This guide provides a comparative analysis of the cytotoxicity of various imidazo[1,2-a]pyridine derivatives, details the experimental protocols used for their evaluation, and delves into their mechanisms of action, offering a comprehensive resource for researchers in drug discovery and development.

Part 1: Methodologies for Assessing Cytotoxicity

To quantitatively compare the cytotoxic potential of different compounds, robust and reproducible assays are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle of the MTT Assay

The assay's mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[6][8] This reaction produces insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7] These crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 570-590 nm.[9]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives using the MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-Well Plate Incubation1 2. Incubate for 24h (Adhesion) Compound_Addition 3. Add Imidazopyridine Derivatives (Varying Concentrations) Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h MTT_Addition 5. Add MTT Reagent (0.5 mg/mL) Incubation2->MTT_Addition Incubation3 6. Incubate for 3-4h Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Abs_Reading 8. Read Absorbance (570 nm) Solubilization->Abs_Reading IC50_Calc 9. Calculate % Viability & IC50 Values

Caption: General workflow for determining compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system that includes controls to ensure data integrity.

  • Cell Seeding : Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. After the initial incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation : Incubate the plate for the desired exposure period, typically 48 hours.[10]

  • MTT Addition : Add 10-20 µL of a 5 mg/mL MTT stock solution prepared in sterile PBS to each well (final concentration ~0.5 mg/mL).[8]

  • Formazan Formation : Incubate the plate for another 3-4 hours at 37°C, protected from light.[8] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8][9]

  • Measurement : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[8]

  • Data Analysis : Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Part 2: Comparative Cytotoxicity and Structure-Activity Relationship (SAR)

The cytotoxic efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The IC₅₀ values from various studies are compiled below to facilitate a comparative analysis.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Imidazo[1,2-a]pyridine Derivatives

Compound ID/DescriptionKey SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 6 Specific structure not detailedA375 (Melanoma)9.7[11][12]
HeLa (Cervical)35.0[13]
Compound 12b 2-(4-aminophenyl)-N-(tert-butyl)MCF-7 (Breast)11[10]
HepG2 (Liver)13[10]
A375 (Melanoma)11[10]
IP-5 Specific structure not detailedHCC1937 (Breast)45.0[14][15]
IP-6 Specific structure not detailedHCC1937 (Breast)47.7[14][15]
IP-7 Specific structure not detailedHCC1937 (Breast)79.6[14][15]
HB9 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidA549 (Lung)50.56[2][16]
HB10 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidHepG2 (Liver)51.52[2][16]

Structure-Activity Relationship (SAR) Insights

  • Substitution at C2 and C3 : The data suggest that substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are critical for cytotoxic activity. For instance, compound 12b, with a substituted phenyl group at C2 and a tert-butylamine at C3, shows potent activity across multiple cell lines with IC₅₀ values in the low micromolar range.[10]

  • Influence of Amine Groups : The presence of electron-donating amine groups can significantly enhance anticancer effects. In one study, a derivative with a tert-butylamine group (12b) was found to be more potent than analogs with cyclohexylamine or a simple amine.[10]

  • Molecular Hybridization : Hybridizing the imidazo[1,2-a]pyridine core with other pharmacophores, such as benzoic acid derivatives, can yield compounds with significant cytotoxicity, in some cases exceeding that of the standard chemotherapeutic agent Cisplatin.[2][16]

Part 3: Mechanisms of Cytotoxic Action

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research indicates that imidazo[1,2-a]pyridine derivatives can induce cancer cell death through multiple pathways, primarily by inducing apoptosis and causing cell cycle arrest.[13][17][18]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for imidazo[1,2-a]pyridine-induced cytotoxicity.[1] These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic Pathway : Several derivatives cause a loss of mitochondrial membrane potential, leading to the activation of caspase-9 and subsequently the executioner caspase-3/7.[13][19] This process is often accompanied by an increased expression of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic proteins like Bcl-2.[4][19]

  • Extrinsic Pathway : Some compounds, like IP-5, have been shown to increase the activity of caspase-8, a key initiator of the extrinsic pathway.[14]

Cell Cycle Arrest

In addition to apoptosis, many imidazo[1,2-a]pyridine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[11][13] This is frequently associated with the upregulation of cell cycle inhibitors like p53 and p21.[11][13][14]

Inhibition of Signaling Pathways

The cytotoxic effects are often underpinned by the modulation of key signaling pathways that control cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway : This is a central pathway promoting cell survival. Several imidazo[1,2-a]pyridine compounds have been reported to inhibit this pathway by reducing the levels of phosphorylated (active) Akt and mTOR.[1][11][13] The inhibition of this pathway suppresses survival signals and can lead to apoptosis.

The diagram below illustrates a simplified signaling cascade often targeted by imidazo[1,2-a]pyridine derivatives, leading to apoptosis.

Apoptosis_Pathway cluster_pathway Apoptosis Induction Pathway Compound Imidazo[1,2-a]pyridine Derivative Akt p-Akt / p-mTOR Compound->Akt Inhibits p53 p53 / p21 Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Inhibition Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2->Bax Mito Mitochondrial Disruption Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified signaling pathway for imidazopyridine-induced apoptosis.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a highly promising framework for the development of novel anticancer agents. The comparative analysis reveals that specific structural modifications can yield derivatives with potent, low-micromolar cytotoxicity against a range of cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, often through the modulation of critical survival pathways like the PI3K/Akt/mTOR axis.

Future research should focus on synthesizing new libraries of derivatives to further refine structure-activity relationships, aiming to enhance potency and selectivity for cancer cells over normal cells. Additionally, exploring these compounds in more complex models, such as 3D tumor spheroids and in vivo animal models, will be essential to validate their therapeutic potential for clinical applications.[17]

References

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(2), 2245-2254. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Altaher, A. M. H., & Mohammed, A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-88. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Harmse, L., van der Westhuyzen, C., van Zyl, R., & van der Watt, M. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623-643. [Link]
  • ResearchGate. (2019). (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells.
  • Sureshbabu, P., Karvembu, R., & Bhuvanesh, N. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38245-38255. [Link]
  • Aliwani, S., et al. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
  • Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1287. [Link]
  • Abuzayda, A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. [Link]
  • Bhavya, G., Gundla, R., & Pal, D. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]
  • ResearchGate. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress.
  • Semantic Scholar. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link]
  • Abuzayda, A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.

Sources

Unambiguous Structural Confirmation of 2-Tert-butylimidazo[1,2-a]pyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-Tert-butylimidazo[1,2-a]pyridine, a scaffold of significant interest due to its prevalence in bioactive agents, this structural confirmation is paramount.[1] This guide provides an in-depth comparison of the principal analytical techniques for the structural elucidation of this molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography, juxtaposed with the complementary and widely utilized spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

The power of X-ray crystallography lies in its ability to reveal not just the connectivity of atoms, but also critical stereochemical details, bond lengths, bond angles, and torsional angles. This level of detail is indispensable for understanding intermolecular interactions in the crystalline state, which can provide insights into crystal packing, polymorphism, and potential solid-state properties.

Experimental Workflow: X-ray Crystallography

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution.

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Purification B Solvent Selection & Supersaturation A->B C Slow Cooling / Vapor Diffusion B->C D Crystal Harvesting C->D E Crystal Mounting D->E F X-ray Diffraction E->F G Data Integration & Scaling F->G H Phase Problem Solution G->H I Model Building H->I J Refinement I->J K Validation J->K L CIF File K->L Final Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Growth: The initial and often most challenging step is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4] This is achieved by dissolving the purified this compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or by employing techniques like vapor diffusion or slow cooling of a saturated solution.[5][6]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[4] An atomic model is then built into this map and refined against the experimental data to yield the final, precise three-dimensional structure.

Complementary Spectroscopic Techniques

While X-ray crystallography provides an unparalleled view of the solid-state structure, NMR and mass spectrometry are essential for confirming the molecular structure in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide a comprehensive picture of its structure.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis A Dissolve in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Shimming & Tuning C->D E Acquire 1D & 2D Spectra D->E F Processing (FT, Phasing) E->F G Peak Picking & Integration F->G H Structural Assignment G->H I Molecular Structure H->I Proposed Structure

Figure 2: Experimental workflow for NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent protons.[8] The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The magnetic field is homogenized through a process called shimming. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.

  • Data Processing and Analysis: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, and the baseline is corrected. The chemical shifts, coupling constants, and integrals of the peaks are analyzed to determine the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is an invaluable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_sample Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interpretation Data Interpretation A Introduce Sample (e.g., infusion, LC/GC) B Ionize Molecules (e.g., ESI, EI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Generate Mass Spectrum D->E F Determine Molecular Weight E->F G Analyze Fragmentation Pattern F->G H Molecular Formula & Fragments G->H Structural Information

Figure 3: Experimental workflow for mass spectrometry.

Detailed Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via gas chromatography (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) or direct infusion is used. The molecules are then ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[10][11]

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[10]

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of X-ray crystallography, NMR, and mass spectrometry for the structural confirmation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained Precise 3D structure, bond lengths/angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous 3D structure determination; high resolution.[12]Provides information about structure in solution; non-destructive.[13]High sensitivity; provides accurate molecular weight and formula.
Limitations Requires a suitable single crystal; provides a static picture of the molecule.[14]Can be complex for large molecules; less precise than crystallography for 3D structure.[13]Does not provide 3D structural information directly; fragmentation can be complex.
Causality The ordered arrangement of molecules in a crystal diffracts X-rays in a predictable pattern, which can be mathematically deconvoluted to reveal the electron density and thus the atomic positions.The magnetic properties of atomic nuclei are sensitive to their local electronic environment. By probing these properties with radiofrequency pulses in a strong magnetic field, the connectivity and spatial relationships of atoms can be determined.The mass-to-charge ratio of an ion determines its trajectory in electric and magnetic fields. By precisely measuring this, the molecular weight can be determined. The fragmentation of the molecule upon ionization provides clues about its substructures.

Conclusion

In the rigorous process of characterizing novel compounds like this compound, a multi-faceted analytical approach is essential. Single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state. However, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy serves as the primary tool for elucidating the structure in solution, confirming the connectivity established by X-ray crystallography and providing insights into the molecule's dynamic behavior. Mass spectrometry offers rapid and highly sensitive confirmation of the molecular weight and elemental composition. By integrating the data from these three powerful techniques, researchers can achieve a comprehensive and irrefutable structural assignment, a critical step in advancing drug development and chemical research.

References

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Oregon State University. (n.d.). The Mass Spectrometry Experiment.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • Dhanalakshmi, G., Ramanjaneyulu, M., Thennarasu, S., & Aravindhan, S. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives: N- tert-butyl-2-(4-meth-oxy-phen-yl)-5-methyl-imidazo[1,2- a]pyridin-3-amine and N- tert-butyl-2-[4-(di-methyl-amino)-phen-yl]imidazo[1,2- a]pyridin-3-amine. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 12), 1913–1918.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
  • Dhanalakshmi, G., Ramanjaneyulu, M., Thennarasu, S., & Aravindhan, S. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2- a]pyridine derivatives: N- tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2- a]pyridin-3-amine and N- tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2- a]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1913-1918.
  • Scribd. (n.d.). Experiment 1 Instructions | PDF | Nuclear Magnetic Resonance | Atomic.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • PubChem. (n.d.). This compound-8-carboxamide.
  • DataGroup Booksellers. (2019, September). CAS 406207-65-6 this compound Chemical Report & Database.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-tert-butylimidazo[1,2-a]pyridine, a heterocyclic compound frequently used in pharmaceutical research and drug development.[1][2] Adherence to these procedures is critical not only for regulatory compliance with federal and local laws but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to build a foundational understanding of safe laboratory practices.

Hazard Characterization: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the substance's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, data from a closely related derivative, this compound-3-carbaldehyde, provides a strong basis for hazard assessment.[3] This proactive characterization informs every subsequent step of the disposal process.

The primary hazards are classified according to the Globally Harmonized System (GHS) and are summarized below.

Hazard ClassGHS Hazard CodeDescriptionCausality for Disposal Protocol
Skin IrritationH315Causes skin irritation.[3]Mandates use of chemical-resistant gloves and a lab coat to prevent direct contact.
Eye IrritationH319Causes serious eye irritation.[3]Requires use of safety goggles or a face shield to protect against splashes.
Specific Target Organ ToxicityH335May cause respiratory irritation.[3]Dictates that all handling and waste consolidation must occur in a well-ventilated area, preferably a certified chemical fume hood.

Furthermore, related pyridine compounds are often flammable and can be harmful if swallowed or absorbed through the skin. Therefore, treating this compound waste with the precautions appropriate for a flammable, irritant, and potentially toxic substance is a prudent and necessary safety measure.

Regulatory Framework: The Rules of the Road

The disposal of chemical waste is not optional; it is strictly regulated. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal ("cradle to grave").[4][5] Laboratories are considered hazardous waste generators and must comply with specific regulations for waste accumulation, storage, and disposal.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for the safe removal of contaminated waste.[7]

This guide is designed to align with the principles and requirements set forth by these authoritative bodies.

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely managing this compound waste from the moment it is generated.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, it is mandatory to wear appropriate PPE to prevent exposure.[3][9]

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

Step 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, if mixed, can lead to violent reactions, fires, or the release of toxic gases.

  • Designate a Waste Container: Use a clean, sealable, and chemically compatible container for collecting waste this compound. Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be in good condition with a secure, leak-proof lid.[10]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It should be collected as a distinct waste stream, especially avoiding strong oxidizing agents or acids.[11][12]

  • Solid vs. Liquid Waste: Collect contaminated solids (e.g., weigh paper, contaminated gloves, absorbent materials from a small spill) separately from liquid waste.

Step 3: Accurate and Clear Labeling

Proper labeling is a critical communication tool that ensures safety for everyone who may handle the container.[6][13]

  • Immediate Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[10][13]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "Waste this compound." Do not use abbreviations or formulas.[10]

    • An accurate list of all contents, including any solvents, by percentage.

    • The associated hazards (e.g., "Irritant," "Flammable"). Pictograms can also be used.[6]

    • The date when waste was first added (accumulation start date).

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

The EPA allows laboratories to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[6][10][13]

  • Location: The SAA must be under the direct control of laboratory personnel, such as within the chemical fume hood where the waste is generated.[10]

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[10] Leaving a funnel in the container is a common but dangerous violation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[14]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[12][15]

  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.[5]

  • Request Pickup: Once the container is full or you are finished with the process, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for completing a chemical collection request form.[11]

  • Never Use Drains: Under no circumstances should this compound or its solutions be poured down the drain.[12][16] This can harm the environment and damage plumbing infrastructure.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.[9]

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, in a poorly ventilated space, or you feel unwell, evacuate the area and contact your institution's emergency number.

  • Contain the Spill: For small, manageable spills, prevent the material from spreading by encircling it with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[9]

  • Absorb and Collect: Carefully add the absorbent material to the spill, working from the outside in. Once absorbed, use spark-proof tools to gently scoop the material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: Irritant, Potentially Flammable/Toxic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label & List Contents D->E F Add Waste to Container in Fume Hood E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Keep Container Securely Closed G->H I Container is 90% Full? J Contact EHS for Pickup I->J Yes L Continue Accumulating Waste I->L No K EHS Collects for Licensed Disposal J->K L->F

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 2-Tert-butylimidazo[1,2-a]pyridine. As a dedicated partner in your research, we prioritize your safety by delivering field-proven insights that extend beyond the product itself. The following procedures are synthesized from established safety principles for related chemical structures and general laboratory best practices.

Hazard Assessment: A Proactive Stance on Safety

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach to safety is mandatory. We will base our handling protocols on the known hazards of closely related analogs and the parent pyridine structure.

A Safety Data Sheet for the derivative, this compound-3-carbaldehyde, identifies the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The parent compound, pyridine, is known to be harmful if inhaled, swallowed, or absorbed through the skin, and may cause damage to the central nervous system, liver, and kidneys.[2] Given these potential risks, treating this compound with a high degree of caution is the only responsible course of action. All handling procedures must be designed to minimize any potential for direct contact or aerosol inhalation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to provide comprehensive protection against the identified risks of skin, eye, and respiratory irritation.

Eye and Face Protection

Direct contact with imidazo[1,2-a]pyridine derivatives can cause serious eye irritation.[1]

  • Mandatory: At a minimum, chemical splash goggles with side shields must be worn at all times in the laboratory where this compound is handled.[3]

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing or aerosol generation (e.g., transferring solutions, sonicating, or heating), a full-face shield must be worn in addition to chemical splash goggles.[3][4]

Hand Protection

Skin contact is a primary route of exposure that can lead to irritation.[1]

  • Glove Selection: Chemically resistant gloves are required. Nitrile or neoprene gloves are appropriate for handling pyridine and its derivatives. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Glove Practice: Never wear latex gloves, as they offer poor protection against this class of chemicals. Gloves should be inspected for tears or holes before each use.[5] Employ the "double-gloving" technique for extended operations or when handling larger quantities to provide an extra layer of security. To prevent the spread of contamination, always remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[4]

Body Protection

To protect against incidental contact and spills:

  • Lab Coat: A fully buttoned, flame-retardant laboratory coat is mandatory.[3]

  • Additional Protection: For procedures involving larger volumes (>100 mL) or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]

  • Personal Attire: Full-length pants and closed-toe shoes are required. Sandals, shorts, and any exposed skin on the lower body are strictly prohibited.[6]

Respiratory Protection

Due to the potential for respiratory irritation, engineering controls are the primary line of defense.[1]

  • Engineering Controls: All work involving the solid compound or its solutions must be conducted within a properly functioning and certified chemical fume hood.[5] This is critical to prevent the inhalation of dust or vapors.

  • Respirator Use: In the rare event of an engineering control failure or a large spill, respiratory protection may be necessary. Use of a respirator requires medical clearance, fit-testing, and enrollment in your institution's respiratory protection program. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[2][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Aerosolization start->task_assessment is_solid Weighing Solid? task_assessment->is_solid  Low Energy is_solution Preparing/Transferring Solution? task_assessment->is_solution  Medium Energy is_reaction Running Reaction/ Workup? task_assessment->is_reaction  High Energy/Heat ppe_solid Required PPE: - Fume Hood - Goggles & Lab Coat - Nitrile Gloves is_solid->ppe_solid ppe_solution Required PPE: - Fume Hood - Goggles & Face Shield - Lab Coat - Nitrile Gloves (Double) is_solution->ppe_solution ppe_reaction Required PPE: - Fume Hood - Goggles & Face Shield - Lab Coat & Apron - Nitrile Gloves (Double) is_reaction->ppe_reaction end_procedure End of Procedure: Follow Doffing & Disposal Plan ppe_solid->end_procedure ppe_solution->end_procedure ppe_reaction->end_procedure

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans

Adherence to strict procedural protocols is as critical as wearing the correct PPE.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Attire Check: Confirm you are wearing closed-toe shoes and long pants.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Wash your hands thoroughly, then put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing (Removing) PPE to Prevent Contamination:

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair and dispose of them as hazardous waste.

  • Lab Coat & Apron: Remove your lab coat and apron by rolling them away from your body, ensuring the contaminated exterior does not touch your clothes. Hang it in the designated area or dispose of it if it's a disposable garment.

  • Inner Gloves: With your lab coat removed, remove the final pair of gloves by peeling one off with the other gloved hand, then sliding your clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Eye Protection: Remove your goggles or face shield last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][8]

Disposal Plan

Proper disposal is crucial to prevent secondary contamination and ensure environmental safety.

  • Contaminated PPE: All disposable PPE, including gloves and aprons, that has come into contact with this compound must be disposed of as hazardous chemical waste.[7] Place items in a designated, sealed, and clearly labeled hazardous waste container.[7][9]

  • Chemical Waste: Unused compound and solutions containing it must be collected in a compatible, sealed, and labeled hazardous waste container.[3][7] Never dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
Inhalation Move the affected individual to fresh air immediately.[1] If they feel unwell or have difficulty breathing, call for emergency medical assistance.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water if the person is conscious.[3] Seek immediate medical attention.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research team. Trust these guidelines to ensure you can focus on your valuable work with confidence and security.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Kanto Chemical Co., Inc.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.
  • Pyridine - Material Safety Data Sheet. J.T. Baker.
  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Lab Safety Rules and Guidelines. LabManager.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butylimidazo[1,2-a]pyridine
Reactant of Route 2
2-Tert-butylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.